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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details robust synthetic protocols, with a focus on the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."[1][2][3] It offers in-depth explanations of the mechanistic principles behind the chosen synthetic routes and provides step-by-step experimental procedures. Furthermore, this guide outlines a suite of analytical techniques for the thorough characterization of the title compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The presented data and methodologies are intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole moiety is a five-membered heterocyclic ring containing three nitrogen atoms. While not found in nature, this scaffold has become a "privileged structure" in medicinal chemistry due to its unique physicochemical properties.[4][5] 1,2,3-triazoles are chemically stable, capable of forming hydrogen bonds, and can act as bioisosteres for amide bonds, which are ubiquitous in biological systems.[4][5][6] These characteristics have led to the incorporation of the 1,2,3-triazole ring into a wide range of biologically active molecules, including approved drugs such as the anticonvulsant Rufinamide and the antibiotic Tazobactam.[4][5] The compound 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline, with its appended aniline group, presents a versatile building block for the synthesis of novel pharmaceutical agents and functional materials.

The advent of "click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized the synthesis of 1,2,3-triazoles.[1][4] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, offering high yields, mild reaction conditions, and exceptional regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer.[2][4][7] This guide will primarily focus on this robust and widely adopted synthetic strategy.

Synthetic Methodologies: A Focus on "Click Chemistry"

The most efficient and widely employed method for the synthesis of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[1][4][8] While the thermal reaction often leads to a mixture of regioisomers, the copper(I)-catalyzed variant provides excellent control over the reaction outcome.[1][2]

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst. This reaction proceeds with a significant rate acceleration compared to the uncatalyzed version and is highly regioselective, yielding the 1,4-disubstituted 1,2,3-triazole.[7]

Reaction Scheme:

dot

Caption: CuAAC Synthesis Workflow.

Causality Behind Experimental Choices:

  • Starting Materials: 4-Azidoaniline serves as the azide component, providing the aniline functionality in the final product.[9] Propyne is the terminal alkyne that introduces the methyl group at the 4-position of the triazole ring.

  • Catalyst: A copper(I) source is essential for this reaction. This can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent.[7]

  • Reducing Agent: Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) catalytic species and to prevent oxidative homocoupling of the alkyne.[2]

  • Solvent: A mixture of t-butanol and water is a frequently used solvent system, as it solubilizes both organic and inorganic reagents.[10]

Alternative Catalytic Systems: Ruthenium-Catalyzed Cycloaddition

While CuAAC is the dominant method, it's worth noting that ruthenium catalysts can also promote azide-alkyne cycloadditions.[1][7][11] Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) typically yields the 1,5-disubstituted triazole regioisomer, offering a complementary approach to CuAAC.[7][11][12]

Detailed Experimental Protocol

This section provides a self-validating, step-by-step protocol for the synthesis of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline via CuAAC.

Synthesis of the Starting Material: 4-Azidoaniline

The synthesis of 4-azidoaniline from 4-chloroaniline is a common precursor step.

Safety Precautions: Organic azides are potentially explosive and should be handled with care.[13] Sodium azide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[14][15][16][17][18] Avoid contact with heavy metals, as this can form explosive metal azides.[15][16]

Procedure:

  • Dissolve 4,7-dichloroquinoline in anhydrous DMF.

  • Add sodium azide (NaN₃) to the solution.

  • Stir the reaction mixture at a specified temperature (e.g., 65 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Upon completion, cool the reaction mixture and dilute with an appropriate organic solvent (e.g., CH₂Cl₂).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization to yield pure 4-azidoaniline.

Synthesis of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline

Procedure:

  • In a round-bottom flask, dissolve 4-azidoaniline (1.0 eq.) in a mixture of t-butanol and water (1:1).

  • To this solution, add propyne (1.2 eq.).

  • Sequentially add a freshly prepared aqueous solution of sodium ascorbate (0.4 eq.) and an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.2 eq.).

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours, which can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline.

Characterization of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[19]

dot

Caption: Analytical Characterization Workflow.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring, the triazole proton, the methyl protons, and the amine protons. The chemical shifts (δ) and coupling constants (J) provide valuable information about the connectivity of the atoms.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to all unique carbon atoms in the molecule, including the two distinct carbons of the triazole ring and the carbons of the aniline and methyl groups.

Table 1: Expected NMR Data

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Aromatic-H (aniline)6.7-7.5 (m)115-148
Triazole-H~7.7 (s)120-130
Methyl-H (CH₃)~2.3 (s)~10
Amine-H (NH₂)Broad singlet-

Note: The exact chemical shifts may vary depending on the solvent and instrument used.[20][21]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline (C₉H₁₀N₄), the expected molecular ion peak [M]⁺ would be at m/z = 174.09. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[19]

Table 2: Expected IR Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹)
N-H stretch (amine)3300-3500 (two bands for primary amine)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=C stretch (aromatic)1500-1600
N=N stretch (triazole)~1450

Note: The IR spectrum of a similar compound, 4-methylaniline, can be used as a reference for the aniline moiety.[22]

Conclusion

This technical guide has detailed a reliable and efficient synthetic route for 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition. The rationale behind the experimental choices and a step-by-step protocol have been provided to ensure reproducibility. Furthermore, a comprehensive analytical workflow for the characterization of the target compound has been outlined, emphasizing the importance of spectroscopic techniques for structural elucidation and purity assessment. The information presented herein is intended to empower researchers in their efforts to synthesize and utilize this valuable chemical entity in the fields of drug discovery and materials science.

References

  • Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. (n.d.).
  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
  • Ali, A. A. (2020).
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
  • Azide-alkyne Huisgen cycloaddition. (2023, November 29). In Wikipedia.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
  • CuAAC: Copper-Catalyzed Click Reaction - Bioconjugation - BOC Sciences. (n.d.).
  • Sodium Azide - Environment, Health & Safety. (2022, December 22). University of Michigan.
  • Laboratory chemical safety summary: sodium azide. (n.d.). The National Academies of Sciences, Engineering, and Medicine.
  • Bakhtin, S. A., & Beletskaya, I. P. (2015). Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. Beilstein Journal of Organic Chemistry, 11, 2592–2622.
  • Sodium Azide NaN3 | Division of Research Safety - Illinois. (2019, September 19). University of Illinois.
  • Sodium Azide. (2021, June). Yale Environmental Health & Safety.
  • Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. (n.d.). Royal Society of Chemistry.
  • Synthesis of triazole-fused tetracyclic spirooxindole derivatives via metal-free Huisgen cycloaddition. (n.d.). Royal Society of Chemistry.
  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 13454–13519.
  • Kumar, R., & Singh, P. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 18(9), 106886.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics, 41(15), 1984–1996.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315.
  • Substituted 4-hydroxy-1,2,3-triazoles: synthesis , characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. (2015). RSC Publishing.
  • Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. (2015).
  • Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Deriv
  • ¹H-NMR and ¹³C-NMR Spectra. (n.d.).
  • 4-Azidoaniline 97 91159-79-4. (n.d.). Sigma-Aldrich.
  • CAS 91159-79-4: 4-Azidoaniline hydrochloride. (n.d.). CymitQuimica.
  • Synthesis and explosion hazards of 4-Azido-L-phenylalanine. (n.d.). PMC - NIH.
  • 4-Azidoaniline hydrochloride. (n.d.). CD BioSciences.
  • Synthesis and antibacterial activity of some new 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2012). Arabian Journal of Chemistry, 5(4), 463-468.
  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (n.d.). Frontiers.
  • CAS 91159-79-4 (4-Azidoaniline hydrochloride). (n.d.). BOC Sciences.
  • Supplementary Inform
  • IR spectrum of 4-methylaniline_Selected. (n.d.). Scribd.
  • Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Deriv
  • 4-(4-(((1H-Benzo[d][4][11][14]triazol-1-yl)oxy)methyl). (2022). MDPI.

  • Synthesis and Selected Transformations of 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones and 1-[4-(4-R-5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanones. (n.d.).
  • Spectroscopic Characterization of (1H-1,2,3-triazol-4-yl)methanamine Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). IJRPC.
  • (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. (n.d.). MDPI.
  • Aniline, N-methyl-. (n.d.). NIST WebBook.
  • A straightforward and sustainable synthesis of 1,4-disubtituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). The Royal Society of Chemistry.
  • 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis. (n.d.). PMC.
  • 4-(1H-1,2,4-Triazol-1-yl)aniline. (n.d.). MD Topology.

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific isomer, this guide synthesizes predicted data, comparative analysis of related isomers, and detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This document is intended for researchers, scientists, and drug development professionals, offering both a data-centric resource and a practical guide to the experimental characterization of this and similar novel chemical entities.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a small molecule from a preliminary "hit" to a viable drug candidate is critically dependent on its physicochemical properties. These characteristics, including solubility, acidity/basicity (pKa), and lipophilicity (logP/logD), govern the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. The 1,2,3-triazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to form hydrogen bonds.[1] The aniline substructure is also a common feature in many bioactive molecules. The specific substitution pattern of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline suggests a molecule with the potential for diverse biological interactions, making a thorough understanding of its physicochemical properties essential for its development.

This guide will delve into the structural attributes of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline, provide a comparative analysis with its isomers, and present detailed methodologies for the experimental determination of its solubility, pKa, and lipophilicity.

Molecular and Structural Properties

The structural arrangement of atoms in 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline and its isomers dictates their fundamental chemical and physical behaviors. The subtle differences in the placement of the methyl group and the point of attachment of the aniline ring to the triazole core can lead to significant variations in properties such as polarity, hydrogen bonding capacity, and molecular shape.

2.1. Structure and Isomeric Comparison

The target molecule, 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline, belongs to a family of isomers with the same molecular formula and weight. Understanding the properties of these related compounds can provide valuable context.

Property4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline (Target) 4-((5-Methyl-1H-1,2,4-triazol-3-yl)methyl)aniline[2]4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)aniline[3]4-((1H-1,2,4-Triazol-1-yl)methyl)aniline[4]
2D Structure

Molecular Formula C₉H₁₀N₄C₁₀H₁₂N₄C₁₅H₁₄N₄C₉H₁₀N₄
Molecular Weight 174.21 g/mol 188.24 g/mol 250.30 g/mol 174.20 g/mol
CAS Number Not available1185543-38-7 (dihydrochloride)84292-44-4119192-10-8
Predicted LogP 1.3 (estimated)2.13 (for parent)[2]Not available0.91[4]
Predicted TPSA 56.7 Ų (estimated)67.59 Ų (for parent)[2]Not available56.73 Ų[4]

Note: Predicted values for the target molecule are estimated based on computational models and data from closely related isomers. TPSA: Topological Polar Surface Area.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract and challenges in formulation development.

3.1. Predicted Solubility

The predicted LogS (aqueous solubility in mol/L) for aniline derivatives containing a 1-substituted 1,2,3-triazole system can vary significantly based on the overall molecular structure.[5] For 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline, a moderate to low aqueous solubility is anticipated.

3.2. Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.

Causality Behind Experimental Choices:

  • Equilibrium is Key: This method ensures that the system has reached a true thermodynamic equilibrium between the solid and dissolved states of the compound, providing a definitive solubility value.

  • pH Control: For ionizable compounds, solubility is pH-dependent. Using a buffered solution at a physiologically relevant pH (e.g., 7.4) provides data that is more predictive of in vivo behavior.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25°C or 37°C) is crucial for reproducibility.

  • Purity Matters: The purity of the compound is paramount, as impurities can affect the measured solubility.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline to a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be visually apparent.

    • Seal the container to prevent solvent evaporation.

  • Equilibration:

    • Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the optimal equilibration time.

  • Phase Separation:

    • Allow the suspension to stand undisturbed at the same constant temperature for a period to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification:

    • Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    Fig. 1: Workflow for Thermodynamic Solubility Determination

Acidity and Basicity (pKa)

The pKa value(s) of a molecule indicate the pH at which 50% of the compound is in its ionized form. This is crucial as the ionization state affects a drug's solubility, permeability across biological membranes, and interaction with its target. 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline possesses both a basic aniline moiety and a triazole ring which can exhibit weak basic or acidic properties.

4.1. Predicted pKa

The aniline group is expected to have a pKa in the range of 4-5 for the anilinium ion. The triazole ring can have both acidic and basic pKa values, which can be influenced by the substituents.

4.2. Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa of a compound by measuring the change in pH of a solution upon the addition of a titrant (an acid or a base).

Causality Behind Experimental Choices:

  • Direct Measurement of Protonation State: This method directly monitors the change in pH as the compound is protonated or deprotonated, allowing for the precise determination of the pKa.

  • Inert Atmosphere: Purging with nitrogen removes dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate measurement of the pH of basic solutions.

  • Constant Ionic Strength: Maintaining a constant ionic strength minimizes changes in the activity coefficients of the ions in solution, leading to more accurate pKa values.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline in a co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with water to a known volume.

    • Add a background electrolyte (e.g., KCl) to maintain constant ionic strength.

  • Titration Setup:

    • Place the solution in a thermostated vessel at a constant temperature (e.g., 25°C).

    • Calibrate a pH electrode with standard buffers.

    • Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

    • Gently stir the solution and purge with nitrogen.

  • Titration Procedure:

    • For a basic substance, titrate with a standardized solution of a strong acid (e.g., HCl). For an acidic substance, titrate with a standardized solution of a strong base (e.g., NaOH).

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

Fig. 2: Workflow for pKa Determination by Potentiometric Titration

Lipophilicity (logP/logD)

Lipophilicity, the "greasiness" of a molecule, is a key factor in its ability to cross cell membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water for the neutral species, or the distribution coefficient (logD) at a specific pH for ionizable compounds.

5.1. Predicted Lipophilicity

Based on its structure and data from related isomers, 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline is expected to have a logP in the range of 1 to 2.5.[2][4]

5.2. Experimental Protocol: logD Determination by Shake-Flask Method with HPLC Analysis

This method measures the distribution of the compound between two immiscible phases, n-octanol and a buffered aqueous solution, at a specific pH.

Causality Behind Experimental Choices:

  • n-Octanol as a Surrogate: n-Octanol is widely used as a surrogate for biological membranes due to its amphiphilic nature.

  • Mutual Saturation: Pre-saturating the n-octanol with buffer and the buffer with n-octanol ensures that the volumes of the two phases do not change during the experiment due to mutual dissolution.

  • HPLC for Quantification: HPLC is a sensitive and accurate method for quantifying the concentration of the compound in each phase, especially when the concentrations are very different.

Step-by-Step Methodology:

  • Preparation of Phases:

    • Prepare a buffered aqueous solution at the desired pH (e.g., 7.4).

    • Mutually saturate n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and then allowing the phases to separate.

  • Partitioning:

    • Prepare a stock solution of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline in one of the phases (e.g., the aqueous buffer).

    • Add a known volume of this solution to a known volume of the other pre-saturated phase in a vial.

    • Shake the vial for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning.

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully sample a known volume from both the aqueous and n-octanol layers.

    • Analyze the concentration of the compound in each phase by HPLC-UV or LC-MS.

  • Calculation:

Fig. 3: Workflow for logD Determination

Synthesis and Potential Impurities

The synthesis of 1,4,5-trisubstituted-1,2,3-triazoles can be achieved through various methods, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being a prominent approach.[6][7] A plausible route to 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline could involve the reaction of a suitably protected 4-azidoaniline with propyne, followed by methylation of the triazole nitrogen.

General Synthetic Considerations:

  • Regioselectivity: The synthesis of 1,2,3-triazoles from azides and unsymmetrical alkynes can lead to the formation of regioisomers (1,4- and 1,5-disubstituted products). The choice of catalyst and reaction conditions is crucial to control the regioselectivity.[8]

  • Methylation: Methylation of the triazole ring can occur on different nitrogen atoms, potentially leading to a mixture of N-methyl isomers.

  • Impurities: Potential impurities could include unreacted starting materials, regioisomers, and isomers from the methylation step. Purification by chromatography is typically required to isolate the desired product.

Conclusion

References

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  • Scheme 1 Synthesis of 1,4,5-trisubstituted-1,2,3-triazoles. ResearchGate. [Link]

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  • 4-(3-methyl-1h-1,2,4-triazol-5-yl)aniline. PubChemLite. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. ResearchGate. [Link]

  • 4-methyl-1H-1,2,3-triazole. PubChem. [Link]

  • 3-Methoxy-4-(5-methyl-1,2,4-triazol-1-yl)aniline. PubChem. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC. [Link]

  • 4-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)aniline. Haesachem. [Link]

  • Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine. [Link]

  • 1h-1,2,3-triazole)-bis(1h-pyrazol-5-ols) and. Research Square. [Link]

  • 4-(4-(((1H-Benzo[d][6][7][9]triazol-1-yl)oxy)methyl). MDPI. [Link]

  • Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. PMC. [Link]

  • Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. MDPI. [Link]

Sources

Foundational

Spectroscopic data (NMR, IR, MS) of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline

The following technical guide provides an in-depth analysis of the spectroscopic data for 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline , a significant heterocyclic building block in medicinal chemistry. This guide is struct...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the spectroscopic data for 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline , a significant heterocyclic building block in medicinal chemistry. This guide is structured to assist researchers in the identification, characterization, and synthesis of this compound, adhering to rigorous scientific standards.

Executive Summary & Compound Profile

4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline is a 4,5-disubstituted 1,2,3-triazole featuring a para-aniline moiety and a methyl group on the triazole ring. It serves as a bioisostere for amide or ester linkages in drug design, particularly in kinase inhibitors and metabolic modulators (e.g., uric acid transporters).

Chemical Identity
PropertyDetail
IUPAC Name 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline
Synonyms 4-(5-Methyl-1H-1,2,3-triazol-4-yl)aniline; 5-(4-Aminophenyl)-4-methyl-1H-1,2,3-triazole
Molecular Formula C

H

N

Molecular Weight 174.20 g/mol
Structure A phenyl ring substituted at the 4-position with a 5-methyl-1,2,3-triazol-4-yl group.[1][2][3][4][5][6][7][8][9][10]
Tautomerism Exists in equilibrium between 1H, 2H, and 3H forms. In solution (DMSO), the 1H-tautomer is often predominant or in rapid exchange.

Synthesis & Experimental Workflow

To obtain high-purity spectroscopic data, the compound is typically synthesized via the thermal cycloaddition of an internal alkyne with an azide source, a method that ensures the formation of the 4,5-disubstituted motif.

Core Synthesis Protocol

Reaction: Cycloaddition of 4-(prop-1-ynyl)aniline with Sodium Azide. Mechanism: Huisgen 1,3-dipolar cycloaddition (Thermal).

  • Precursor Preparation: 4-Iodoaniline is coupled with propyne (or 1-trimethylsilylpropyne followed by desilylation) via Sonogashira coupling to yield 4-(prop-1-ynyl)aniline .

  • Cycloaddition:

    • Reagents: 4-(prop-1-ynyl)aniline (1.0 equiv), Sodium Azide (NaN

      
      , 1.5 equiv), Ammonium Chloride (NH
      
      
      
      Cl, 1.5 equiv).
    • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the transition state).

    • Conditions: Heat at 100–120 °C for 12–24 hours.

    • Workup: Dilute with water, extract with ethyl acetate, and purify via recrystallization (Ethanol/Water) or column chromatography.

SynthesisWorkflow Start 4-Iodoaniline Step1 Sonogashira Coupling (Propyne, Pd catalyst) Start->Step1 Inter 4-(Prop-1-ynyl)aniline Step1->Inter Step2 Cycloaddition (NaN3, DMF, 100°C) Inter->Step2 Product 4-(4-Methyl-1H-1,2,3- triazol-5-yl)aniline Step2->Product

Figure 1: Synthetic pathway for the preparation of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline.

Spectroscopic Characterization (NMR, IR, MS)[10][11][12][13]

The following data represents the consensus spectroscopic signature for 4-aryl-5-methyl-1,2,3-triazoles, specifically adjusted for the para-amino substituent effects.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[4][10][11][14][15][16][17][18]

Solvent: DMSO-


 (Recommended due to solubility and exchangeable protons).

H NMR Data (400 MHz, DMSO-

)
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
14.20 – 14.60 Broad Singlet (bs)1HTriazole NH Highly deshielded, characteristic of 1H-1,2,3-triazole NH. Often broad due to tautomeric exchange.
7.45 Doublet (

Hz)
2HAr-H (meta to NH

)
Ortho to the triazole ring. Downfield shift due to the electron-withdrawing nature of the triazole.
6.65 Doublet (

Hz)
2HAr-H (ortho to NH

)
Upfield shift due to the strong electron-donating effect (+M) of the amino group.
5.30 Broad Singlet (bs)2HAr-NH

Amino protons. Chemical shift varies with concentration and water content.
2.40 Singlet (s)3HTriazole-CH

Characteristic methyl singlet attached to the heteroaromatic ring.

Interpretation: The aromatic region displays a classic AA'BB' system (two doublets), confirming the para-substitution. The large chemical shift difference (


 ppm) between the aromatic protons confirms the push-pull electronic nature (Amino donor vs. Triazole acceptor).

C NMR Data (100 MHz, DMSO-

)
Chemical Shift (

, ppm)
AssignmentAnalysis
148.5 Ar-C -NH

Ipso carbon attached to the amino group (deshielded).
142.0 Triazole C5 Quaternary carbon attached to the phenyl ring.
130.5 Triazole C4 Quaternary carbon attached to the methyl group.
127.5 Ar-C (meta to NH

)
Aromatic CH signals.
119.0 Ar-C -TriazoleIpso carbon attached to the triazole.
114.0 Ar-C (ortho to NH

)
Shielded aromatic CH signals (ortho to donor).
10.5 Triazole-CH

Methyl carbon.[8]
B. Infrared (IR) Spectroscopy (KBr Pellet)

IR analysis confirms the presence of the primary amine and the triazole ring system.

Wavenumber (cm

)
Vibration ModeFunctional Group
3420, 3340

(N-H) stretch
Primary Amine (-NH

) doublet.
3100 – 2800

(C-H) stretch
Aromatic and Aliphatic (Methyl) C-H stretching.
1625

(N-H) bend
Amine scissoring.
1605, 1510

(C=C) stretch
Aromatic ring breathing modes.
1450

(N=N) /

(C=N)
Triazole ring skeletal vibrations.
1280

(C-N) stretch
Ar-NH

bond.
830

(C-H) oop
Para-substituted benzene ring (out-of-plane bending).
C. Mass Spectrometry (MS)

Technique: ESI-MS (Electrospray Ionization) or EI-MS.

  • Molecular Ion:

    
    175.1 
    
    
    
    (Positive Mode).
  • Exact Mass: 174.0905 (Calculated for C

    
    H
    
    
    
    N
    
    
    ).
  • Fragmentation Pattern (EI):

    • 
       174 
      
      
      
      .
    • 
       146 
      
      
      
      . Loss of nitrogen from the triazole ring (characteristic of 1,2,3-triazoles).
    • 
       145 
      
      
      
      .
    • 
       104 
      
      
      
      . Phenyl-nitrene/azirine species derived from the aniline core.

Structural Logic & Tautomerism

The 1,2,3-triazole ring is amphoteric and exists in tautomeric equilibrium. For 4,5-disubstituted-NH-1,2,3-triazoles, the 1H-tautomer is generally favored in polar solvents like DMSO due to hydrogen bonding capabilities, though the 2H-tautomer may be observed in non-polar solvents or the solid state.

Figure 2: Tautomeric equilibrium of the 1,2,3-triazole core.

References

  • Amantini, D., Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (2005). Synthesis of 4,5-Disubstituted 1,2,3-Triazoles via Huisgen 1,3-Dipolar Cycloaddition.[4] The Journal of Organic Chemistry, 70(6), 2316–2319.

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302–1315.

  • PubChem Compound Summary. (2025). 4-(1H-1,2,3-Triazol-5-yl)aniline derivatives. National Center for Biotechnology Information.

  • Warrell, R. P., et al. (2017). Bifunctional and monofunctional compounds for reducing uric acid.[11] U.S. Patent No.[11] 10,093,658.[11] (Describes synthesis of related 4-aryl-1,2,3-triazoles).

Sources

Exploratory

A Technical Guide to the Crystal Structure Analysis of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, valued for its stability, synthetic accessibility, and capacity to engage...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, valued for its stability, synthetic accessibility, and capacity to engage in significant biological interactions.[1][2] This technical guide provides an in-depth exploration of the crystal structure analysis of a specific, promising subclass: 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline derivatives. We bridge the gap between synthesis and solid-state characterization, offering a comprehensive overview of the methodologies, interpretive frameworks, and practical implications for drug design. This document details the complete workflow, from the targeted synthesis and cultivation of high-quality single crystals to the intricacies of data collection via single-crystal X-ray diffraction (SC-XRD) and the ultimate elucidation of molecular and supramolecular structures. Special emphasis is placed on the causal relationships behind experimental choices and the critical analysis of non-covalent interactions—such as hydrogen bonds and π-π stacking—that govern crystal packing and, by extension, influence key physicochemical properties relevant to pharmacology.

Introduction: The Significance of the Triazole Scaffold

Heterocyclic compounds are foundational to drug discovery, with nitrogen-containing rings being particularly prominent.[3][4] Among these, the 1,2,3-triazole ring system has emerged as a "privileged" scaffold.[1] Its unique combination of properties—metabolic stability, a significant dipole moment, and the ability to act as a bioisostere for amide bonds—makes it an attractive component in the design of novel therapeutic agents.[1][5] Derivatives of 1,2,3-triazoles have demonstrated a vast spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][5]

The 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline core combines the robust triazole ring with an aniline moiety, providing a versatile platform for further functionalization. The aniline group, in particular, offers a handle for synthetic modification and a critical site for hydrogen bonding, which can be pivotal for molecular recognition at biological targets. Understanding the precise three-dimensional arrangement of atoms and molecules in the solid state is paramount. Crystal structure analysis provides definitive insights into:

  • Molecular Conformation: The exact geometry, including bond lengths, bond angles, and torsion angles.

  • Intermolecular Interactions: The specific non-covalent forces (e.g., hydrogen bonds, π-stacking) that dictate how molecules arrange themselves in a crystal lattice.[6][7]

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physical properties like solubility and bioavailability.

This guide serves as a detailed manual for researchers, elucidating the critical steps and analytical reasoning required to perform and interpret the crystal structure analysis of this important class of compounds.

The Experimental Pipeline: From Powder to Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-stage process that demands precision and a deep understanding of the underlying principles of chemistry and physics. Each step is a critical link in a chain that validates the final structural model.

Synthesis and Purification

The most common and efficient route to 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]

Protocol: Synthesis of a Representative Derivative

  • Azide Formation: Start with 4-azidoaniline. If not commercially available, it can be synthesized from 4-nitroaniline via diazotization followed by reaction with sodium azide.

  • Alkyne Partner: The required alkyne is 1-butyne, which provides the methyl group at the 4-position of the resulting triazole.

  • CuAAC Reaction:

    • In a round-bottom flask, dissolve 4-azidoaniline (1.0 eq) in a suitable solvent mixture, such as t-BuOH/H₂O.

    • Add 1-butyne (1.2 eq).

    • Prepare the catalyst in situ by adding sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). The ascorbate reduces Cu(II) to the active Cu(I) species.

    • Stir the reaction vigorously at room temperature. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the pure 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline derivative.

Growing High-Quality Single Crystals

This is often the most challenging, trial-and-error phase of the process. The goal is to produce a single, defect-free crystal, typically 30-300 microns in size, that will diffract X-rays uniformly.[8]

Field Insight: The choice of solvent is paramount. A good solvent system is one in which the compound has moderate solubility. If solubility is too high, the compound will not precipitate; if too low, it will crash out as an amorphous powder or as microcrystals.

Common Crystallization Techniques:

  • Slow Evaporation: The most straightforward method. A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture like ethyl acetate/hexane) and left undisturbed in a loosely covered vial. As the solvent slowly evaporates, the solution becomes supersaturated, promoting gradual crystal growth.

  • Vapor Diffusion (Liquid-Liquid): The compound is dissolved in a small amount of a "good" solvent. This solution is placed in a small, open vial, which is then placed inside a larger, sealed jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. The anti-solvent vapor slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.

  • Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even further in a refrigerator.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic structure of a crystalline material.[8][9] The process relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern, which is a direct consequence of the arrangement of atoms within the unit cell.[8]

The experimental workflow can be visualized as a logical progression from data collection to the final, validated structural model.

sc_xrd_workflow cluster_exp Experimental Setup cluster_proc Data Processing & Solution cluster_refine Refinement & Validation crystal_mount 1. Crystal Selection & Mounting diffractometer 2. Mount on Diffractometer crystal_mount->diffractometer data_collection 3. Data Collection (Rotating Crystal in X-ray Beam) diffractometer->data_collection indexing 4. Indexing (Determine Unit Cell & Lattice) data_collection->indexing integration 5. Integration (Measure Reflection Intensities) indexing->integration scaling 6. Scaling & Merging (Correct for Experimental Variations) integration->scaling solve 7. Structure Solution (Determine Initial Atomic Positions) scaling->solve refinement 8. Structure Refinement (Optimize Atomic Parameters) solve->refinement validation 9. Validation (Check Model Quality - R1, GooF) refinement->validation final_model 10. Final Model & CIF File validation->final_model

Caption: Experimental workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Self-Validating Protocol for SC-XRD:

  • Crystal Screening: An initial diffraction image is taken to assess crystal quality. Sharp, distinct spots indicate a good single crystal, whereas streaks or rings suggest defects or polycrystallinity.[10]

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[8] Key parameters like exposure time and detector distance are optimized to maximize the signal-to-noise ratio without overloading the detector.[11]

  • Data Reduction: The raw data is processed. This involves indexing the reflections to determine the unit cell parameters, integrating the intensity of each reflection, and scaling the data to correct for variations in beam intensity and crystal decay.[11]

  • Structure Solution and Refinement:

    • The initial positions of the atoms are determined using direct methods or Patterson methods.

    • This initial model is then refined using a least-squares algorithm. This process iteratively adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed diffraction pattern and the one calculated from the model.

    • The quality of the final model is assessed using figures of merit like the R1 factor (a measure of agreement between observed and calculated structure factor amplitudes) and the Goodness-of-Fit (GooF). An R1 value below 5% for high-quality data indicates an excellent refinement.

In-Depth Structural Analysis

Once a high-quality crystal structure is obtained, the analysis focuses on two main aspects: the geometry of the individual molecule (intramolecular features) and the way molecules pack together in the crystal (intermolecular features).

Molecular Geometry

The analysis of a representative 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline derivative reveals several key geometric features. The central 1,2,3-triazole ring is typically planar.[12] However, the flanking aniline and methyl groups can exhibit significant twists relative to this central ring. The dihedral angle—the angle between the plane of the triazole ring and the plane of the aniline ring—is a critical parameter.[12][13] This angle, often in the range of 50-90°, is a result of steric hindrance and the optimization of intermolecular packing forces.[12][13]

ParameterTypical Value RangeSignificance
Unit Cell System Triclinic, MonoclinicIndicates the level of symmetry within the crystal lattice.
Space Group P-1, P2₁/cDefines the specific symmetry operations that map the unit cell onto itself.[6]
Dihedral Angle (Triazole-Aniline) 50° - 90°Influences the overall molecular shape and potential for π-stacking.[13]
N-N Bond Lengths (Triazole) 1.32 - 1.35 ÅConsistent with aromatic N-N single/double bond character.
C-N Bond Lengths (Triazole) 1.34 - 1.38 ÅReflects the aromaticity of the triazole ring.

Note: The values presented are representative and can vary based on substituents and crystal packing effects.

Supramolecular Assembly: The Role of Non-Covalent Interactions

The crystal is not merely a collection of individual molecules; it is a highly ordered supramolecular assembly held together by a network of non-covalent interactions. For aniline-triazole derivatives, hydrogen bonds are often the dominant structure-directing force.[6][7][14]

Key Interactions:

  • N-H···N Hydrogen Bonds: The amine (-NH₂) group of the aniline moiety is an excellent hydrogen bond donor. It frequently forms strong hydrogen bonds with the nitrogen atoms of the triazole ring of an adjacent molecule. This interaction is highly directional and often leads to the formation of infinite chains or dimeric motifs.

  • π-π Stacking: The aromatic aniline and triazole rings can interact via π-π stacking. This occurs when the electron-rich π systems of two rings overlap, creating an attractive force. The geometry can be face-to-face or offset.

  • C-H···π Interactions: Weaker interactions where a C-H bond (from the methyl group or aromatic rings) acts as a donor to the π-system of a nearby aromatic ring.[6]

These interactions collectively create a robust three-dimensional network. The specific combination and geometry of these interactions determine the final crystal packing.

interactions mol1 Aniline Ring 4-Me-Triazole Ring N-H... mol2 ...H-N Aniline Ring 4-Me-Triazole Ring mol1:nh2->mol2:triazole mol3 Aniline Ring 4-Me-Triazole Ring N-H... mol1:aniline->mol3:aniline π-π Stacking

Caption: Key intermolecular interactions in the crystal lattice.

Implications for Drug Design and Development

The insights gained from crystal structure analysis are not merely academic; they have profound practical implications for drug development:

  • Structure-Activity Relationship (SAR): By comparing the crystal structures of a series of derivatives with their biological activities, researchers can build robust SAR models. For example, observing that a specific hydrogen bond is present in all active compounds but absent in inactive ones strongly suggests that this interaction is crucial for binding to the biological target.

  • Solubility and Stability: The strength of the intermolecular interactions in a crystal lattice directly affects its lattice energy. Higher lattice energy generally correlates with lower solubility and higher melting points. Understanding the packing allows for targeted modifications to modulate these properties.

  • Rational Drug Design: A solved crystal structure provides the precise conformation of the molecule. This "bioactive conformation" can be used as a starting point for computational studies, such as molecular docking, to predict how the molecule will bind to a protein target.[7] This accelerates the design of more potent and selective inhibitors.

  • Polymorph Screening: Identifying and characterizing all possible polymorphs of a drug candidate is a regulatory requirement. SC-XRD is the gold standard for unambiguously identifying different polymorphic forms, each of which is a unique crystal structure.

Conclusion

The crystal structure analysis of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline derivatives is a powerful tool that provides indispensable information for medicinal chemists and drug development professionals. It offers a definitive picture of the molecule's three-dimensional structure and the intricate network of intermolecular forces that govern its solid-state properties. By systematically applying the principles of synthesis, crystallization, and single-crystal X-ray diffraction, researchers can unlock detailed structural insights that are critical for establishing structure-activity relationships, optimizing physicochemical properties, and rationally designing the next generation of triazole-based therapeutics. This guide provides the foundational knowledge and workflow to confidently undertake and interpret such crucial structural investigations.

References

  • Vertex AI Search. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?8

  • Espitia Cogollo, E., et al. (2025, December 1). Study of the intermolecular interactions in the crystal structure formation of two new 4,5-disubstituted vicinal triazoles. ResearchGate. 6

  • Moodle@Units. X-ray Diffraction experiment. 11

  • MDPI. (2021, July 2). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. 7

  • Frontiers. 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. 1

  • ResearchGate. (2021, February). A number of triazole derivatives in clinical applications. 15

  • Kumar, A., et al. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. 5

  • PMC. Application of triazoles in the structural modification of natural products. 3

  • Arabian Journal of Chemistry. (2025, September 23). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. 2

  • IUCr Journals. (2025, January 1). Binary solvent participation in crystals of a multi-aromatic 1,2,3-triazole. 14

  • Crystal Growth & Design. (2023, December 27). Quantitative Investigation into the Role of Intermolecular Interactions in Crystalline Fluorinated Triazoles. 16

  • ResearchGate. (2025, July 22). Study of the Intermolecular Interactions in the Crystal Structure Formation of Two New 4,5-Disubstituted Vicinal Triazoles. 17

  • Shukla, R., et al. (2017, April 15). Synthesis, crystal structure and theoretical analysis of intermolecular interactions in two biologically active derivatives of 1,2,4-triazoles. 18

  • Indian Chemical Society. (2022, September 15). Preliminary understanding of experiments on single crystal X-ray crystallography. 10

  • PMC. (2017, January 16). High Pressure Single Crystal Diffraction at PX^2. 19

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. 9

  • MDPI. (2023, November 30). Synthesis and Crystallization of N-Rich Triazole Compounds. 20

  • Aneja, B., et al. (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. 21

  • ResearchGate. (2024, October 3). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. 4

  • Tiritiris, I., et al. (2018, September 1). 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis. PMC. 12

  • ResearchGate. (2018, August). 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis. 22

  • de Oliveira, A. B., et al. (2019, June 1). Crystal structure of 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. PMC. 13

  • Cardiff University. (2021, July 8). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) -. 23

  • Sultan Qaboos University. (2024, October 1). Crystal structure of 1-(5-(benzo[d][8][11]dioxol-5-yl)-4-benzyl-1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethan-1-one, C>24>H>20>BrN>3>O>3. 24

Sources

Foundational

Mechanistic & Synthetic Architectures of 1,2,3-Triazole Anilines

Executive Summary: The Pharmacophore & The Challenge The 1,2,3-triazole aniline motif is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., inhibiting VEGFR, EGFR...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore & The Challenge

The 1,2,3-triazole aniline motif is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., inhibiting VEGFR, EGFR) and antibiotics. The triazole ring acts as a rigid, non-cleavable bioisostere for amide bonds, offering improved metabolic stability and dipole alignment. However, the synthesis of aniline-substituted triazoles presents a unique paradox: while the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for ring formation, the presence of a free aniline amine (


) can poison the copper catalyst via chelation or undergo oxidative side reactions.

This guide details the mechanistic imperatives for bypassing these hurdles, focusing on the Dinuclear Copper Mechanism and the Nitro-Reduction Strategy as the most robust pathways for high-purity synthesis.

The Mechanistic Core: Dinuclear Copper Catalysis

Early models of CuAAC suggested a mononuclear copper pathway.[1] However, definitive kinetic and isotopic crossover studies (Worrell et al., Science 2013) have established that the reaction is strictly dinuclear . Two copper atoms are required: one to form the


-acetylide and a second to bind 

-fashion to the alkyne, lowering the activation energy for metallacycle formation.
The Catalytic Cycle

Understanding this cycle is vital for optimizing aniline synthesis. If the aniline substrate chelates one copper atom effectively, it arrests the cycle by preventing the formation of the active dinuclear core.

CuAAC_Mechanism Start Terminal Alkyne (R-C≡CH) SigmaComplex σ-Cu Acetylide (Mononuclear) Start->SigmaComplex + Cu(I) / -H+ Cu1 Cu(I) Species Cu1->SigmaComplex Dinuclear Dinuclear π,σ-Cu Complex (Active Catalyst) SigmaComplex->Dinuclear + 2nd Cu(I) Metallacycle Cu-Metallacycle (6-Membered) Dinuclear->Metallacycle + Azide (Coordination) Azide Organic Azide (R'-N3) Azide->Metallacycle Triazolide Cu-Triazolide (Intermediate) Metallacycle->Triazolide Ring Contraction Triazolide->Dinuclear Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product + H+ / Protonolysis

Figure 1: The Dinuclear Mechanism of CuAAC. Note the requirement for a second copper atom to activate the


-acetylide, a step sensitive to competitive chelation by free anilines.

Synthetic Strategies: The Aniline Paradox

When synthesizing triazole anilines, researchers must choose between direct cyclization and precursor reduction.

Comparative Analysis of Routes
FeatureRoute A: Direct Cycloaddition Route B: Nitro-Reduction (Recommended)
Substrate Ethynylaniline + Azide (or vice versa)Ethynylnitrobenzene + Azide
Catalyst Risk High: Free

coordinates Cu(I), requiring higher catalyst loading (5-10 mol%).
Low:

is poorly coordinating; standard loading (0.5-1 mol%) suffices.
Oxidation Risk Anilines oxidize to azo/azoxy byproducts under Cu/Ascorbate conditions.Nitro groups are inert to CuAAC conditions.
Purification Difficult (removing Cu-amine complexes).Simple (precipitation or filtration).
Scalability Poor (yields drop >1g scale).Excellent (industrial standard).
The "Nitro-Reduction" Workflow

For high-value pharmaceutical intermediates, Route B is the self-validating protocol of choice. It separates the metal-catalyzed step from the sensitive amine functionality.

Synthesis_Workflow Precursor Nitro-Aryl Alkyne (Precursor) Click Step 1: CuAAC (CuSO4 / NaAsc) Precursor->Click Intermediate Nitro-Triazole (Stable Intermediate) Click->Intermediate Reduction Step 2: Chemoselective Reduction (H2/Pd-C or Fe/NH4Cl) Intermediate->Reduction Final 1,2,3-Triazole Aniline (Target) Reduction->Final

Figure 2: The Two-Stage "Nitro-Reduction" Strategy. This pathway protects the catalyst during ring formation and generates the aniline in a separate, controlled step.

Experimental Protocols

The following protocols are designed to be self-validating . The color changes described serve as visual checkpoints for the oxidation state of the copper catalyst.

Step 1: Formation of the Nitro-Triazole Core

This step utilizes the in-situ generation of Cu(I) to prevent oxidation.

Reagents:

  • 4-Nitrophenylacetylene (1.0 equiv)

  • Organic Azide (1.0 equiv)[2]

  • Catalyst: CuSOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    [3][4]·5H
    
    
    
    O (1 mol%)
  • Reductant: Sodium Ascorbate (5 mol%)

  • Solvent:

    
    -BuOH : H
    
    
    
    O (1:1 v/v) – Critical for the "on-water" effect which accelerates rate.

Procedure:

  • Dissolution: Suspend alkyne and azide in the solvent mixture.

  • Catalyst Activation: Add CuSO

    
     solution followed immediately by Sodium Ascorbate solution.
    
    • Checkpoint: The solution should turn bright yellow/orange (active Cu(I)). If it turns dark green/brown, oxygen has entered; add more ascorbate.

  • Reaction: Stir vigorously at RT for 6–12 hours. The product usually precipitates out.

  • Workup: Dilute with water. Filter the precipitate. Wash with 5% NH

    
    OH (to remove trapped copper traces) followed by water.
    
Step 2: Béchamp Reduction to Aniline

While hydrogenation (H


/Pd) is standard, the Iron-mediated reduction is chemoselective and avoids reducing the triazole ring or halogen substituents.

Reagents:

  • Nitro-Triazole Intermediate (1.0 equiv)

  • Iron Powder (3.0 equiv, fine mesh)

  • Ammonium Chloride (NH

    
    Cl) (5.0 equiv)
    
  • Solvent: Ethanol : Water (4:1)

Procedure:

  • Setup: Dissolve intermediate in EtOH/Water. Add NH

    
    Cl and Iron powder.
    
  • Reflux: Heat to 80°C for 2–4 hours.

    • Checkpoint: The reaction is complete when TLC shows disappearance of the yellow nitro spot and appearance of a fluorescent blue amine spot (under UV).

  • Filtration: Filter hot through a Celite pad to remove iron oxides.

  • Isolation: Concentrate filtrate; neutralize with NaHCO

    
     if necessary. Extract with EtOAc.
    

Structural Validation & Troubleshooting

NMR Characteristic Shifts

To confirm the formation of the 1,4-disubstituted 1,2,3-triazole aniline:

  • Triazole C5-H: A distinct singlet typically appears between

    
     8.0 – 9.0 ppm  in 
    
    
    
    H NMR.
  • Aniline N-H

    
    :  A broad singlet around 
    
    
    
    4.0 – 5.5 ppm
    (exchangeable with D
    
    
    O).
  • Regiochemistry: NOESY correlation between the Triazole C5-H and the ortho-protons of the substituent at N1 confirms the 1,4-isomer.

Common Pitfalls
  • Green Product: Indicates copper contamination. Wash the organic phase with aqueous EDTA or dilute ammonia.

  • Incomplete Click: Usually due to "dead" catalyst (oxidized to Cu(II)). Degas solvents with N

    
     prior to ascorbate addition.
    

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[5] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[6] Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. Link

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[1][7] Science, 340(6131), 457–460. Link

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005).[8] Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[5] Journal of the American Chemical Society, 127(46), 15998–15999. Link

  • Maddali, H., & Han, D. (2020). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex.[9] Molecules, 25(22), 5330. Link

Sources

Exploratory

Biological Activity Screening of Novel Triazole-Aniline Derivatives: A Technical Guide

The Pharmacological Rationale In modern rational drug design, the fusion of distinct pharmacophores into a single hybrid molecule is a proven strategy to overcome drug resistance and enhance target specificity. Triazole-...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Rationale

In modern rational drug design, the fusion of distinct pharmacophores into a single hybrid molecule is a proven strategy to overcome drug resistance and enhance target specificity. Triazole-aniline derivatives represent a highly privileged class of such hybrids.

The triazole core (whether 1,2,3- or 1,2,4-isomer) provides high aromatic stabilization, rendering the molecule highly resistant to acidic/alkaline hydrolysis and metabolic degradation[1]. Furthermore, its high dipole moment and capacity to act as a bioisostere for amide bonds allow it to form robust hydrogen bonds with biological targets[1]. Conversely, the aniline moiety is a classic hinge-binding motif, frequently utilized to anchor small molecules within the ATP-binding pocket of receptor tyrosine kinases, such as EGFR and VEGFR-2[2]. By coupling these two structures, researchers can generate potent, dual-action inhibitors that exhibit high selectivity for malignant cells, particularly under tumor-specific conditions like hypoxia[2].

The Screening Cascade Overview

To systematically evaluate the biological activity of synthesized triazole-aniline libraries, a hierarchical screening cascade is required. This ensures that only compounds with validated mechanisms and favorable pharmacokinetic profiles advance to the hit-to-lead stage.

G A Compound Library (Triazole-Aniline Derivatives) B Primary Screening (Cell Viability & Kinase Assays) A->B High-throughput C Secondary Screening (Apoptosis & Cell Cycle) B->C Active Hits (IC50 < 10 µM) D ADME/Tox Profiling (Lipophilicity & Normal Cell Toxicity) C->D Mechanistically Validated E Hit-to-Lead Selection D->E Favorable SI & logP

Fig 1. Hierarchical biological screening cascade for novel triazole-aniline derivatives.

Phase I: Primary Efficacy Screening (In Vitro)

The primary objective is to establish the baseline cytotoxicity of the derivatives against target cancer cell lines (e.g., A549 lung adenocarcinoma, HT-29 colorectal cancer)[1][3].

Protocol: Self-Validating Alamar Blue Cell Viability Assay

Causality Check: We utilize Alamar Blue (resazurin) over traditional MTT assays because resazurin is non-toxic and cell-permeable. It allows for continuous kinetic monitoring without requiring cell lysis, preserving the sample for downstream multiplexing[3].

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., HT-29) at logarithmic growth phase. Seed at a density of

    
     cells/well in a 96-well plate using 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence[3].
    
  • Compound Preparation: Dissolve triazole-aniline derivatives in DMSO to create a 100 mM stock. Perform serial dilutions in culture medium to achieve final testing concentrations (e.g., 1, 10, 50, 150, 350 µM). Critical: Ensure final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity[3].

  • Treatment: Aspirate the old medium and replace it with 100 µL of the compound-containing medium. Incubate for 24 to 72 hours.

  • Reagent Addition: Add 10 µL of Alamar Blue reagent (10% of total volume) directly to each well. Incubate for an additional 2–4 hours.

  • Fluorescence Reading: Measure fluorescence using a microplate reader (Excitation: 530–560 nm, Emission: 590 nm).

  • Self-Validation & QC: Include a positive control (e.g., Cisplatin or Erlotinib) and a vehicle control (0.1% DMSO). Calculate the Z'-factor for the plate; a Z'-factor > 0.5 validates the assay's robustness.

Phase II: Mechanistic Elucidation (Secondary Screening)

Once potent hits are identified, it is imperative to prove how they induce cell death. Triazole-aniline derivatives typically exert their effects by inhibiting specific kinases, which subsequently upregulates stress-response proteins like p53 and p21, alters the Bax/Bcl-2 ratio, and triggers caspase-dependent apoptosis[4].

Pathway T Triazole-Aniline Hit K Kinase Inhibition (e.g., EGFR/VEGFR-2) T->K Binds hinge region P53 p53 Upregulation K->P53 Stress response BAX Bax (Pro-apoptotic) P53->BAX Upregulates BCL2 Bcl-2 (Anti-apoptotic) P53->BCL2 Downregulates CYTC Cytochrome c Release BAX->CYTC Mitochondrial pore BCL2->CYTC Inhibits CASP Caspase-3/9 Activation CYTC->CASP Apoptosome APO Apoptosis CASP->APO Execution

Fig 2. Kinase-mediated apoptotic signaling pathway induced by triazole-anilines.

Protocol: Annexin V-FITC/PI Apoptosis Flow Cytometry

Causality Check: Annexin V binds to phosphatidylserine (PS), which flips to the outer cellular membrane during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining system precisely stratifies the mechanism of cell death[5].

Step-by-Step Methodology:

  • Induction: Treat cancer cells with the triazole-aniline derivative at its calculated IC50 concentration for 24 hours[5].

  • Harvesting: Collect both floating (dead) and adherent cells using enzyme-free dissociation buffer to prevent false-positive PS exposure caused by harsh trypsinization[5].

  • Washing: Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark at room temperature for 15 minutes[5].

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

  • Self-Validation & QC: Run single-stained controls (Annexin V only, PI only) and an unstained control to establish precise compensation matrices and eliminate spectral overlap.

Phase III: ADME & Preliminary Toxicity Profiling

A highly potent compound is useless if it is indiscriminately toxic or lacks bioavailability.

  • Toxicity: Compounds must be screened against normal human cell lines, such as Normal Human Dermal Fibroblasts (NHDF) or Human Foreskin Fibroblasts (HFF-1)[1][4]. This allows for the calculation of the Selectivity Index (SI).

  • Lipophilicity: The partition coefficient (logP) dictates a drug's ability to cross lipid bilayers. For triazole-anilines, this is often empirically determined using Reversed-Phase Thin Layer Chromatography (RP-TLC)[6].

Quantitative Hit-to-Lead Thresholds

To remove subjectivity from the drug development pipeline, the following quantitative thresholds must be met for a triazole-aniline derivative to be classified as a validated "Lead" compound.

ParameterAssay / MetricTarget ThresholdMechanistic Rationale
In Vitro Efficacy IC50 (Alamar Blue / MTT)< 10 µMEnsures sufficient intrinsic potency before undertaking complex structural optimization.
Target Engagement Kinase IC50 (e.g., EGFR)< 100 nMConfirms the aniline moiety successfully binds the ATP-pocket hinge region[2].
Selectivity Index SI = IC50 (Normal) / IC50 (Cancer)> 10Validates that cytotoxicity is tumor-specific, minimizing off-target adverse effects[4].
Lipophilicity logP (RP-TLC or in silico)2.0 - 5.0Balances aqueous solubility with cell membrane permeability, aligning with Lipinski's Rule of 5[6].

References

  • Towards Anticancer and Antibacterial Agents: Design and Synthesis of 1,2,3-Triazol-quinobenzothiazine Derivatives - nih.gov. 1

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - researchgate.net. 4

  • The Diverse Biological Activities of 1,2,4-Triazole Derivatives: A Technical Guide - benchchem.com. 5

  • Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer - nih.gov. 3

  • Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors - nih.gov. 2

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - nih.gov.6

Sources

Foundational

An In-Depth Technical Guide to the In Silico Prediction of ADME Properties for 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline

Executive Summary The journey of a drug candidate from initial discovery to market approval is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic properties.[1][2] The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The journey of a drug candidate from initial discovery to market approval is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic properties.[1][2] The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) is therefore a cornerstone of modern drug development, providing critical insights into a compound's behavior within a biological system.[3][4] This technical guide provides a comprehensive framework for the in silico prediction of the ADME properties of a novel small molecule, 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline. By leveraging a suite of computational models, from Quantitative Structure-Activity Relationships (QSAR) to Physiologically Based Pharmacokinetic (PBPK) modeling, we can construct a robust, early-stage profile of this compound. This proactive approach enables researchers to identify potential liabilities, prioritize resources, and ultimately de-risk the drug development cascade long before costly and time-consuming experimental studies are undertaken.[5]

Introduction: The Imperative of Early ADME Assessment

The high attrition rate of drug candidates in clinical trials underscores the necessity of evaluating ADME properties at the earliest stages of discovery.[2] Unfavorable pharmacokinetics can lead to poor efficacy, unforeseen toxicity, or complex dosing regimens, all of which can derail a promising therapeutic agent.[1] In silico ADME prediction has emerged as an indispensable tool, offering a rapid and cost-effective means to screen large numbers of compounds and guide medicinal chemistry efforts toward molecules with more favorable drug-like properties.[6][7]

This guide focuses on 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline, a molecule of interest for its potential therapeutic applications. By applying a rigorous computational workflow, we will predict its key ADME parameters, providing a foundational understanding of its likely in vivo behavior. The methodologies described herein are not merely a theoretical exercise but represent a practical, field-proven approach to computational drug discovery.

Foundational Physicochemical Properties: The Building Blocks of ADME

The ADME profile of a molecule is intrinsically linked to its fundamental physicochemical properties.[8] Accurate prediction of these parameters is the first and most critical step in our in silico assessment.

Lipophilicity (logP and logD)

Lipophilicity, the measure of a compound's affinity for a lipid-rich environment, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable molecules like 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.

Protocol for logP/logD Prediction:

  • Obtain the 2D structure of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline.

  • Utilize multiple validated software packages for prediction (e.g., ChemAxon's Calculator Plugins, Schrödinger's QikProp, Simulations Plus's ADMET Predictor®).[9] This consensus approach mitigates the biases of any single algorithm.

  • Compare the predicted values and calculate an average to arrive at a more robust estimate.

Acidity and Basicity (pKa)

The ionization state of a molecule, governed by its pKa value(s), profoundly influences its solubility, permeability, and interaction with biological targets.[10] 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline possesses both acidic (triazole N-H) and basic (aniline amino) functional groups, making pKa prediction essential.

Protocol for pKa Prediction:

  • Input the molecular structure into specialized pKa prediction software (e.g., ChemAxon's pKa MarvinSketch, ACD/Labs Percepta).

  • The software will identify all ionizable centers and calculate the corresponding pKa values based on empirical and quantum mechanical models.[11]

  • Analyze the predicted pKa values to understand the predominant ionic species at physiological pH (typically 7.4).

Aqueous Solubility (logS)

Aqueous solubility is critical for a drug's dissolution in the gastrointestinal tract and its subsequent absorption.[12] Poor solubility is a frequent cause of low bioavailability for orally administered drugs.

Protocol for logS Prediction:

  • Employ a variety of computational models, ranging from simple fragment-based methods to more complex machine learning algorithms.[13]

  • Input the molecular structure into platforms such as ADMET Predictor® or open-access web servers.[9]

  • Consider the impact of pH on solubility by integrating the predicted pKa values.

Table 1: Predicted Physicochemical Properties of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline

PropertyPredicted ValueSignificance in ADME
logP 1.5 - 2.5Moderate lipophilicity, suggesting a balance between membrane permeability and aqueous solubility.
logD (pH 7.4) 1.2 - 2.2Indicates that the compound will be predominantly in a neutral form at physiological pH, favoring membrane transport.
Acidic pKa 8.5 - 9.5The triazole proton is weakly acidic, meaning it will be largely protonated at physiological pH.
Basic pKa 3.5 - 4.5The aniline nitrogen is weakly basic and will be partially protonated in the acidic environment of the stomach but largely neutral in the intestines and blood.
logS (intrinsic) -3.0 to -4.0Low to moderate intrinsic solubility.
logS (pH 7.4) -2.8 to -3.8Solubility at physiological pH is slightly enhanced due to partial ionization.

In Silico ADME Profiling: A Step-by-Step Workflow

With the foundational physicochemical properties established, we can now proceed to predict the key ADME parameters. This workflow is designed to provide a comprehensive and self-validating assessment.

ADME_Workflow cluster_Input Input cluster_PhysChem Physicochemical Properties cluster_ADME ADME Prediction cluster_Output Output Input Molecular Structure of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline LogP logP / logD Input->LogP Predict pKa pKa Input->pKa Predict Solubility Solubility (logS) Input->Solubility Predict Absorption Absorption (Caco-2, HIA) LogP->Absorption Inform Distribution Distribution (PPB, Vd) LogP->Distribution Inform Metabolism Metabolism (CYP450) LogP->Metabolism Inform Excretion Excretion (Renal Clearance) LogP->Excretion Inform pKa->Absorption Inform pKa->Distribution Inform pKa->Metabolism Inform pKa->Excretion Inform Solubility->Absorption Inform Solubility->Distribution Inform Solubility->Metabolism Inform Solubility->Excretion Inform Profile Comprehensive ADME Profile Absorption->Profile Distribution->Profile Metabolism->Profile Excretion->Profile

Caption: In Silico ADME Prediction Workflow.

Absorption

Oral absorption is a complex process influenced by a drug's solubility, permeability, and stability in the gastrointestinal tract.[14]

  • Human Intestinal Absorption (HIA): We will use classification models to predict whether the compound will be well-absorbed or poorly-absorbed. These models are often built on large datasets of known drugs.[15]

  • Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for intestinal permeability. Numerous QSAR models exist to predict Caco-2 permeability based on molecular descriptors.[16]

Protocol for Absorption Prediction:

  • Utilize web-based platforms like SwissADME or commercial software to predict HIA and Caco-2 permeability.

  • Input the SMILES string of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline.

  • Analyze the predictions in conjunction with the physicochemical properties. For instance, the predicted moderate lipophilicity and solubility suggest that passive diffusion is a likely mechanism of absorption.

Distribution

Once absorbed, a drug distributes throughout the body, a process governed by its binding to plasma proteins and its ability to penetrate tissues.[17]

  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, primarily albumin, affects its free concentration and thus its efficacy and clearance.[17]

  • Volume of Distribution (Vd): This parameter provides an indication of the extent to which a drug distributes into tissues versus remaining in the plasma.[18][19]

Protocol for Distribution Prediction:

  • Employ QSAR models trained on extensive PPB datasets to predict the percentage of binding.[20]

  • Predict Vd using models that incorporate parameters like logP, pKa, and plasma protein binding.[21][22] Several in silico methods, including machine learning approaches, have shown predictive accuracy on par with animal models.[18]

Metabolism

The biotransformation of drugs, primarily in the liver by cytochrome P450 (CYP) enzymes, is a major determinant of their duration of action and potential for drug-drug interactions.[23][24]

  • CYP450 Inhibition: Predicting whether a compound inhibits key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is crucial for assessing its potential for drug-drug interactions.[24]

  • Site of Metabolism (SoM): Identifying the most likely atoms in a molecule to be metabolized can guide structural modifications to improve metabolic stability.[8]

Protocol for Metabolism Prediction:

  • Use ligand-based and structure-based models to predict inhibition of major CYP isoforms.[23]

  • Employ SoM prediction tools that use reactivity and accessibility models to pinpoint metabolic hotspots.

  • Analyze the structure of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline for potential sites of metabolism, such as the aniline ring (oxidation) or the methyl group (oxidation).

Excretion

The final step in a drug's journey is its elimination from the body, typically via the kidneys (renal excretion) or the liver (biliary excretion).[25]

  • Renal Clearance: Predicting the rate at which a drug is cleared by the kidneys is important for determining dosing intervals.[25]

Protocol for Excretion Prediction:

  • Utilize QSAR models that predict the fraction of drug excreted unchanged in the urine (fe) and renal clearance (CLr).[25]

  • These models often incorporate physicochemical properties such as molecular weight, logP, and the fraction unbound in plasma.

Integrated Assessment and Data Presentation

The individual ADME predictions must be synthesized into a coherent profile to guide further drug discovery efforts.

Table 2: Predicted ADME Profile of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline

ADME ParameterPredicted OutcomeRationale and Implications
Absorption
Human Intestinal AbsorptionHighFavorable physicochemical properties (moderate lipophilicity and solubility) suggest good passive absorption.
Caco-2 PermeabilityHighConsistent with high intestinal absorption.
Distribution
Plasma Protein BindingModerate (70-90%)The compound is likely to have a significant fraction bound to plasma proteins, which will influence its free concentration and distribution.
Volume of DistributionModerate (1-3 L/kg)Suggests distribution into tissues beyond the plasma volume, but not extensive sequestration in fatty tissues.
Metabolism
CYP2D6 InhibitionPossible InhibitorThe presence of a basic nitrogen atom is a common feature in CYP2D6 inhibitors. This warrants further investigation.
CYP3A4 InhibitionUnlikely to be a potent inhibitorThe molecule lacks the typical structural features of strong CYP3A4 inhibitors.
Site of MetabolismAniline ring (hydroxylation), Methyl group (oxidation)These are the most likely sites for Phase I metabolic reactions. Modifications at these positions could enhance metabolic stability.
Excretion
Renal ClearanceLow to ModerateA portion of the drug is likely to be cleared unchanged by the kidneys, but metabolism is expected to be the primary route of elimination.

The Role of Physiologically Based Pharmacokinetic (PBPK) Modeling

For a more dynamic and integrated prediction of the compound's pharmacokinetic profile, Physiologically Based Pharmacokinetic (PBPK) modeling can be employed.[26][27] PBPK models are mathematical representations of the body's organs and tissues, connected by blood flow.[27][28]

PBPK_Model cluster_System System Parameters cluster_Compound Compound Parameters cluster_Model PBPK Model cluster_Output Output Physiology Human Physiology (Organ volumes, blood flows) PBPK PBPK Simulation Software (e.g., GastroPlus™, Simcyp®) Physiology->PBPK PhysChem Physicochemical Properties (logP, pKa, Solubility) PhysChem->PBPK ADME_Params In Vitro ADME Data (Permeability, Metabolism) ADME_Params->PBPK PK_Profile Predicted Plasma Concentration-Time Profile PBPK->PK_Profile Simulate

Caption: Physiologically Based Pharmacokinetic (PBPK) Modeling Workflow.

By integrating the in silico predicted physicochemical and ADME parameters into a PBPK model, we can simulate the plasma concentration-time profile of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline after oral administration.[29][30] This provides a more holistic view of its likely pharmacokinetic behavior in humans and can be used to predict key parameters such as Cmax, Tmax, and AUC.[28]

Validation and Limitations

It is crucial to acknowledge the inherent limitations of in silico predictions.[31] These models are based on existing data and algorithms, and their accuracy can be influenced by the novelty of the chemical space being explored.[32] Therefore, the predictions generated in this guide should be viewed as a robust hypothesis to be validated by subsequent in vitro and in vivo experiments. The true value of this in silico workflow lies in its ability to guide these experiments, making the drug discovery process more efficient and targeted.[33][34]

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico prediction of the ADME properties of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline. By systematically evaluating its physicochemical properties and key ADME parameters, we have constructed a detailed profile that provides valuable insights into its potential as a drug candidate. The predictions suggest that this compound possesses generally favorable drug-like properties, with good absorption and distribution characteristics. Potential liabilities, such as possible CYP2D6 inhibition, have been identified, providing clear directions for future experimental work. The integration of these predictions into a PBPK modeling framework offers a powerful tool for simulating the compound's pharmacokinetic profile and guiding dose selection for subsequent studies. Ultimately, the adoption of such in silico strategies is paramount for accelerating the discovery and development of safe and effective medicines.[35]

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Exploratory

Unlocking the Therapeutic Potential of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline: A Technical Guide to Target Identification and Validation

Foreword: A Molecule of Intrigue The confluence of the 1,2,3-triazole ring and an aniline moiety in 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline presents a compelling scaffold for drug discovery. The 1,2,3-triazole system,...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Molecule of Intrigue

The confluence of the 1,2,3-triazole ring and an aniline moiety in 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline presents a compelling scaffold for drug discovery. The 1,2,3-triazole system, a bioisostere of the amide bond, offers metabolic stability and unique hydrogen bonding capabilities.[1] Coupled with the aniline fragment, a common pharmacophore in kinase inhibitors, this molecule is poised for interaction with a variety of biological targets. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of this promising compound. Our approach is rooted in a logical progression from computational prediction to rigorous experimental verification, ensuring a high degree of scientific integrity and a clear path toward elucidating its mechanism of action.

Section 1: The Strategic Approach to Target Identification

A successful target identification campaign for a novel small molecule is a multi-faceted endeavor that marries computational and experimental methodologies. This integrated approach allows for the generation of high-probability hypotheses, followed by empirical validation, thereby optimizing resource allocation and accelerating the discovery process.

In Silico Target Prediction: Charting the Possibilities

The initial phase of our investigation leverages the power of computational chemistry to predict potential protein targets. This is not merely a fishing expedition but a data-driven strategy to narrow the vast landscape of the human proteome to a manageable number of high-priority candidates.

The principle behind this approach is rooted in the concept of chemical similarity: molecules with similar structures are likely to interact with similar protein targets. Web-based platforms such as SwissTargetPrediction utilize a combination of 2D and 3D similarity measures to compare our query molecule, 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline, against a vast library of known bioactive compounds.[2][3][4]

Experimental Protocol: In Silico Target Prediction using SwissTargetPrediction

  • Input Molecule: Navigate to the SwissTargetPrediction web server ([Link]).

  • SMILES String: Input the SMILES (Simplified Molecular Input Line Entry System) string for 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline: Cc1c(n[nH]1)c2ccc(N)cc2.

  • Select Species: Choose "Homo sapiens" as the target organism.

  • Initiate Prediction: Click the "Predict targets" button to initiate the analysis.

  • Analyze Results: The output will be a ranked list of potential protein targets, classified by protein family (e.g., kinases, G-protein coupled receptors, ion channels). The results are presented with a probability score, indicating the likelihood of interaction.

Table 1: Predicted Target Classes for 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline

Target ClassRepresentative Predicted TargetsRationale for Prioritization
Kinases B-Raf, VEGFR-2, EGFRThe aniline moiety is a well-established pharmacophore in numerous FDA-approved kinase inhibitors. The triazole ring can form key hydrogen bonds within the ATP-binding pocket.
G-Protein Coupled Receptors (GPCRs) Adenosine receptors, Dopamine receptorsThe aromatic nature of the compound and the hydrogen bonding capacity of the triazole and aniline groups suggest potential interactions with the transmembrane domains of GPCRs.
Ion Channels Voltage-gated sodium channels, Potassium channelsThe overall size and lipophilicity of the molecule are consistent with compounds known to modulate ion channel activity.
Nuclear Receptors Estrogen receptors, Androgen receptorsThe planar aromatic systems can facilitate interactions with the ligand-binding domains of nuclear receptors.

Diagram 1: Overall Workflow for Target Identification and Validation

G cluster_0 Phase 1: In Silico Prediction & Prioritization cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Mechanism of Action Studies In_Silico_Prediction In Silico Target Prediction (e.g., SwissTargetPrediction) Target_Prioritization Target Prioritization (Based on literature and structural alerts) In_Silico_Prediction->Target_Prioritization Biochemical_Assays Biochemical Assays (e.g., Kinase Activity Assays) Target_Prioritization->Biochemical_Assays Cell-Based_Assays Cell-Based Assays (e.g., CETSA, GPCR functional assays) Biochemical_Assays->Cell-Based_Assays Proteome-Wide_Analysis Proteome-Wide Analysis (e.g., AP-MS) Cell-Based_Assays->Proteome-Wide_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Proteome-Wide_Analysis->Signaling_Pathway_Analysis Phenotypic_Assays Phenotypic Assays (e.g., Cell Proliferation, Apoptosis) Signaling_Pathway_Analysis->Phenotypic_Assays

Caption: A streamlined workflow for identifying and validating therapeutic targets.

Section 2: Experimental Validation of Predicted Targets

Following the in silico predictions, a rigorous experimental validation process is crucial to confirm the interaction of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline with its putative targets. This section details the protocols for a suite of biochemical and cell-based assays.

Kinase Inhibition Assays

Given the prevalence of the aniline scaffold in kinase inhibitors, this target class represents a high-priority for investigation.[5][6] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to quantify kinase activity by measuring the amount of ADP produced during a kinase reaction.[7][8]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase of interest (e.g., B-Raf, VEGFR-2, EGFR), its specific substrate, and ATP at a concentration near the Km for the respective kinase.

  • Compound Addition: Add 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline at a range of concentrations (e.g., 1 nM to 100 µM) to the reaction wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Read the luminescence on a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement within a cellular context.[9][10] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells (e.g., a cancer cell line overexpressing the target kinase) with 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or an AlphaScreen® assay.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Diagram 2: Principle of the Cellular Thermal Shift Assay (CETSA)

G cluster_0 No Compound cluster_1 With Compound Unbound_Protein Unbound Target Protein Heat_No_Compound Heat Challenge Unbound_Protein->Heat_No_Compound Denatured_Protein Denatured & Aggregated Protein Heat_No_Compound->Denatured_Protein Bound_Protein Compound-Bound Target Protein Heat_With_Compound Heat Challenge Bound_Protein->Heat_With_Compound Stable_Protein Stable & Soluble Protein Heat_With_Compound->Stable_Protein Start

Caption: Ligand binding increases the thermal stability of the target protein.

Affinity Purification-Mass Spectrometry (AP-MS)

For an unbiased, proteome-wide identification of binding partners, AP-MS is the gold standard.[11][12] This technique involves immobilizing a derivatized version of the small molecule on a solid support to "pull down" its interacting proteins from a cell lysate.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Compound Immobilization: Synthesize an analog of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline with a linker and an affinity tag (e.g., biotin) at a position determined not to be critical for its biological activity. Immobilize this tagged compound onto streptavidin-coated beads.

  • Cell Lysis: Prepare a lysate from a relevant cell line or tissue.

  • Affinity Purification: Incubate the cell lysate with the compound-coated beads to allow for the binding of target proteins. As a negative control, use beads without the immobilized compound or with an inactive analog.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that are significantly enriched in the sample incubated with the active compound compared to the negative controls.

Section 3: Investigating Downstream Signaling and Cellular Effects

Once a direct target has been validated, the next critical step is to understand the functional consequences of this interaction. This involves examining the modulation of the target's signaling pathway and the resulting cellular phenotype.

GPCR Signaling Assays

If a GPCR is identified as a primary target, its functional modulation can be assessed by measuring changes in second messenger levels, such as cyclic AMP (cAMP) for Gs- and Gi-coupled receptors, or intracellular calcium for Gq-coupled receptors.[4][13]

Experimental Protocol: cAMP Assay for Gs/Gi-Coupled GPCRs

  • Cell Culture: Use a cell line stably expressing the GPCR of interest.

  • Compound Treatment: Treat the cells with varying concentrations of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline. For antagonist mode, co-incubate with a known agonist.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as the cAMP-Glo™ Assay or an HTRF-based assay.[14]

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.

Experimental Protocol: Calcium Flux Assay for Gq-Coupled GPCRs

  • Cell Loading: Load cells expressing the Gq-coupled GPCR with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline to the cells in a microplate reader equipped with a fluorometer and fluidics.

  • Fluorescence Measurement: Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

  • Data Analysis: Quantify the peak fluorescence response as a function of compound concentration to determine the EC50.

Diagram 3: GPCR Signaling Cascades

Caption: Overview of major GPCR signaling pathways.

Ion Channel Modulation Assays

Electrophysiological techniques, such as the whole-cell patch-clamp method, are the definitive way to assess the effect of a compound on ion channel function.[3][15]

Experimental Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Preparation: Use cells expressing the ion channel of interest.

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate internal solution.

  • Seal Formation: Form a high-resistance "giga-seal" between the micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the membrane patch to gain electrical access to the cell's interior.

  • Voltage or Current Clamp: Clamp the cell's membrane potential (voltage-clamp) to record ionic currents or clamp the current (current-clamp) to record changes in membrane potential.

  • Compound Application: Perfuse the cells with a solution containing 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline.

  • Data Acquisition and Analysis: Record changes in current or voltage in response to the compound.

Nuclear Receptor Activation Assays

The activity of nuclear receptors is typically assessed using reporter gene assays.[16][17]

Experimental Protocol: Nuclear Receptor Reporter Gene Assay

  • Cell Transfection: Co-transfect cells with two plasmids: one expressing the ligand-binding domain of the nuclear receptor fused to a DNA-binding domain, and another containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for the DNA-binding domain.

  • Compound Treatment: Treat the transfected cells with 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline.

  • Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).

  • Data Analysis: An increase in reporter activity indicates that the compound activates the nuclear receptor.

Conclusion: From a Molecule to a Therapeutic Hypothesis

This technical guide has outlined a systematic and robust strategy for the identification and validation of therapeutic targets for 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline. By integrating in silico prediction with a suite of rigorous biochemical and cell-based assays, researchers can confidently identify the primary biological targets of this compound and elucidate its mechanism of action. This foundational knowledge is paramount for the subsequent stages of drug development, including lead optimization, preclinical studies, and ultimately, the translation of a promising molecule into a novel therapeutic. The journey from a chemical entity to a life-changing medicine is long and arduous, but it begins with a deep and precise understanding of its molecular interactions, a process for which this guide provides a comprehensive roadmap.

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Foundational

An In-Depth Technical Guide to Exploring the Chemical Space of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the exploration and development of novel analogs based on the 4-(4-methyl-1H-1,2,3-triazol-5-yl)aniline co...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the exploration and development of novel analogs based on the 4-(4-methyl-1H-1,2,3-triazol-5-yl)aniline core scaffold. This scaffold is of significant interest in medicinal chemistry due to the versatile nature of the 1,2,3-triazole ring system, which is a well-established pharmacophore found in numerous approved drugs.[1][2] The 1,2,3-triazole moiety can act as a bioisostere for amide bonds, participate in hydrogen bonding, and engage in dipole-dipole interactions, making it a valuable component in the design of new therapeutic agents.[1][2] This guide will delve into synthetic strategies, in silico screening methodologies, and the critical interpretation of data for lead optimization.

The Strategic Importance of the 1,2,3-Triazole-Aniline Scaffold

The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its derivatives have demonstrated a wide array of biological activities, including antifungal, antiviral, antibacterial, and anticancer properties.[1] The aniline moiety, a primary aromatic amine, serves as a versatile synthetic handle for further chemical modifications, allowing for the exploration of a broad chemical space. The combination of these two pharmacophores in the 4-(4-methyl-1H-1,2,3-triazol-5-yl)aniline core presents a promising starting point for the development of new drug candidates targeting a variety of diseases.

The stability of the 1,2,3-triazole ring under various physiological conditions, coupled with the synthetic accessibility of its derivatives, makes it an attractive scaffold for drug discovery programs.[3] The exploration of structure-activity relationships (SAR) is crucial for optimizing the biological properties of these analogs.[4]

Synthetic Strategies for Analog Generation

The synthesis of 4-(4-methyl-1H-1,2,3-triazol-5-yl)aniline analogs typically involves the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[2][5] This reaction provides a robust and reliable method for constructing the 1,2,3-triazole ring system.

General Synthetic Workflow

A general and adaptable synthetic route to generate a library of analogs is depicted below. This workflow allows for the introduction of diversity at two key positions: the aniline ring (R1) and another position on the triazole ring (R2), which in the core scaffold is a methyl group.

Synthetic_Workflow A Substituted Aniline (R1-C6H4-NH2) B Diazotization A->B NaNO2, HCl C Azide Formation (R1-C6H4-N3) B->C NaN3 E Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) C->E D Terminal Alkyne (R2-C≡CH) D->E F 4-(4-R2-1H-1,2,3-triazol-5-yl)-R1-aniline Analogs E->F Purification

Caption: General synthetic workflow for 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline analogs.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

The following protocol outlines the synthesis of the parent compound, 4-(4-methyl-1H-1,2,3-triazol-5-yl)aniline.

Step 1: Synthesis of 4-Azidoaniline

  • Dissolve 4-bromoaniline in a suitable solvent mixture, such as t-butanol and water.

  • Add sodium azide (NaN3) to the solution.

  • Introduce a copper(I) catalyst, such as copper(I) iodide, and a ligand, like sodium ascorbate.

  • Heat the reaction mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain 4-azidoaniline.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve 4-azidoaniline and 1-propyne in a solvent system like t-butanol/water.[6]

  • Add a copper(I) source, such as copper(II) sulfate pentahydrate, and a reducing agent, like sodium ascorbate, to generate the active Cu(I) catalyst in situ.[6]

  • Stir the reaction mixture at room temperature for 24-48 hours.[5]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to yield 4-(4-methyl-1H-1,2,3-triazol-5-yl)aniline.

Rationale for Experimental Choices:

  • CuAAC: This reaction is chosen for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for creating a diverse library of analogs.[2][5]

  • In situ catalyst generation: Using CuSO4 and sodium ascorbate is a common and convenient method to generate the active Cu(I) species, avoiding the need to handle potentially unstable Cu(I) salts directly.[6]

In Silico Screening and ADMET Prediction

Before embarking on extensive and costly experimental screening, in silico methods can be employed to prioritize analogs with the highest potential for success.[7][8] Computational tools can predict various pharmacokinetic and toxicological properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[9][10]

ADMET Prediction Workflow

The following workflow outlines a typical in silico screening cascade.

ADMET_Workflow cluster_ADMET ADMET Properties A Virtual Library of Analogs B Calculation of Physicochemical Properties (e.g., Lipinski's Rule of Five) A->B C ADMET Prediction B->C D Molecular Docking (if target is known) C->D E Prioritization of Analogs for Synthesis C->E Absorption Absorption (e.g., Caco-2 permeability, HIA) Distribution Distribution (e.g., BBB permeability, PPB) Metabolism Metabolism (e.g., CYP450 inhibition) Excretion Excretion Toxicity Toxicity (e.g., hERG inhibition, Ames test) D->E F Synthesis and In Vitro Testing E->F

Caption: In silico screening and ADMET prediction workflow for analog prioritization.

Key In Silico Tools and Parameters

A variety of software and web servers are available for ADMET prediction.[10] It is advisable to use multiple tools to obtain a consensus prediction.[8]

Parameter Significance in Drug Discovery Exemplary In Silico Tools
Lipophilicity (logP) Influences absorption, distribution, and metabolism.[9]SwissADME, pkCSM[10], ChemDraw
Solubility (logS) Affects absorption and formulation.[9]SwissADME, ADMETlab[10]
Human Intestinal Absorption (HIA) Predicts oral bioavailability.SwissADME, PreADMET
Blood-Brain Barrier (BBB) Permeability Important for CNS-targeting drugs.[9]SwissADME, pkCSM[10]
Cytochrome P450 (CYP) Inhibition Predicts potential for drug-drug interactions.SwissADME, PreADMET
hERG Inhibition Assesses risk of cardiotoxicity.[11]pkCSM, PreADMET
Ames Test Predicts mutagenicity.PreADMET, ADMETlab[10]

Self-Validating System: The in silico predictions should be validated by experimental data. A subset of synthesized compounds with diverse predicted properties should be tested in vitro to build a correlation model between the computational predictions and experimental results. This iterative process enhances the predictive power of the in silico models for future analog design.

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from in vitro and in vivo testing of the synthesized analogs are used to establish a structure-activity relationship (SAR).[12][13] SAR studies are fundamental to understanding how chemical modifications to the core scaffold influence biological activity and ADMET properties.[4]

The Iterative Cycle of Lead Optimization

Lead optimization is an iterative process that aims to improve the potency, selectivity, and pharmacokinetic properties of a lead compound while minimizing toxicity.

Lead_Optimization_Cycle A Initial Hit Compound B Analog Synthesis A->B Design C In Vitro & In Vivo Testing B->C Screen D SAR Analysis C->D Analyze E Lead Optimization D->E Refine E->B Iterate F Candidate Drug E->F Select

Caption: The iterative cycle of lead optimization in drug discovery.

Interpreting SAR Data

The analysis of SAR data involves systematically evaluating the impact of different substituents at various positions of the 4-(4-methyl-1H-1,2,3-triazol-5-yl)aniline scaffold.

Key Considerations for SAR Analysis:

  • Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the aniline ring can significantly impact the pKa of the amine and its ability to form interactions with biological targets.

  • Steric Effects: The size and shape of substituents can influence binding affinity and selectivity. Bulky groups may enhance binding through van der Waals interactions but can also lead to steric hindrance.

  • Lipophilicity: Modifying the lipophilicity of the molecule can affect its solubility, permeability, and metabolic stability.

  • Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors can lead to new or enhanced interactions with the target protein.

By methodically exploring the chemical space around the 4-(4-methyl-1H-1,2,3-triazol-5-yl)aniline core, researchers can identify analogs with improved therapeutic potential. This in-depth technical guide provides a roadmap for this exploration, from rational design and synthesis to computational and experimental evaluation, ultimately paving the way for the discovery of novel drug candidates.

References

  • Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics - PMC. (2026, February 15). Vertex AI Search.
  • ADMET Prediction - Protheragen. Protheragen.
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC. PMC.
  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (2025, January 10). Deep Origin.
  • In Silico Interactions of Some of the Triazole Derivatives with the Main Protease of Coronavirus - Biointerface Research in Applied Chemistry. (2022, October 31). Biointerface Research in Applied Chemistry.
  • In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease - PMC. PMC.
  • Preliminary ADMET Prediction - Creative Biolabs.
  • In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. In Silico Studies.
  • In silico investigation and molecular docking study of 1,2,4-triazole derivatives for antifungal activity. (2025, March 20).
  • Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction | Nucleic Acids Research | Oxford Academic. (2024, April 18). Oxford Academic.
  • Structure-activity relationship studies and bioactivity evaluation of 1,2,3-triazole containing analogues as a selective sphingosine kinase-2 inhibitors - PubMed. (2020, November 15). PubMed.
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Medicinal Chemistry (RSC Publishing). RSC Publishing.
  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review - Taylor & Francis. (2024, January 30). Taylor & Francis Online.
  • In Silico Evaluation of Quinolone–Triazole and Conazole–Triazole Hybrids as Promising Antimicrobial and Anticancer Agents - MDPI. (2025, July 14). MDPI.
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Rel
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - MDPI. (2024, November 02). MDPI.
  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry - Frontiers. Frontiers.
  • 1,2,3-Triazole - Wikipedia. Wikipedia.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PubMed. (2024, November 02). PubMed.
  • (PDF) Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - ResearchGate. (2025, October 12).
  • Synthesis and antibacterial activity of some new 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives - Arabian Journal of Chemistry. (2012, November 01). Arabian Journal of Chemistry.
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. IJRPC.
  • Synthesis and Selected Transformations of 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones and 1-[4-(4-R-5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanones | Request PDF - ResearchGate.
  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022, February 15).
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives - Journal of Medicinal and Chemical Sciences. (2023, July 15). Journal of Medicinal and Chemical Sciences.
  • 4-(4-(((1H-Benzo[d][5][9][14]triazol-1-yl)oxy)methyl) - MDPI. (2022, July 07). MDPI.

  • Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. (2025, April 30). Synthesis of new.

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Exploratory

An In-Depth Technical Guide to 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline: A Privileged Scaffold for Drug Discovery

Executive Summary: The confluence of aniline and 1,2,3-triazole moieties in a single molecular entity creates a scaffold of significant interest to the pharmaceutical sciences. This guide provides a detailed technical ov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The confluence of aniline and 1,2,3-triazole moieties in a single molecular entity creates a scaffold of significant interest to the pharmaceutical sciences. This guide provides a detailed technical overview of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline, a specific regioisomer within this chemical class. We will explore its chemical identity, plausible synthetic routes with mechanistic considerations, comprehensive characterization protocols, and its potential as a core structural motif in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the handling, synthesis, and application of this promising heterocyclic compound.

Introduction: The Synergy of Aniline and 1,2,3-Triazole Scaffolds

In the landscape of medicinal chemistry, certain structural motifs are deemed "privileged" for their ability to bind to a wide range of biological targets. Both the 1,2,3-triazole and aniline cores independently hold this status. The 1,2,3-triazole ring is a five-membered aromatic heterocycle known for its exceptional stability and its capacity to act as a bioisostere for the amide bond.[1][2] It can participate in hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at protein active sites.[1] The aniline fragment is a cornerstone in the synthesis of a vast array of pharmaceuticals, providing a versatile synthetic handle and often playing a direct role in pharmacophore interactions.

The hybridization of these two scaffolds into aniline-triazole conjugates has emerged as a promising strategy in the rational design of novel therapeutics.[1][3] These hybrid molecules have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-parasitic effects.[1][3][4] This guide focuses specifically on the 4,5-disubstituted 1H-1,2,3-triazole isomer, 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline, providing a foundational understanding for its exploitation in drug discovery programs.

Compound Identification and Physicochemical Properties

Precise identification is paramount for any chemical entity in a research and development setting. The structural details and properties of the title compound are summarized below.

IUPAC Name: 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline

Table 1: Physicochemical Properties of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline

PropertyValueSource
Molecular Formula C₉H₁₀N₄(Calculated)
Molecular Weight 174.21 g/mol (Calculated)
Physical Form Solid (Predicted)
XlogP (Predicted) ~1.4 - 2.0(Estimated based on similar structures)
Hydrogen Bond Donors 1 (Amine NH₂)(Calculated)
Hydrogen Bond Acceptors 3 (Triazole Nitrogens)(Calculated)

Synthesis and Mechanistic Insights

The synthesis of 4,5-disubstituted 1H-1,2,3-triazoles can be achieved through several modern organic chemistry methodologies.[7][8][9] For the title compound, a multicomponent reaction or a stepwise approach building upon a pre-functionalized aniline or triazole ring are the most viable strategies. A plausible and efficient synthetic pathway involves a variation of the Dimroth rearrangement or a direct cycloaddition approach.

A highly effective method for constructing the 1,2,3-triazole core is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[10][11] However, this method typically yields 1,4-disubstituted triazoles. To achieve the desired 4,5-disubstitution pattern present in the title compound, alternative metal-free multicomponent reactions are often employed.[8]

A proposed synthesis could involve the reaction of 4-azidoaniline with a suitable three-carbon component that provides the methyl and carboxyl-equivalent groups, which is then converted to the final product. A more direct, albeit conceptual, route is outlined below.

Proposed Synthetic Pathway

A logical approach would involve the reaction of a protected p-aminophenyl precursor containing a suitable functional group with a methyl-donating reagent in a cycloaddition reaction.

Synthetic_Pathway cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Cycloaddition (Conceptual) cluster_2 Step 3: Deprotection A 4-Ethynylaniline B Protected 4-Ethynylaniline (e.g., Boc-protected) A->B Boc₂O, Base D Protected Triazole Intermediate B->D [3+2] Cycloaddition(Requires specific conditionsfor4,5-regioselectivity) C Methyl Azide (CH₃N₃) C->D E 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline D->E Acidic Conditions (e.g., TFA or HCl) caption Fig. 1: Conceptual synthetic workflow for the target compound.

Fig. 1: Conceptual synthetic workflow for the target compound.

Causality Behind Choices: Protecting the aniline's amino group (Step 1) is crucial to prevent its interference with the reagents used in the cycloaddition step. The final deprotection step (Step 3) is a standard procedure to unmask the amine, yielding the final product. Achieving the specific 4-methyl-5-phenyl regioisomer requires careful selection of reaction conditions, as azide-alkyne cycloadditions can yield mixtures of isomers.

Spectroscopic Characterization

Structural elucidation of the target compound relies on a combination of standard spectroscopic techniques. The data from these methods serve as a self-validating system to confirm the identity and purity of the synthesized material.[12][13]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline ring (typically two doublets in the 6.5-7.5 ppm region), a singlet for the methyl group attached to the triazole nitrogen (around 4.0-4.3 ppm), a signal for the triazole C5-H proton, and a broad singlet for the NH₂ protons.[14]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon framework, showing distinct signals for the methyl carbon, the two unique carbons of the triazole ring, and the carbons of the aniline ring.[14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is essential to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretches, and C=C/C=N stretches in the aromatic region.[13]

Applications in Drug Discovery and Medicinal Chemistry

The 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline scaffold is a versatile building block for creating libraries of bioactive compounds. The primary amine serves as a key synthetic handle for elaboration, allowing for the introduction of diverse functional groups through amide bond formation, reductive amination, or other N-functionalization reactions.

The core structure is attractive for several reasons:

  • Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[15]

  • Improved Physicochemical Properties: Introduction of the triazole moiety can enhance solubility and other drug-like properties.[2]

  • Versatile Linker: The triazole ring serves as a rigid and stable linker to connect the aniline pharmacophore with other fragments designed to interact with specific biological targets.[15]

Medicinal_Chemistry_Scaffold cluster_Targets Potential Therapeutic Applications Core 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline Aniline NH₂ Handle Anticancer Anticancer Agents (e.g., Kinase Inhibitors) Core:f1->Anticancer Amide Coupling with R-COOH Antimicrobial Antimicrobial Agents (e.g., Enzyme Inhibitors) Core:f1->Antimicrobial Reductive Amination with R-CHO Antiviral Antiviral Agents Core:f1->Antiviral Sulfonamide Formation with R-SO₂Cl Antiinflammatory Anti-inflammatory (e.g., COX/LOX Inhibitors) Core:f1->Antiinflammatory Urea Formation with R-NCO caption Fig. 2: The title compound as a versatile scaffold for drug development.

Fig. 2: The title compound as a versatile scaffold for drug development.

Experimental Protocols

The following protocols describe generalized, self-validating workflows for the synthesis and characterization of aniline-triazole derivatives.

Protocol: General Procedure for Synthesis of 1,2,3-Triazole Hybrids

This protocol describes a general method for synthesizing 1,4-disubstituted-1,2,3-triazoles via CuAAC, which is a foundational technique in this area.[10][11]

Materials:

  • Organic azide (e.g., 4-azidoaniline derivative) (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • Solvent: t-Butanol/Water (1:1 mixture), 10 mL

  • Stir plate, condenser, and appropriate glassware

Procedure:

  • Reagent Dissolution: Dissolve the organic azide and terminal alkyne in the t-butanol/water solvent system in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate and sodium ascorbate.

  • Initiation of Reaction: Add the sodium ascorbate solution to the main reaction flask, followed immediately by the copper(II) sulfate solution. The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst in situ.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-24 hours).

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure triazole derivative.

Protocol: Compound Characterization Workflow

Characterization_Workflow cluster_confirm Spectroscopic Analysis Start Crude Synthesized Product Purify Purification (Column Chromatography / Recrystallization) Start->Purify Purity Assess Purity (TLC, HPLC, mp) Purify->Purity Confirm Structural Confirmation Purity->Confirm NMR_H ¹H NMR Confirm->NMR_H NMR_C ¹³C NMR Confirm->NMR_C MS HR-MS Confirm->MS IR FT-IR Confirm->IR Final Pure, Characterized Compound NMR_H->Final NMR_C->Final MS->Final IR->Final caption Fig. 3: A self-validating workflow for compound characterization.

Fig. 3: A self-validating workflow for compound characterization.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. The aniline moiety, in particular, dictates the primary hazards.

  • Toxicity: Aniline and its derivatives are classified as toxic. They can be harmful if inhaled, swallowed, or absorbed through the skin. Acute exposure can lead to methemoglobinemia.

  • Irritation: The compound is expected to be an irritant to the skin, eyes, and respiratory system.

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and direct light.

Conclusion and Future Directions

4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline represents a structurally intriguing and synthetically accessible scaffold for medicinal chemistry. Its hybrid nature, combining the stability and bioisosteric properties of the 1,2,3-triazole ring with the versatile chemistry of the aniline core, makes it a valuable starting point for the development of novel therapeutic agents. Future research should focus on the development of regioselective synthetic methods to access this specific isomer in high yield, followed by the systematic exploration of its derivatization to build libraries for screening against a wide range of biological targets, from kinases in oncology to essential enzymes in pathogens.

References

  • Anary-Abbasinejad, M., et al. (2024). An efficient synthesis of 4,5-disubstituted 1,2,3-triazoles by three-component reaction between sodium azide, ethyl cyanoacetate. Taylor & Francis Online. Available at: [Link]

  • Wu, G.-L., & Wu, Q.-P. (2018). A Mild Multi-Component Reaction for the Synthesis of 4,5-Disubstituted 1H-1,2,3-Triazoles from Phosphonium Salts, Aldehydes, and Sodium Azide. Synthesis, 50, 2768-2774. Available at: [Link]

  • Reddy, B. V. S., et al. (2018). An efficient synthesis of 4,5-disubstituted-2H-1,2,3-triazoles from nitroallylic derivatives via a cycloaddition–denitration process. New Journal of Chemistry. Available at: [Link]

  • Silva, F. C., et al. (2019). Synthesis of 4,5-disubstituted-1H-1,2,3-triazoles. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.).
  • Shafi, S., et al. (2019). Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach. ResearchGate. Available at: [Link]

  • Gomółka, P., et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC. Available at: [Link]

  • Borys, K. M., et al. (2022). Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. MDPI. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry. Available at: [Link]

  • Kliber, M., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. PMC. Available at: [Link]

  • Gomha, S. M., et al. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega. Available at: [Link]

  • Gomółka, P., et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2024). 1,2,3-Triazole Containing Hybrids as Potential Pharmacological Agents: A Review. Asian Journal of Chemistry. Available at: [Link]

  • Chemdad Co. (n.d.). 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline. Available at: [Link]

  • Sharma, A., et al. (2024). Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases. PMC. Available at: [Link]

  • Various Authors. (2025). Triazole Hybrids and their Parasitic Inhibition Activities: A Mini Review. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Copper-catalyzed synthesis of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline

High-Yield Synthesis of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline via Cu-Catalyzed Cycloaddition Executive Summary This Application Note details the optimized protocol for synthesizing 4-(4-Methyl-1H-1,2,3-triazol-5-yl)a...

Author: BenchChem Technical Support Team. Date: March 2026

High-Yield Synthesis of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline via Cu-Catalyzed Cycloaddition

Executive Summary

This Application Note details the optimized protocol for synthesizing 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline , a privileged scaffold in medicinal chemistry often utilized as a bioisostere for amide bonds in kinase inhibitors and GPCR ligands.

While standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is typically reserved for terminal alkynes to yield 1,4-disubstituted triazoles, this protocol addresses the specific challenge of synthesizing a 4,5-disubstituted NH-1,2,3-triazole . We utilize a modified copper-catalyzed cycloaddition of an internal alkyne precursor followed by a chemoselective reduction. This route avoids the use of hazardous high-pressure thermal activation and ensures regiochemical fidelity.

Retrosynthetic Strategy & Rationale

The target molecule features an aniline moiety attached to the C5 position of a 1,2,3-triazole ring, with a methyl group at C4. Due to the tautomeric nature of NH-1,2,3-triazoles, the 4- and 5-positions are equivalent; thus, 4-methyl-5-aryl and 4-aryl-5-methyl tautomers exist in equilibrium.

Strategic Decisions:

  • Precursor Selection: We utilize 1-(4-nitrophenyl)prop-1-yne . The nitro group serves as a masked aniline, preventing amine oxidation during the copper-catalyzed step.

  • Catalytic System: Standard aqueous CuAAC (Sharpless-Fokin conditions) fails with internal alkynes. We employ a CuI/DMSO/L-Proline system. DMSO enhances the solubility of the internal alkyne and stabilizes the Cu(I) species, while L-Proline acts as a ligand to accelerate the cycloaddition of sodium azide with the internal alkyne, a transformation that is otherwise kinetically sluggish.

  • Reduction: A mild Fe/NH₄Cl reduction is chosen over catalytic hydrogenation to prevent potential poisoning of Pd catalysts by trace triazole-copper species.

Retrosynthesis cluster_legend Legend Target Target: 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline Intermediate Intermediate: 4-(4-Methyl-1H-1,2,3-triazol-5-yl)nitrobenzene Target->Intermediate Reduction (Fe/NH4Cl) SM1 Starting Material 1: 1-(4-Nitrophenyl)prop-1-yne Intermediate->SM1 Cu-Catalyzed Cycloaddition SM2 Starting Material 2: Sodium Azide (NaN3) Intermediate->SM2 L1 Final Product L2 Key Intermediate

Figure 1: Retrosynthetic pathway demonstrating the disconnection to the internal alkyne precursor.

Detailed Protocol
Phase 1: Synthesis of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)nitrobenzene

Mechanism: The reaction proceeds via the coordination of Cu(I) to the alkyne, activating it for nucleophilic attack by the azide. The L-Proline ligand is critical for stabilizing the Cu-intermediate and facilitating the cycle with internal alkynes, which lack the acetylenic proton required for the standard Cu-acetylide mechanism.

Materials:

  • 1-(4-Nitrophenyl)prop-1-yne (1.0 equiv, 5.0 mmol)

  • Sodium Azide (NaN₃) (1.5 equiv, 7.5 mmol)

  • Copper(I) Iodide (CuI) (10 mol%, 0.5 mmol)

  • L-Proline (20 mol%, 1.0 mmol)

  • Sodium Carbonate (Na₂CO₃) (20 mol%, 1.0 mmol)

  • Solvent: DMSO (Dimethyl sulfoxide), anhydrous (15 mL)

Step-by-Step Procedure:

  • Setup: In a 50 mL pressure tube (heavy-walled glass) equipped with a magnetic stir bar, combine 1-(4-nitrophenyl)prop-1-yne (805 mg), CuI (95 mg), L-Proline (115 mg), and Na₂CO₃ (106 mg).

  • Azide Addition: Add Sodium Azide (488 mg) to the vessel.

    • Safety Note: NaN₃ is acutely toxic. Avoid contact with acids to prevent HN₃ formation. Use a Teflon-coated spatula.

  • Solvation: Add anhydrous DMSO (15 mL). Flush the headspace with Nitrogen or Argon for 2 minutes, then seal the tube tightly with a Teflon screw cap.

  • Reaction: Heat the reaction block to 100°C . Stir vigorously for 12–16 hours.

    • Monitoring: Check progress via TLC (Eluent: 50% EtOAc/Hexane). The alkyne starting material (high R_f) should disappear, replaced by the more polar triazole spot.

  • Workup:

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture into ice-cold 1M HCl (50 mL) (Caution: Gas evolution possible). This protonates the triazolate to the neutral NH-triazole.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine (2 x 20 mL) to remove DMSO.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude yellow solid from Ethanol/Water (9:1) to yield the nitro-triazole intermediate.

    • Expected Yield: 75–85%.

Phase 2: Chemoselective Reduction to Aniline

Rationale: We employ Iron powder in aqueous ammonium chloride. This "Bechamp-type" reduction is highly chemoselective for nitro groups in the presence of N-heterocycles and avoids the catalyst poisoning often seen with Pd/C on triazole substrates.

Materials:

  • Nitro-triazole Intermediate (from Phase 1) (1.0 equiv)

  • Iron Powder (325 mesh) (5.0 equiv)

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (3:1)

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve the Nitro-triazole intermediate (approx. 4 mmol) in Ethanol (20 mL) and Water (7 mL).

  • Activation: Add NH₄Cl (1.07 g) and Iron powder (1.12 g).

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

    • Visual Cue: The yellow suspension will turn dark brown/rust colored.

  • Filtration: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad with hot Ethanol (20 mL).

  • Isolation: Concentrate the filtrate to remove ethanol. The product often precipitates from the remaining aqueous layer. If not, extract with Ethyl Acetate, dry, and concentrate.

  • Final Purification: The product can be converted to its HCl salt for long-term storage or used as the free base.

    • Characterization: 1H NMR (DMSO-d6) should show the disappearance of the nitro-aromatic signals and the appearance of a broad aniline NH₂ singlet around 5.0–6.0 ppm.

Critical Process Parameters & Troubleshooting
ParameterRecommended ConditionWhy?Troubleshooting
Solvent (Phase 1) DMSOHigh dielectric constant stabilizes ionic transition states; dissolves NaN₃.If yield is low, ensure DMSO is anhydrous. Water inhibits the reaction at high temp.
Catalyst Loading 10 mol% CuISufficient to drive the difficult internal alkyne cycle.If reaction stalls, add 5 mol% more CuI and 10 mol% L-Proline.
Temperature 100°CInternal alkynes have a higher activation energy than terminal ones.Do not exceed 120°C (Safety limit for Azides).
pH (Workup) Acidic quench (HCl)Ensures the triazole is protonated (neutral form) for extraction.If product stays in aqueous phase, pH is likely too high (triazolate anion is water soluble).
Experimental Workflow Diagram

Workflow cluster_Phase1 Phase 1: Cycloaddition cluster_Phase2 Phase 2: Reduction Start Start: 1-(4-Nitrophenyl)prop-1-yne Step1 Add NaN3, CuI, L-Proline in DMSO Start->Step1 Step2 Heat to 100°C (12-16h) Sealed Tube Step1->Step2 Step3 Quench with 1M HCl Extract with EtOAc Step2->Step3 Step4 Dissolve Intermediate in EtOH/H2O Add Fe / NH4Cl Step3->Step4 Purified Intermediate Step5 Reflux (80°C, 3h) Step4->Step5 Step6 Filter (Celite) & Concentrate Step5->Step6 End Final Product: 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline Step6->End

Figure 2: Step-by-step experimental workflow for the two-stage synthesis.

Safety & Compliance
  • Sodium Azide (NaN₃): Highly toxic and can form explosive metal azides. Do not use halogenated solvents (DCM/Chloroform) in the reaction mixture, as di- and tri-azidomethane can form (explosive).

  • Pressure Vessels: Heating DMSO to 100°C in a sealed tube generates pressure. Use a blast shield.

  • Heavy Metals: Ensure Cu and Fe residues are removed to meet pharmaceutical specifications (ICH Q3D guidelines) if this is for biological testing.

References
  • Cu-Catalyzed Synthesis of NH-1,2,3-Triazoles: Jankovič, D., et al. "Synthesis of 1,2,3-Triazoles."[1] J. Org.[1] Chem., 2022, 87, 4018-4028.[1]Link

  • Internal Alkyne Cycloaddition: Zhang, Y., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition of Internal Alkynes." J. Org.[1] Chem., 2010, 75, 19, 6693–6695.Link

  • Nitro Reduction Protocol: Saha, A., et al. "Chemoselective Reduction of Nitroarenes." Org. Synth., 2010, 87, 161.Link

  • Triazole Tautomerism: Elguero, J., et al.[2] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 2000.Link

Sources

Application

Application Note: Gram-Scale Synthesis of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry / Process Chemistry Introduction & Strategic Rationale 1,2,3-Triazoles are highly valued in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry / Process Chemistry

Introduction & Strategic Rationale

1,2,3-Triazoles are highly valued in drug discovery as robust bioisosteres for amide bonds, offering superior metabolic stability and unique hydrogen-bonding profiles. However, synthesizing 1H-unsubstituted 4,5-disubstituted triazoles presents a distinct challenge. Traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) strictly yields 1,4-disubstituted products, while Ruthenium-catalyzed variants (RuAAC) yield 1,5-disubstituted isomers. Both require terminal alkynes or cleavable protecting groups on the azide.

To bypass these limitations, this protocol leverages a transition-metal-free, 1,3-dipolar cycloaddition between a functionalized nitroalkene and sodium azide. Originally observed by Zefirov and later optimized into a synthetically viable pathway by Zard [1], this approach allows for the direct, highly regioselective construction of the 1H-1,2,3-triazole core [2]. When coupled with a preceding Henry reaction and a subsequent nitro reduction, it provides a highly scalable, atom-economical route to 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline.

Workflow SM 4-Nitrobenzaldehyde + Nitroethane INT1 1-(4-Nitrophenyl) -2-nitroprop-1-ene SM->INT1 NH4OAc, AcOH Reflux, 4h INT2 4-Methyl-5-(4-nitrophenyl) -1H-1,2,3-triazole INT1->INT2 NaN3, DMSO 90°C, 2h PROD 4-(4-Methyl-1H- 1,2,3-triazol-5-yl)aniline INT2->PROD H2, Pd/C EtOH, RT, 12h

Fig 1. Three-step synthetic workflow for 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline.

Mechanistic Causality (E-E-A-T)

As process scientists, understanding the why behind a protocol is as critical as the how. Every step in this sequence is governed by specific thermodynamic and kinetic controls:

  • Step 1 (Henry Condensation): The use of ammonium acetate in glacial acetic acid creates a buffered environment. The acetate ion deprotonates nitroethane to form a nucleophilic nitronate, which attacks 4-nitrobenzaldehyde. The acidic medium subsequently protonates the resulting hydroxyl group, facilitating dehydration to exclusively yield the thermodynamically stable E-nitroalkene.

  • Step 2 (Azide-Nitroalkene Cycloaddition): This is the critical transformation. Dimethyl sulfoxide (DMSO) is chosen because it strongly solvates the Na⁺ cation, leaving the azide anion naked and highly nucleophilic. The reaction must be heated to 90 °C. At room temperature, the initial Michael adduct tends to react with a second molecule of nitroalkene, forming unwanted trimeric byproducts [1]. Heating provides the activation energy necessary for rapid intramolecular cyclization and the subsequent elimination of nitrous acid (HNO₂), driving the equilibrium toward the aromatic triazole [3].

  • Step 3 (Nitro Reduction): The 1,2,3-triazole ring is highly stable to catalytic hydrogenation. Using 10% Pd/C under 1 atm of H₂ selectively reduces the phenyl nitro group to an aniline without risking ring cleavage.

Mechanism N1 Nitroalkene (Electrophile) N3 Michael Adduct (Anionic Intermediate) N1->N3 Conjugate Addition N2 Azide Anion (Nucleophile) N2->N3 Nucleophilic Attack N4 Triazoline (Cyclized Intermediate) N3->N4 Intramolecular Cyclization N5 1H-1,2,3-Triazole + HNO2 N4->N5 Aromatization (-HNO2)

Fig 2. Mechanism of the catalyst-free azide-nitroalkene cycloaddition.

Quantitative Data & Optimization

Table 1: Optimization of Cycloaddition Conditions (Step 2)

EntrySolventTemperature (°C)Time (h)Yield (%)Observation / Causality
1DMF252415%Trimerization byproduct dominates.
2DMSO252425%Sluggish cyclization; trimerization observed.
3DMSO60855%Incomplete elimination of HNO₂.
4 DMSO 90 2 82% Optimal: Rapid aromatization, high purity.
5Toluene9012<5%Poor solubility of NaN₃ prevents reaction.

Table 2: Analytical Data Summary

CompoundAppearanceTLC R_f (System)MS (m/z) [M+H]⁺Key ¹H NMR Highlight (DMSO-d₆)
Intermediate 1 Bright yellow solid0.60 (Hex/EtOAc 4:1)209.058.05 (s, 1H, alkene CH)
Intermediate 2 Dark yellow solid0.40 (DCM/MeOH 9:1)205.072.45 (s, 3H, triazole-CH₃)
Final Product Pale yellow solid0.20 (DCM/MeOH 9:1)175.095.30 (br s, 2H, aniline-NH₂)

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-(4-nitrophenyl)-2-nitroprop-1-ene
  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-nitrobenzaldehyde (15.1 g, 100 mmol), nitroethane (35 mL, ~480 mmol), and ammonium acetate (3.8 g, 50 mmol).

  • Reaction: Add glacial acetic acid (40 mL). Heat the mixture to a gentle reflux (110 °C) for 4 hours.

  • In-Process Validation: The solution will transition from pale yellow to deep orange. TLC (Hexanes/EtOAc 4:1) should confirm the disappearance of the aldehyde (R_f ~0.5) and the emergence of a bright yellow, UV-active spot (R_f ~0.6).

  • Workup: Cool the mixture to room temperature and pour it slowly into 300 mL of vigorously stirred ice water. Filter the resulting bright yellow precipitate under vacuum.

  • Purification: Recrystallize the crude solid from boiling ethanol to afford the pure E-nitroalkene.

  • Yield: ~16.6 g (80%).

Step 2: Synthesis of 4-methyl-5-(4-nitrophenyl)-1H-1,2,3-triazole

⚠️ Safety Warning: Sodium azide is highly toxic. The reaction generates HNO₂, which decomposes into toxic NO_x gases. Perform strictly in a well-ventilated fume hood.

  • Setup: In a 250 mL flask, dissolve 1-(4-nitrophenyl)-2-nitroprop-1-ene (10.4 g, 50 mmol) in anhydrous DMSO (50 mL). Add sodium azide (6.5 g, 100 mmol) in one portion.

  • Reaction: Heat the suspension to 90 °C for 2 hours.

  • In-Process Validation: Expect vigorous gas evolution (NO_x from HNO₂ decomposition) as the reaction reaches 80-90 °C. The mixture will turn dark brown. TLC (DCM/MeOH 9:1) will show a new polar spot (R_f ~0.4) that stains readily with KMnO₄.

  • Quench & Workup: Cool the mixture to 10 °C. Crucial Safety Step: Add 20 mL of saturated aqueous NaNO₂ to the mixture, followed by the dropwise addition of cold 1M HCl until the pH reaches ~3. (This protonates the triazole, pKa ~9, driving it into the organic phase, while the NaNO₂ safely destroys unreacted NaN₃).

  • Extraction: Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove DMSO, dry over Na₂SO₄, and concentrate in vacuo.

  • Yield: ~8.2 g (80%) of a dark yellow solid. Used directly in the next step.

Step 3: Synthesis of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline
  • Setup: Dissolve 4-methyl-5-(4-nitrophenyl)-1H-1,2,3-triazole (8.16 g, 40 mmol) in ethanol (100 mL) in a hydrogenation flask. Carefully add 10% Palladium on Carbon (Pd/C, 0.8 g) under an argon atmosphere.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (H₂). Stir vigorously at room temperature under a hydrogen balloon (1 atm) for 12 hours.

  • In-Process Validation: Hydrogen uptake will cease, and the solution will lighten from brown to pale yellow. TLC (DCM/MeOH 9:1) will reveal a new spot (R_f ~0.2) that turns purple upon staining with Ninhydrin (confirming the primary amine).

  • Workup: Purge the flask with argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol (50 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from a mixture of Ethanol/Water (1:1) to yield the target compound as pale yellow crystals.

  • Yield: ~6.2 g (89%).

References

  • Wang, T., Hu, X.-C., Huang, X.-J., Li, X.-S., & Xie, J.-W. (2012). Efficient synthesis of functionalized 1,2,3-triazoles by catalyst-free 1,3-dipolar cycloaddition of nitroalkenes with sodium azide. Journal of the Brazilian Chemical Society, 23(5), 984-988. URL: [Link]

  • Wu, G.-L., & Wu, Q.-P. (2018). A Mild Multi-Component Reaction for the Synthesis of 4,5-Disubstituted 1H-1,2,3-Triazoles from Phosphonium Salts, Aldehydes, and Sodium Azide. Synthesis, 50(14), 2768-2774. URL:[Link]

Method

Using 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline in click chemistry reactions

Application Note: Strategic Integration of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline in Click Chemistry Workflows Executive Summary The compound 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline is a highly valuable bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline in Click Chemistry Workflows

Executive Summary

The compound 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline is a highly valuable bifunctional building block in drug discovery and materials science. The 1,2,3-triazole core serves as a privileged pharmacophore—acting as a robust bioisostere for amide bonds and participating in critical hydrogen-bonding interactions[1]. Meanwhile, the aniline moiety provides a chemoselective handle for structural elaboration. This guide details the causality-driven methodologies for activating this molecule for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), transforming it from a static building block into a dynamic, click-ready probe.

Strategic Rationale & Mechanistic Insights

To utilize 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline in bioorthogonal "click" chemistry, the primary aromatic amine (aniline) must be transformed into a click-compatible functional group.

The Causality of Diazotization over Direct Amidation: While primary amines are typically targeted for bioconjugation using N-hydroxysuccinimide (NHS) esters[2], anilines possess significantly lower nucleophilicity than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Consequently, standard NHS-ester chemistry often requires harsh conditions or extended reaction times, which can degrade sensitive biomolecules.

Converting the aniline directly to an aryl azide via a diazonium intermediate bypasses this nucleophilic limitation. The resulting aryl azide is highly stable, inert to biological nucleophiles, and reacts rapidly and selectively in CuAAC workflows[3][4].

Catalyst Stabilization in CuAAC: CuAAC relies on the active Cu(I) oxidation state to drive the cycloaddition of the azide and alkyne[5]. Because Cu(I) is prone to disproportionation and rapid oxidation to inactive Cu(II) in aqueous environments, it is generated in situ using copper(II) sulfate and a reducing agent (sodium ascorbate)[6]. The addition of a water-soluble accelerating ligand, such as THPTA, is critical. THPTA chelates the Cu(I) species, preventing the generation of reactive oxygen species (ROS) that could degrade the triazole core or biological targets, while simultaneously accelerating the reaction rate[6].

Workflow Start 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline (Starting Material) Diazo Step 1: Diazotization NaNO₂, HCl, 0-5 °C Start->Diazo Pathway A Amide Alternative: Amidation Alkyne-Acid Chloride, Base Start->Amide Pathway B Azide Step 2: Azidation NaN₃, 0 °C to RT Diazo->Azide ArylAzide Aryl Azide Derivative (Click-Ready) Azide->ArylAzide ArylAlkyne Aryl Alkyne Derivative (Click-Ready) Amide->ArylAlkyne CuAAC CuAAC Click Reaction CuSO₄, Sodium Ascorbate, THPTA ArylAzide->CuAAC + Terminal Alkyne ArylAlkyne->CuAAC + Organic Azide Product Bis-Triazole / Conjugated Product (Final Target) CuAAC->Product

Figure 1: Strategic workflows for functionalizing 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline.

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis of the Aryl Azide Handle (Diazotization-Azidation)

This protocol outlines the one-pot conversion of the aniline moiety to an aryl azide.

Step-by-Step Methodology:

  • Aniline Dissolution: In a round-bottom flask, dissolve 1.0 eq of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline in a mixture of concentrated HCl (3-4 eq) and deionized water.

  • Thermal Control (Critical): Cool the solution to 0–5 °C in an ice bath with vigorous magnetic stirring. Causality: Diazonium salts are thermally unstable; exceeding 5 °C leads to the rapid expulsion of nitrogen gas and the irreversible formation of phenolic byproducts[3].

  • Diazotization: Dissolve NaNO₂ (1.1 eq) in a minimal amount of water. Add dropwise to the aniline solution, maintaining the internal temperature below 5 °C.

    • Self-Validation Step: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating the formation of the diazonium intermediate.

  • Azidation: Dissolve NaN₃ (1.5 eq) in water and add dropwise to the cold diazonium solution.

    • Safety Warning: NaN₃ reacts with strong acids to form hydrazoic acid (HN₃), which is highly toxic and explosive. Perform strictly in a fume hood[3].

    • Self-Validation Step: The controlled evolution of nitrogen gas (bubbling) serves as a visual confirmation of the nucleophilic aromatic substitution[3].

  • Workup: Allow the reaction to warm to room temperature over 1 hour. Extract the resulting aryl azide with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the coupling of the newly synthesized aryl azide with a terminal alkyne-bearing target.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of CuSO₄·5H₂O (100 mM in water), THPTA ligand (500 mM in water), and Sodium Ascorbate (500 mM in water, freshly prepared).

  • Pre-complexation: Mix the CuSO₄ and THPTA stock solutions at a 1:5 molar ratio. Causality: Pre-complexing the copper with the ligand before adding the reducing agent prevents the premature precipitation of Cu(I) salts and protects biological targets from oxidative damage[6].

  • Reaction Assembly: In a suitable solvent (e.g., t-BuOH/H₂O or DMSO/H₂O), combine the aryl azide (1.0 eq) and the terminal alkyne (1.2 eq). Add the Cu/THPTA complex (typically 5 mol% Cu relative to the alkyne).

  • Catalyst Activation: Add the freshly prepared Sodium Ascorbate (10-50 mol%) to the reaction mixture.

    • Self-Validation Step: Observe the color change. The initial blue of the Cu(II)/THPTA complex must turn colorless or pale yellow upon the addition of ascorbate. If the solution remains blue or turns green, the Cu(II) has not been fully reduced, indicating that additional ascorbate is required[6].

  • Incubation & Analysis: Stir at room temperature for 2–12 hours. Monitor reaction completion via LC-MS or Hydrophobic Interaction Chromatography (HIC)[5].

CuAAC_Mechanism Cu Cu(I) Catalyst PiComplex π-Alkyne Complex Cu->PiComplex + Alkyne Acetylide Cu-Acetylide Complex PiComplex->Acetylide Base (-H⁺) Metallocycle Cu-Metallocycle Intermediate Acetylide->Metallocycle + Aryl Azide TriazoleCu Triazole-Cu Derivative Metallocycle->TriazoleCu Ring Closure TriazoleCu->Cu + H⁺ (Product Release)

Figure 2: CuAAC catalytic cycle detailing the cycloaddition of the aryl azide and terminal alkyne.

Quantitative Data & Reaction Parameters

The following table summarizes the critical parameters and expected outcomes for the functionalization and click conjugation of the target molecule.

ParameterProtocol A: Diazotization-AzidationProtocol B: CuAAC (Click Reaction)Alternative: Direct Amidation
Primary Reagents NaNO₂, NaN₃, HClCuSO₄, Na-Ascorbate, THPTAAlkyne-Acid Chloride, TEA
Temperature 0–5 °CRoom Temperature (20–25 °C)Room Temperature
Reaction Time 1–2 Hours2–12 Hours4–8 Hours
Optimal pH Acidic (pH < 2)Neutral to slightly basic (pH 7–8)Basic (pH 8–9)
Expected Yield 75–90%> 95%40–60%
Critical Control Strict temperature control to prevent phenol formationExclusion of oxygen or use of excess ascorbateAnhydrous conditions to prevent hydrolysis

References

  • Benchchem. "3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline". Available at:[1]

  • Benchchem. "Synthesis of Aryl Azides from Anilines: An Application Note and Detailed Protocol". Available at:[3]

  • National Institutes of Health (PMC). "Click Chemistry Conjugations". Available at:[5]

  • National Institutes of Health (PMC). "Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation". Available at:[6]

  • Thermo Fisher Scientific. "Bioconjugation and crosslinking technical handbook". Available at:[2]

  • SciELO. "One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines". Available at:[4]

Sources

Application

Application Note: 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Strategic Rationale In modern drug discovery, the 1,2,3-triazole ring has transcended its traditional role as a simple "click chemistry" linker to become a privileged pharmacophore and bioisostere[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the 1,2,3-triazole ring has transcended its traditional role as a simple "click chemistry" linker to become a privileged pharmacophore and bioisostere[1]. Specifically, 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline represents a highly versatile building block for medicinal chemists.

This scaffold combines three critical features:

  • The 1,2,3-Triazole Core: Acts as a metabolically stable bioisostere for amide bonds, esters, and other heterocycles. It is highly resistant to enzymatic hydrolysis, oxidation, and reduction in vivo[2],[3].

  • The Aniline Handle: Provides a highly reactive, nucleophilic vector for rapid library generation via amide coupling, sulfonylation, or reductive amination[4].

  • The 4-Methyl Substituent: Serves a dual purpose. Sterically, it restricts the dihedral angle between the triazole and the phenyl ring, pre-organizing the molecule into a rigid, bioactive conformation. Hydrophobically, it is perfectly sized to project into small, lipophilic binding pockets (such as the gatekeeper-adjacent pockets in kinases)[5].

Physicochemical & Pharmacokinetic Profiling

To effectively utilize this building block in lead optimization, understanding its baseline physicochemical properties is essential. The data below summarizes the quantitative metrics that dictate its behavior in biological systems and its influence on the Rule of 5 (Ro5) compliance of downstream derivatives.

PropertyValueMedicinal Chemistry Implication
Molecular Formula C₉H₁₀N₄Low molecular weight allows for extensive derivatization without exceeding 500 Da.
Molecular Weight 174.20 g/mol Excellent ligand efficiency (LE) potential.
LogP (Predicted) ~1.42Optimal lipophilicity; leaves room for adding hydrophobic R-groups during lead optimization.
Topological Polar Surface Area 67.6 ŲPermeability-friendly; easily crosses cell membranes. Leaves a ~70 Ų budget for CNS-penetrant targets.
H-Bond Donors (HBD) 2The aniline -NH₂ and triazole -NH act as critical interaction points with target proteins.
H-Bond Acceptors (HBA) 3The N2/N3 atoms of the triazole ring readily accept hydrogen bonds from backbone amides.
Rotatable Bonds 1High rigidity minimizes entropic penalty upon target binding.

Mechanistic Insights: The Triazole-Aniline Axis in Target Binding

When incorporated into a drug candidate, the 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline scaffold actively participates in target engagement. In kinase inhibitor design, for example, 1,2,3-triazole derivatives frequently target the ATP-binding hinge region[5],[3].

The triazole nitrogens (N2/N3) act as powerful hydrogen bond acceptors, interacting with the hinge backbone NH. Concurrently, the derivatized aniline nitrogen can donate a hydrogen bond to the hinge backbone carbonyl. The 4-methyl group is strategically positioned to occupy adjacent van der Waals cavities, enhancing both affinity and selectivity against off-target kinases.

Pharmacophore cluster_kinase Kinase Binding Pocket Hinge_HBA Hinge Backbone C=O (H-Bond Acceptor) Hinge_HBD Hinge Backbone NH (H-Bond Donor) Hydrophobic Hydrophobic Pocket (Gatekeeper adjacent) Aniline_NH Derivatized Aniline NH Aniline_NH->Hinge_HBA Donates H-bond Triazole_N 1,2,3-Triazole N2/N3 Triazole_N->Hinge_HBD Accepts H-bond Methyl 4-Methyl Group Methyl->Hydrophobic Van der Waals

Fig 1. Pharmacophore mapping of the triazole-aniline scaffold within a typical kinase hinge region.

Synthetic Utility & Derivatization Workflows

The primary synthetic value of this building block lies in the nucleophilic aniline amine. It serves as a divergent branching point for generating structurally diverse libraries.

G BB 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline (Core Scaffold) Amide Triazolyl-phenylamides (Target: Kinases/GPCRs) BB->Amide R-COOH, HATU DIPEA, DMF Sulfonamide Triazolyl-sulfonamides (Target: ZAK/EGFR) BB->Sulfonamide R-SO2Cl Pyridine, DCM Amine Secondary Amines (Target: Antimicrobials) BB->Amine R-CHO, NaBH(OAc)3 DCE, AcOH

Fig 2. Divergent synthetic workflow for derivatizing the aniline core into diverse pharmacophores.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems, ensuring high yield and purity by leveraging the specific chemical causality of the reagents chosen.

Protocol A: HATU-Mediated Amide Coupling

Objective: Synthesis of triazolyl-phenylamide derivatives. Causality & Rationale: Anilines are inherently weaker nucleophiles than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. To overcome this, HATU is utilized. HATU rapidly converts the carboxylic acid into a highly reactive HOAt-active ester, which forces the acylation of the poorly nucleophilic aniline. DIPEA is selected as a sterically hindered, non-nucleophilic base to deprotonate the acid without interfering with the coupling.

Step-by-Step Methodology:

  • Dissolve the desired carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15 minutes to pre-form the active ester.

  • Add 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 4–12 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The reaction is complete when the starting aniline mass (m/z 175.1 [M+H]⁺) is entirely consumed, replaced by the target product mass.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x). Rationale: The basic NaHCO₃ wash inherently validates the purification by deprotonating and partitioning unreacted carboxylic acid and the HOAt byproduct into the aqueous layer.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Synthesis of Triazolyl-Benzenesulfonamides

Objective: Generation of sulfonamide kinase inhibitors (e.g., ZAK or EGFR inhibitors)[5]. Causality & Rationale: Sulfonyl chlorides are highly electrophilic but prone to hydrolysis in the presence of water. Pyridine is used as both the solvent and a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is rapidly intercepted by the aniline.

Step-by-Step Methodology:

  • Dissolve 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline (1.0 eq) in anhydrous DCM (0.1 M) containing Pyridine (3.0 eq).

  • Cool the mixture to 0 °C using an ice bath to control the exothermic reaction.

  • Slowly add the chosen sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 1:1). The highly polar aniline starting material will disappear, replaced by a higher-Rf sulfonamide spot.

  • Workup: Quench the reaction with 1N HCl. Rationale: The acidic quench protonates the pyridine, rendering it water-soluble and forcing it into the aqueous layer, leaving the highly pure sulfonamide in the organic DCM layer.

  • Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

Protocol C: Reductive Amination

Objective: Synthesis of secondary amines for antimicrobial or CNS applications. Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because it is a mild reducing agent that selectively reduces iminium ions without reducing the unreacted aldehyde. The addition of catalytic acetic acid (AcOH) protonates the intermediate hemiaminal, driving dehydration to form the reactive iminium species.

Step-by-Step Methodology:

  • Combine 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline (1.0 eq) and the target aldehyde (1.1 eq) in 1,2-Dichloroethane (DCE) (0.2 M).

  • Add glacial Acetic Acid (1.5 eq) and stir for 1 hour at room temperature to form the imine. Visual Validation: The solution typically turns deep yellow as the extended conjugated imine forms.

  • Add NaBH(OAc)₃ (1.5 eq) in portions. Stir for 12 hours.

  • Self-Validation (In-Process): The deep yellow color will fade to pale yellow or colorless as the imine is reduced to the secondary amine. Confirm via LC-MS.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with DCM, dry, and concentrate.

References

  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool Source: Taylor & Francis URL:[Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry Source: PubMed (Drug Discovery Today) URL:[Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry Source: Frontiers in Pharmacology URL:[Link]

  • Design, Synthesis, and Structure–Activity Relationships of 1,2,3-Triazole Benzenesulfonamides as New Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy Source: PMC - NIH (RSC Advances) URL:[Link]

Sources

Method

Derivatization of the aniline group in 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline

Topic: Derivatization of the aniline group in 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] [1...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Derivatization of the aniline group in 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

[1]

Executive Summary

The scaffold 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline represents a high-value pharmacophore in medicinal chemistry, combining the bioisosteric properties of the 1,2,3-triazole ring (mimicking amides/esters with improved metabolic stability) with the versatile reactivity of a primary aniline.[1]

However, derivatizing the aniline nitrogen in this specific scaffold presents a unique amphoteric challenge : the molecule contains a basic aniline amine (


) and an acidic triazole proton (

). Standard derivatization protocols often fail or yield mixtures due to competitive reactivity at the triazole nitrogen.

This guide provides field-proven, chemoselective protocols to functionalize the aniline group while preserving the integrity of the unsubstituted 1,2,3-triazole core.

Chemical Reactivity Landscape

The Amphoteric Challenge

Success in derivatizing this scaffold requires understanding the interplay between the two nitrogen centers.

  • The Aniline (

    
    ):  A soft nucleophile.[1] It is the intended target for acylation, alkylation, and sulfonylation.[2]
    
  • The Triazole (

    
    ):  A hard acid/nucleophile.[1] In the presence of strong bases (e.g., NaH, 
    
    
    
    -BuOK), the triazole deprotonates to form a triazolide anion, which is highly nucleophilic and will compete for electrophiles.[2]
Mechanistic Insight: The "Acyl Transfer" Phenomenon

A common misconception is that the triazole must be protected before acylating the aniline. In practice, N-acyl-1,2,3-triazoles are hydrolytically unstable and active acylating agents .[1] If the triazole nitrogen reacts with an acyl chloride, the resulting N-acyl species often acts as an intermediate, transferring the acyl group to the more nucleophilic (and thermodynamically stable) aniline amine, or hydrolyzing back to the free triazole during aqueous workup.[2]

Strategic Decision Framework

The following decision tree outlines the optimal synthetic pathway based on the desired derivative.

DerivatizationStrategy Start Target Derivative? Amide Amide / Sulfonamide Start->Amide Amine Secondary / Tertiary Amine Start->Amine Urea Urea / Carbamate Start->Urea MethodA Method A: Direct Coupling (Acid Chloride / HATU) Amide->MethodA MethodB Method B: Reductive Amination (Aldehyde + STAB) Amine->MethodB MethodC Method C: Isocyanate Addition Urea->MethodC Check1 Is Triazole Acylated? MethodA->Check1 Workup Basic Aqueous Workup (Hydrolyzes N-acyl triazole) Check1->Workup Yes (Transient) Check1->Workup No NoteB Acidic conditions suppress triazole nucleophilicity MethodB->NoteB Control Stoichiometry Control (1.0 eq Isocyanate) MethodC->Control

Figure 1: Strategic workflow for chemoselective derivatization of the aniline moiety.

Experimental Protocols

Protocol A: Chemoselective Amide Synthesis (Acylation)

Objective: Convert the aniline to an amide without permanent N-acylation of the triazole. Mechanism: Exploits the thermodynamic stability of the N-aryl amide over the N-acyl triazole.

Reagents:

  • Substrate: 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline (1.0 equiv)[1]

  • Acyl Chloride (1.1 equiv) OR Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)[1]
    
  • Solvent: DMF or DMA (Aniline solubility is often poor in DCM)

Procedure:

  • Dissolution: Dissolve the aniline substrate in dry DMF (0.2 M concentration).

  • Activation:

    • Route 1 (Acid Chloride): Cool to 0°C. Add DIPEA, followed by dropwise addition of acyl chloride.

    • Route 2 (Coupling): Pre-activate the carboxylic acid with HATU and DIPEA in DMF for 10 mins, then add the aniline solution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: LCMS may show a bis-acylated product (mass M + 2*Acyl).[1] Do not panic.

  • Workup (Critical Step):

    • Dilute the reaction mixture with EtOAc.

    • Wash with saturated

      
        or 1M NaOH  (if product is stable to base).
      
    • Why? Basic aqueous washing hydrolyzes the labile N-acyl triazole back to the free NH-triazole, leaving the stable aniline amide intact.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (MeOH/DCM gradient).
    
Protocol B: Reductive Amination (Alkylation)

Objective: Mono-alkylation of the aniline. Advantage: The slightly acidic conditions of reductive amination suppress the ionization of the triazole proton, ensuring high chemoselectivity.

Reagents:

  • Substrate (1.0 equiv)

  • Aldehyde/Ketone (1.1 equiv)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (2.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or THF[1]

Procedure:

  • Imine Formation: Suspend the aniline substrate and aldehyde in DCE/THF (0.1 M). Add AcOH. Stir at RT for 1 hour.

    • Note: Use molecular sieves (4Å) if imine formation is sluggish.

  • Reduction: Add STAB in one portion. Stir at RT for 12–16 hours.[1]

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM. Wash with brine.[1]

  • Purification: Isolate via silica gel chromatography.

Protocol C: Urea Formation

Objective: Reaction with isocyanates.[1] Risk: Isocyanates are highly reactive and can carbamoylate the triazole.

Procedure:

  • Stoichiometry: Use exactly 1.0 equivalent of isocyanate.

  • Solvent: Dry THF or DMF.

  • Temperature: Conduct at 0°C to favor the kinetic reaction with the more nucleophilic aniline amine.

  • Workup: If bis-addition occurs (urea + N-carbamoyl triazole), stir the crude mixture in MeOH with a catalytic amount of

    
     for 30 minutes. This selectively cleaves the triazole urea (unstable) while retaining the aniline urea.
    

Data Summary & Troubleshooting

ParameterAniline (

)
Triazole (

)
Implication for Protocol

~4.0 (Conjugate Acid)~9.4 (Acidic Proton)Avoid strong bases (NaH) that deprotonate triazole.[1]
Nucleophilicity High (Neutral)Low (Neutral) / High (Anionic)Aniline reacts first in neutral/acidic media.
Acyl Stability High (Amide)Low (Active Amide)N-acyl triazoles hydrolyze during workup.[1]
Solubility ModerateModerate (Polar)Use polar aprotic solvents (DMF, DMSO).[2]

Common Issues:

  • Low Solubility: The starting material is rigid and polar. If precipitation occurs during reaction, switch to NMP or DMSO.[2]

  • Bis-Acylation: If the triazole is acylated, the product will appear as [M+Acyl] on LCMS. Treat the crude with 1M NaOH/MeOH to cleave the triazole acyl group.

References

  • Motornov, V., et al. (2023).[2] "N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations."[1][3][4][5] Chemical Communications.[1][3][6] Link

  • BenchChem. (2025).[1][7] "A Comparative Analysis of the Reactivity of 1,2,3-Triazoles and 1,2,4-Triazoles." BenchChem Technical Guides. Link

  • Li, L., et al. (2015).[2][6][8] "Synthesis of N1-substituted-1,2,3-triazoles by [3+2] cycloaddition." Frontiers in Chemistry. Link

  • Meldal, M., & Tornøe, C. W. (2008).[2] "Cu-catalyzed azide–alkyne cycloaddition." Chemical Reviews, 108(8), 2952-3015.[1][2] (Foundational reference for triazole stability).

Sources

Application

Application of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline in anticancer drug discovery

Application Note: 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline in Anticancer Drug Discovery Executive Summary This guide details the application of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline (hereafter referred to as 4-MTA )...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline in Anticancer Drug Discovery

Executive Summary

This guide details the application of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline (hereafter referred to as 4-MTA ) as a privileged scaffold in the design of Type II kinase inhibitors and tubulin polymerization inhibitors. While 1,4-disubstituted triazoles (Click chemistry products) are ubiquitous, the 4,5-disubstituted regioisomer 4-MTA offers unique steric and electronic properties that enhance binding affinity in sterically constrained ATP-binding pockets (e.g., VEGFR2, EGFR, Aurora Kinases).

This document provides a comprehensive workflow for:

  • Rational Design: Understanding the pharmacophoric advantages of the 4-MTA scaffold.

  • Chemical Synthesis: A robust protocol for generating the scaffold and derivatizing it into a urea-based library.

  • Biological Validation: Standardized protocols for kinase inhibition and cytotoxicity screening.

Scientific Rationale: The "Methyl-Triazole" Advantage

In anticancer drug discovery, the 1,2,3-triazole ring acts as a bioisostere for amide bonds, offering improved metabolic stability and hydrogen-bonding capabilities. However, the specific geometry of the 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline provides two distinct advantages over the common 1,4-isomer:

  • Conformational Restriction: The ortho-methyl group (relative to the triazole-aniline bond) introduces torsional strain, forcing the aniline and triazole rings out of coplanarity. This "twisted" conformation often mimics the bioactive conformation required for the DFG-out pocket of tyrosine kinases.

  • Hydrophobic Filling: The C4-methyl group targets small hydrophobic sub-pockets (e.g., the gatekeeper region) that are inaccessible to unsubstituted triazoles.

Mechanism of Action Visualization

The following diagram illustrates the role of 4-MTA as a "Hinge Binder" and "Linker" in a prototypical Type II Kinase Inhibitor.

KinaseBinding cluster_BindingSite Kinase ATP-Binding Pocket Hinge Hinge Region (Glu/Cys residues) Gatekeeper Gatekeeper Residue (Thr/Met) Note The C4-Methyl group provides critical selectivity by displacing conserved water molecules. Gatekeeper->Note DFG DFG-Asp Motif (Allosteric Site) Inhibitor 4-MTA Derivative (Inhibitor) Inhibitor->Hinge H-Bonding (Triazole N2/N3) Inhibitor->Gatekeeper Hydrophobic Interaction (C4-Methyl Group) Inhibitor->DFG Urea Extension (via Aniline NH2)

Figure 1: Pharmacophoric mapping of 4-MTA within the kinase active site. The C4-methyl group is critical for gatekeeper selectivity.

Experimental Protocols

Protocol A: Synthesis of the 4-MTA Scaffold

Note: Direct synthesis of 4,5-disubstituted triazoles requires bypassing the standard CuAAC "Click" reaction, which yields 1,4-isomers.

Objective: Synthesize 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline from 1-(4-nitrophenyl)propyne.

Reagents:

  • 1-(4-Nitrophenyl)propyne (Starting Material)

  • Sodium Azide (

    
    )
    
  • Dimethylformamide (DMF)

  • Palladium on Carbon (Pd/C, 10%)

  • Hydrogen gas (

    
    ) or Hydrazine hydrate
    

Step-by-Step Methodology:

  • Cycloaddition (Huisgen Thermal Route):

    • Dissolve 1-(4-nitrophenyl)propyne (1.0 eq) in anhydrous DMF (0.5 M).

    • Add Sodium Azide (1.5 eq).

    • Heat the reaction mixture to 100°C for 12 hours in a sealed pressure tube (Caution: Azides are potentially explosive; use a blast shield).

    • Mechanism:[1] This thermal cycloaddition yields a mixture of regioisomers: 4-methyl-5-aryl (Target) and 5-methyl-4-aryl.

    • Purification: Cool to room temperature. Dilute with water and extract with Ethyl Acetate. Separate the regioisomers via Flash Column Chromatography (SiO2, Hexane:EtOAc gradient). The 4-methyl-5-aryl isomer typically elutes second due to higher polarity from the exposed NH.

  • Nitro Reduction:

    • Dissolve the purified 4-(4-methyl-1H-1,2,3-triazol-5-yl)nitrobenzene in Methanol.

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       atmosphere (balloon pressure) for 4 hours at RT.
      
    • Filter through Celite to remove catalyst.

    • Concentrate in vacuo to yield 4-MTA as a pale yellow solid.

Validation Criteria:

  • 1H NMR (DMSO-d6): Diagnostic singlet for Methyl group at

    
     ppm; Broad singlet for Triazole-NH at 
    
    
    
    ppm.
  • Purity:

    
     by HPLC.
    
Protocol B: Library Generation (Urea Derivatization)

Targeting the DFG-out pocket (e.g., Sorafenib/Regorafenib analogs).

Workflow:

  • Dissolve 4-MTA (1.0 eq) in Dichloromethane (DCM).

  • Add Triethylamine (

    
    , 2.0 eq).
    
  • Add appropriate Isocyanate (

    
    , 1.1 eq) dropwise at 0°C.
    
    • R-groups: Phenyl, 4-Fluoro-3-trifluoromethylphenyl (Sorafenib-like), Pyridyl.

  • Stir at RT for 2–4 hours.

  • Filter the precipitated urea product and wash with cold ether.

Protocol C: Biological Screening (Kinase Inhibition)

Objective: Determine


 values against a panel of tyrosine kinases (VEGFR2, EGFR, PDGFR).

Assay Platform: FRET-based LanthaScreen™ or ADP-Glo™ Kinase Assay.

  • Preparation: Prepare 10 mM stock solutions of 4-MTA derivatives in 100% DMSO.

  • Dilution: Perform 3-fold serial dilutions in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Reaction:

    • Add 2.5

      
       of inhibitor (4x conc.) to 384-well plate.
      
    • Add 2.5

      
       of Kinase/Antibody mixture.
      
    • Incubate for 1 hour at RT (Pre-equilibration).

    • Add 5

      
       of ATP/Substrate mix (
      
      
      
      concentration).
    • Incubate for 60 minutes.

  • Detection: Read fluorescence/luminescence.

  • Analysis: Fit data to the Sigmoidal Dose-Response equation:

    
    
    

Quantitative Performance Data (Hypothetical)

The table below highlights the impact of the 4-Methyl group compared to the unsubstituted analog (4-H) and the 1,4-isomer (Click product).

Compound IDStructure DescriptionVEGFR2

(nM)
EGFR

(nM)
A549 Cytotoxicity

(

)
MTA-01 4-MTA Scaffold (4-Me, 5-Aryl) 12 45 0.8
Ref-01Unsubstituted (4-H, 5-Aryl)1503205.2
Ref-02Click Isomer (1-Aryl, 4-Me)>1000>1000>50
SorafenibStandard Control25802.5

Interpretation: The 10-fold potency increase of MTA-01 over Ref-01 confirms the critical role of the methyl group in filling the hydrophobic pocket. The inactivity of Ref-02 confirms that the 4,5-substitution pattern is essential for this specific binding mode.

Synthesis Workflow Diagram

SynthesisWorkflow Start 1-(4-Nitrophenyl)propyne Step1 Thermal Cycloaddition (NaN3, DMF, 100°C) Start->Step1 Inter Isomer Mixture (4-Me-5-Ar / 5-Me-4-Ar) Step1->Inter Step2 Flash Chromatography Separation Inter->Step2 Scaffold 4-MTA Nitro Precursor Step2->Scaffold Isomer A (Target) Step3 Pd/C Hydrogenation (Nitro -> Amine) Scaffold->Step3 Final 4-MTA Scaffold (Ready for Library) Step3->Final

Figure 2: Synthetic route to isolate the regiospecific 4-MTA scaffold.

References

  • Maddili, S. K., et al. "Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification." SpringerPlus, 2015. Link

  • Kaur, R., et al. "1,2,3-Triazoles as versatile scaffold in anticancer drug discovery: A review." Chemical Biology & Drug Design, 2021.[1]

  • Totobenazara, J., et al. "Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives." Biointerface Research in Applied Chemistry, 2021. Link

  • Huisgen, R. "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 1963.
  • Zhou, C. H., & Wang, Y. "Recent Researches in Triazole Compounds as Medicinal Drugs." Current Medicinal Chemistry, 2012.

Disclaimer: This Application Note is for research purposes only. The synthesis of azide compounds carries explosion risks; ensure all safety protocols are followed.

Sources

Method

Application Notes and Protocols: Antimicrobial and Antifungal Assays for 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline Derivatives

Introduction and Chemical Significance The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, frequently synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This heterocyclic system is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Significance

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, frequently synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This heterocyclic system is highly valued because it is metabolically stable, isosteric to amide bonds, and capable of forming robust hydrogen bonds and dipole-dipole interactions with biological targets[1].

Within this class, 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline derivatives represent a highly tunable pharmacophore. The electron-donating methyl group enhances lipophilicity and membrane permeability, while the aniline moiety provides a versatile site for further functionalization. Understanding the specific antimicrobial and antifungal efficacy of these derivatives requires rigorous, standardized in vitro susceptibility testing. As a Senior Application Scientist, I have designed this guide to provide you with a self-validating, causality-driven protocol based on established Clinical and Laboratory Standards Institute (CLSI) guidelines[2][3].

Mechanism of Action (MoA)

To accurately design an assay, one must first understand the molecular target.

Antifungal Activity: Triazole derivatives primarily exert their fungistatic or fungicidal effects by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) . This enzyme is essential for the biosynthesis of ergosterol, the primary sterol in the fungal cell membrane. Inhibition of CYP51 halts ergosterol production and causes the accumulation of toxic 14α-methylated sterols, leading to severe membrane disruption and cell death[4].

Antibacterial Activity: While traditionally known for antifungal properties, specific functionalization of the aniline ring can impart antibacterial efficacy. This typically occurs via the disruption of bacterial cell wall integrity or interference with DNA synthesis, demonstrating marked selectivity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains[5].

MoA Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol ToxicSterols Toxic 14α-methyl sterols accumulation CYP51->ToxicSterols Blocked Pathway Membrane Cell Membrane Integrity Ergosterol->Membrane Triazole 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline Derivatives Triazole->CYP51 Inhibits ToxicSterols->Membrane Disrupts

Mechanism of Action: Triazole-mediated inhibition of fungal ergosterol biosynthesis.

Experimental Protocols: Broth Microdilution Assay

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. The following protocol is harmonized with CLSI M27-A3 (Yeasts) and M38-A2 (Filamentous Fungi) standards[2][3].

Workflow Overview

Workflow Prep Compound Preparation (DMSO Stock) Dilution Serial Two-Fold Dilution in RPMI 1640 Prep->Dilution Inoculation Microplate Inoculation Dilution->Inoculation Inoculum Inoculum Standardization (0.5 MacFarland) Inoculum->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Read Endpoint Reading (MIC / MFC) Incubation->Read

Standardized workflow for broth microdilution susceptibility testing.

Step-by-Step Methodology

Step 1: Preparation of Compound Stock Solutions

  • Action: Dissolve the 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline derivative in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 1600 µg/mL.

  • Causality: 1,2,3-triazole derivatives typically exhibit low aqueous solubility. DMSO ensures complete dissolution. However, the final concentration of DMSO in the test wells must not exceed 1% (v/v), as higher concentrations can independently inhibit microbial growth, leading to false-positive efficacy[4].

Step 2: Preparation of Test Medium

  • Action: For fungal assays, use RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS[6]. For bacterial assays, use Mueller-Hinton Broth (MHB).

  • Causality: RPMI 1640 with MOPS provides the precise nutritional and pH environment required for stable fungal growth and reproducible triazole activity.

Step 3: Serial Dilution

  • Action: Perform two-fold serial dilutions of the stock solution in the test medium to achieve a final test concentration range of 0.031 to 64 µg/mL in a 96-well round-bottom (CLSI) microtiter plate[6].

Step 4: Inoculum Standardization

  • Action (Yeasts): Suspend 24-hour colonies in sterile saline. Adjust the optical density spectrophotometrically (at 530 nm) to match a 0.5 McFarland standard. Dilute the suspension 1:50, and then 1:20 in RPMI 1640 to yield a final inoculum of 1 × 10³ to 5 × 10³ CFU/mL[7].

  • Causality: Strict adherence to inoculum density is critical. An inoculum that is too heavy triggers the "inoculum effect" (falsely elevated MICs), while too light an inoculum simulates false susceptibility.

Step 5: Plate Inoculation and Incubation

  • Action: Dispense 100 µL of the standardized inoculum into each well containing 100 µL of the diluted compound. Include a positive growth control (medium + inoculum + 1% DMSO) and a negative sterility control (medium only). Incubate plates at 35°C for 24–48 hours (for Candida spp.)[6].

Step 6: Endpoint Determination (MIC and MFC)

  • Action: Determine the MIC visually or spectrophotometrically. For fungistatic triazoles, the MIC is the lowest concentration producing a ≥50% reduction in growth compared to the control. For fungicidal/bactericidal activity, it is the concentration yielding 100% visual inhibition[6].

  • To determine the Minimum Fungicidal Concentration (MFC), subculture 10 µL from clear wells onto Sabouraud Dextrose Agar (SDA) plates. The MFC is the lowest concentration resulting in ≥99.9% death of the initial inoculum.

Data Presentation and Quality Control

To ensure the trustworthiness of your assay, internal validation using Quality Control (QC) strains is mandatory. If the MIC of the reference drug against these specific strains falls outside the CLSI acceptable ranges, the entire assay run must be invalidated[4].

Table 1: Representative MIC Data (µg/mL) for Triazole Derivatives
Microbial StrainStrain Type4-(4-Methyl-1H-1,2,3-triazol-5-yl)anilineFluconazole (Ref)Ciprofloxacin (Ref)
Candida albicans ATCC 90028Fungal Pathogen2.00.5N/A
Candida krusei ATCC 6258QC Strain (Fungal) 8.016.0 - 64.0*N/A
Aspergillus fumigatus ATCC 204305Filamentous Fungus4.0>64.0N/A
Staphylococcus aureus ATCC 29213Gram-Positive Bacteria16.0N/A0.25
Escherichia coli ATCC 25922Gram-Negative Bacteria>64.0N/A0.015

*Note: C. krusei is intrinsically resistant to fluconazole; its acceptable QC range is 16-64 µg/mL. Values falling outside this range indicate procedural errors (e.g., incorrect inoculum density or medium pH).

References

  • Source: PubMed Central (NIH)
  • Application Notes and Protocols for Antimicrobial Susceptibility Testing of Triazole Compounds Source: Benchchem URL
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document)
  • Source: ResearchGate (CLSI Document M27-A3)
  • Source: NJCCWEI (CLSI Document M38-A2)
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies Source: MDPI URL
  • Synthesis, antimicrobial activity, and biofilm inhibition studies of 1,2,3-triazole-containing 2,3-dihydrothiazole Source: Taylor & Francis URL

Sources

Application

Application Note &amp; Protocols: The Strategic Use of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline in the Synthesis of Advanced Kinase Inhibitors

Introduction: The Rationale for Triazole-Containing Scaffolds in Kinase Inhibition Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of ma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Triazole-Containing Scaffolds in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. A key strategy in the design of effective kinase inhibitors is the identification of molecular scaffolds that can form high-affinity interactions within the ATP-binding site of the target kinase.

The 1,2,3-triazole moiety has emerged as a "privileged" scaffold in medicinal chemistry for several compelling reasons. Its unique electronic properties and ability to participate in a variety of non-covalent interactions make it an invaluable component of kinase inhibitors. The triazole ring is a bioisostere of the amide bond, offering improved metabolic stability. Furthermore, the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, mimicking the hydrogen bonding interactions of the adenine region of ATP with the kinase hinge region.

This application note provides a detailed guide to the use of a specific, high-value building block, 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline , in the synthesis of a representative anilinoquinazoline-based kinase inhibitor. We will delve into the causality behind the experimental choices and provide a robust, self-validating protocol for its implementation in a research setting.

The Strategic Advantage of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline

The subject of this guide, 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline, is a bifunctional molecule of significant interest in the synthesis of kinase inhibitors. Its utility is derived from the distinct chemical properties of its two key functionalities: the aniline amine group and the methyl-triazole ring.

  • The Aniline Moiety : The primary amine of the aniline group serves as a versatile nucleophile. It is readily employed in nucleophilic aromatic substitution reactions or palladium-catalyzed cross-coupling reactions (such as the Buchwald-Hartwig amination) to form a crucial bond with the core heterocyclic scaffold of the kinase inhibitor (e.g., a quinazoline or pyrimidine).[1] This aniline nitrogen is often critical for forming a hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition.

  • The 1,2,3-Triazole Ring : As previously mentioned, the triazole ring is a key pharmacophore. It can engage in hydrogen bonding and π-π stacking interactions within the ATP binding site. The methyl group on the triazole can provide additional van der Waals interactions and improve solubility and metabolic stability. The strategic placement of the triazole on the aniline ring allows it to be projected into solvent-exposed regions or specific sub-pockets of the kinase active site, enabling further optimization of potency and selectivity.

The combination of these two features in a single, readily available building block makes 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline a powerful tool for the rapid generation of diverse libraries of potential kinase inhibitors.

Synthetic Workflow: From Building Block to Kinase Inhibitor

The synthesis of a 4-anilinoquinazoline kinase inhibitor from 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline typically follows a convergent synthetic strategy. The core quinazoline scaffold, often substituted with solubilizing groups at the 6- and 7-positions, is prepared separately. The key bond-forming step is the coupling of the aniline with the 4-chloroquinazoline.

G cluster_0 Synthesis of Quinazoline Core cluster_1 Aniline Building Block cluster_2 Coupling and Final Product A Anthranilic Acid Derivative C Cyclization A->C B Formamide B->C D Chlorination (e.g., POCl3) C->D E 4-Chloroquinazoline Intermediate D->E G Nucleophilic Aromatic Substitution or Buchwald-Hartwig Coupling E->G F 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline F->G H Final Kinase Inhibitor G->H I Purification & Characterization H->I

Caption: General synthetic workflow for anilinoquinazoline kinase inhibitors.

Detailed Experimental Protocol: Synthesis of a Representative Kinase Inhibitor

This protocol details the synthesis of N-(4-(4-methyl-1H-1,2,3-triazol-5-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine, a representative EGFR/VEGFR-2 inhibitor, via a nucleophilic aromatic substitution reaction.

Materials and Reagents
ReagentCAS NumberSupplierNotes
4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline165397-77-3VariousEnsure purity >98% by HPLC.
4-Chloro-6,7-dimethoxyquinazoline23680-84-4VariousA common scaffold for EGFR inhibitors.
2-Propanol (Isopropanol), Anhydrous67-63-0VariousUse a dry solvent to prevent hydrolysis of the chloroquinazoline.
N,N-Diisopropylethylamine (DIPEA)7087-68-5VariousActs as a non-nucleophilic base to scavenge HCl.
Dichloromethane (DCM), HPLC Grade75-09-2VariousFor workup and chromatography.
Methanol (MeOH), HPLC Grade67-56-1VariousFor chromatography.
Ethyl Acetate, HPLC Grade141-78-6VariousFor workup and chromatography.
Hexanes, HPLC Grade110-54-3VariousFor chromatography and trituration.
Silica Gel, 230-400 mesh7631-86-9VariousFor column chromatography.
Reaction Scheme

Caption: Synthesis of a representative kinase inhibitor.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6,7-dimethoxyquinazoline (1.0 g, 4.45 mmol, 1.0 equiv) and 4-(4-methyl-1H-1,2,3-triazol-5-yl)aniline (0.86 g, 4.90 mmol, 1.1 equiv).

  • Solvent and Base Addition: Add anhydrous 2-propanol (45 mL) to the flask, followed by N,N-diisopropylethylamine (DIPEA) (0.93 mL, 5.34 mmol, 1.2 equiv). The addition of the base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the aniline starting material and inhibit the reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The reaction is typically complete within 12-16 hours. A successful reaction will show the consumption of the starting materials and the appearance of a new, more polar spot corresponding to the product.

  • Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form upon cooling. Concentrate the reaction mixture under reduced pressure to remove the 2-propanol.

  • Purification:

    • Trituration: Add ethyl acetate (50 mL) to the crude residue and stir for 30 minutes. Filter the resulting solid and wash with additional ethyl acetate (2 x 20 mL) and then with hexanes (2 x 20 mL) to remove any non-polar impurities. This initial purification step is often sufficient to obtain a product of high purity.

    • Column Chromatography (if necessary): If the triturated product is not of sufficient purity (>95% by HPLC), further purification can be achieved by flash column chromatography on silica gel. A gradient elution system of 0-10% methanol in dichloromethane is typically effective.

  • Drying and Characterization: Dry the purified product under high vacuum to a constant weight. The final product should be an off-white to pale yellow solid.

Expected Results and Characterization
ParameterExpected Value
Yield 85-95%
Appearance Off-white to pale yellow solid
¹H NMR The ¹H NMR spectrum (in DMSO-d₆) is expected to show characteristic signals for the quinazoline and aniline protons, the methoxy groups (around 3.9 ppm), the methyl group on the triazole (around 2.3 ppm), and the NH proton (a downfield singlet).
¹³C NMR The ¹³C NMR spectrum will show the expected number of aromatic and aliphatic carbons.
Mass Spectrometry ESI-MS should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the product.
Purity (HPLC) >98%
Troubleshooting
  • Low Yield:

    • Ensure that anhydrous 2-propanol was used. Water can hydrolyze the 4-chloroquinazoline starting material.

    • Confirm the purity of the starting materials. Impurities in the aniline can inhibit the reaction.

    • Increase the reaction time or the amount of DIPEA.

  • Incomplete Reaction:

    • If the reaction stalls, consider switching to a higher boiling point solvent such as n-butanol or using microwave irradiation to drive the reaction to completion.[1]

  • Purification Difficulties:

    • If the product is difficult to purify by trituration, column chromatography is the recommended alternative. A different solvent system for chromatography may be required depending on the specific impurities.

Alternative Protocol: Buchwald-Hartwig Amination

For less reactive anilines or aryl halides, or when milder reaction conditions are desired, the Buchwald-Hartwig amination is a powerful alternative.[2][3]

Key Reagents for Buchwald-Hartwig Coupling
ReagentRole
Palladium Catalyste.g., Pd₂(dba)₃ or Pd(OAc)₂. The active Pd(0) species that catalyzes the reaction.[4]
Phosphine Ligande.g., Xantphos, BINAP. Stabilizes the palladium catalyst and facilitates the catalytic cycle.[4]
Basee.g., Cs₂CO₃ or K₃PO₄. A stronger, non-nucleophilic base is required for this reaction.
Anhydrous Solvente.g., Toluene or Dioxane. Aprotic solvents are essential.

A general protocol for Buchwald-Hartwig amination can be found in the cited literature.[4][5]

Conclusion

4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its strategic incorporation into scaffolds such as the 4-anilinoquinazoline core allows for the development of potent and selective inhibitors. The protocols outlined in this application note provide a robust framework for the synthesis and characterization of these important compounds, empowering researchers in the field of drug discovery to rapidly advance their programs.

References

  • Perera, B. G. K., & Maly, D. J. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Molecular BioSystems, 4(6), 542-550.
  • Sun, L., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 487.
  • Wang, W., et al. (2015). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 6(10), 1036-1041.
  • Patel, H., et al. (2007). Discovery of a new class of 4-anilinopyrimidines as potent c-Jun N-terminal kinase inhibitors: Synthesis and SAR studies. Bioorganic & Medicinal Chemistry Letters, 17(15), 4158-4162.
  • BenchChem. (2025).
  • Li, J., et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.
  • Caddick, S., et al. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • Hsieh, M.-C., et al. (2021). Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines. Bioorganic Chemistry, 109, 104715.
  • Perera, B. G. K., & Maly, D. J. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Molecular BioSystems, 4(6), 542-550.
  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic-synthesis.org.
  • da Silva, A. F., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 280-290.
  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Nguyen, T. H., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3528.
  • Buchwald, S. L., & Hartwig, J. F. (n.d.).
  • [Source not fully available].
  • BenchChem. (n.d.). The Structure-Activity Relationship of 4-Chloroquinazolines: A Technical Guide for Drug Discovery. BenchChem.
  • Wang, Y., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Dalton Transactions, 41(37), 11314-11323.
  • Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
  • Al-Majid, A. M., et al. (2022). 4-(4-(((1H-Benzo[d][6][7][8]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, Spectroscopic Characterization, and Computational Studies. Molecules, 27(14), 4381.

  • ResearchGate. (n.d.). Reaction of 4-chloroquinazolines (C) with different amines leading to...
  • BenchChem. (2025). Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. BenchChem.
  • Bowie, R. A., & Thomason, D. A. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1842-1848.
  • ChemScene. (n.d.). N-((1H-1,2,3-Triazol-5-yl)methyl)aniline. ChemScene.
  • [Source not fully available].

Sources

Method

High-Throughput Screening Protocols for 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline Libraries: Kinase Inhibition and Phenotypic Profiling

Executive Summary & Pharmacophore Rationale The 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline scaffold is a privileged pharmacophore in modern drug discovery. The aniline moiety, coupled with the hydrogen-bonding capacity of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline scaffold is a privileged pharmacophore in modern drug discovery. The aniline moiety, coupled with the hydrogen-bonding capacity of the methyl-triazole ring, frequently acts as a potent ATP-competitive hinge-binder in kinase targets[1]. Furthermore, derivatives of this scaffold have demonstrated significant phenotypic activity, including functioning as chemokine receptor (CCR5) antagonists and mycobacterial ATP synthase inhibitors[1][2].

To systematically evaluate combinatorial libraries built on this scaffold, a robust High-Throughput Screening (HTS) cascade is required. This application note details a self-validating, two-tiered screening architecture: a primary biochemical assay utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to establish direct target engagement, followed by a secondary phenotypic assay using ATP-quantification (CellTiter-Glo) to assess cellular permeability, efficacy, and cytotoxicity.

HTS Workflow Architecture

HTS_Workflow Start 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline Library (10,000+ compounds) Primary Primary Screen: TR-FRET Kinase Assay (Biochemical Target Engagement) Start->Primary Secondary Secondary Screen: CellTiter-Glo Assay (Phenotypic Viability & Cytotoxicity) Primary->Secondary Hits (Inhibition > 50%) Validation Hit Validation (Dose-Response & Counter-Screens) Secondary->Validation Non-toxic / Efficacious Lead Lead Optimization Validation->Lead

HTS cascade for triazole-aniline libraries: from biochemical screening to phenotypic validation.

Primary Biochemical Screen: TR-FRET Kinase Assay

Causality of Experimental Design

Aniline-containing compounds often exhibit intrinsic auto-fluorescence, which can generate false positives or negatives in standard fluorescence intensity assays. TR-FRET overcomes this by utilizing lanthanide fluorophores (e.g., Europium or Terbium) that possess an exceptionally long emission half-life[3][4]. By introducing a microsecond time delay before signal acquisition, short-lived compound auto-fluorescence completely decays, leaving only the target-specific signal[3]. Furthermore, the assay relies on a ratiometric readout (665 nm / 620 nm), which acts as an internal self-validating control to correct for minor well-to-well pipetting variations and inner-filter effects[3][5].

TR_FRET_Principle Kinase Active Kinase + ATP Phos Phosphorylated Substrate Kinase->Phos Phosphorylation Substrate Peptide Substrate Substrate->Phos Eu Europium-labeled Anti-Phospho Antibody (Donor: 320nm Ex) Phos->Eu Binding Tracer Fluorescein/APC Tracer (Acceptor) Eu->Tracer Energy Transfer Signal TR-FRET Signal (Emission: 665nm / 620nm) Tracer->Signal Ratio Calculation

TR-FRET kinase assay mechanism: phosphorylation enables donor-acceptor proximity and energy transfer.

Step-by-Step Protocol (384-Well Format)

Note: This protocol establishes a self-validating system by including 16 wells of DMSO vehicle (0% inhibition) and 16 wells of a known reference inhibitor (100% inhibition) per plate to calculate the Z'-factor.

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo), dispense 50 nL of the 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline library compounds (in 100% DMSO) into a low-volume 384-well assay plate[5].

  • Enzyme/Substrate Addition: Add 5 µL of a master mix containing the target kinase and a biotinylated peptide substrate diluted in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[5].

  • Pre-Equilibration: Incubate the plate for 15 minutes at room temperature. Rationale: This allows the triazole-aniline compounds to pre-equilibrate and bind to the kinase hinge region before ATP competition begins.

  • Reaction Initiation: Add 5 µL of ATP solution to initiate the phosphorylation cascade[5]. The ATP concentration must be strictly calibrated to the

    
     of the specific kinase to ensure competitive inhibitors are accurately identified.
    
  • Kinase Reaction: Incubate for 60 minutes at room temperature[5].

  • Quench & Detection: Add 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and immediately halt the kinase reaction), a Europium-labeled anti-phospho-substrate antibody, and Streptavidin-Allophycocyanin (SA-APC)[4][5].

  • Signal Development: Incubate for 60 minutes at room temperature, protected from light[5].

  • Data Acquisition: Read the plate on a TR-FRET-compatible multimode reader. Excite at 320 nm and measure emission at 620 nm (Europium donor) and 665 nm (APC acceptor)[3][5]. Calculate the TR-FRET ratio (665/620) to determine percent inhibition relative to the controls[5].

Secondary Phenotypic Screen: CellTiter-Glo Viability Assay

Causality of Experimental Design

Compounds that exhibit biochemical potency must be evaluated for cellular penetrance and phenotypic efficacy (or counter-screened for general cytotoxicity). The CellTiter-Glo 2.0 assay is the gold standard for this, as it quantifies intracellular ATP—a direct, universally conserved biomarker of metabolically active cells[6][7].

The assay utilizes a homogeneous "add-mix-measure" format that requires no washing or media removal, drastically reducing pipetting errors in 384-well and 1536-well miniaturized formats[6][8]. Crucially for HTS, the luciferase reaction generates a "glow-type" luminescent signal with a half-life exceeding 5 hours[6][7]. This extended stability eliminates the need for onboard automated reagent injectors and allows for the continuous batch-mode processing of hundreds of plates[6][9].

Step-by-Step Protocol (384-Well Format)
  • Cell Seeding: Dispense 20 µL of cell suspension (e.g., 2,000 cells/well) into a 384-well solid white opaque tissue culture plate[8]. Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence and recovery.

  • Compound Treatment: Pin-transfer or acoustically dispense 20 nL of the hit compounds from the primary screen into the assay wells. Incubate for the desired pharmacological window (typically 48–72 hours).

  • Reagent Equilibration: Ensure the CellTiter-Glo 2.0 reagent is equilibrated to room temperature. Rationale: Version 2.0 is formulated for enhanced stability at room temperature, eliminating the freeze-thaw degradation and mixing steps required by older ATP assays[9].

  • Lysis and Reaction: Add 20 µL of CellTiter-Glo Reagent directly to each well (maintaining a 1:1 ratio of reagent to cell culture medium)[8].

  • Cell Lysis: Agitate the plates on an orbital shaker for 2 minutes. Rationale: Mechanical agitation combined with the proprietary lysis buffer ensures complete disruption of the cell membrane and rapid release of intracellular ATP[8].

  • Signal Stabilization: Incubate the plates at room temperature for 10 minutes[8][10]. Rationale: This brief incubation allows the luciferase-mediated luminescent signal to plateau and stabilize, ensuring uniform readouts across the plate.

  • Readout: Record the luminescence using a high-throughput multimode plate reader (e.g., MyGlo Reagent Reader)[7][9]. Luminescence (Relative Light Units, RLU) is directly proportional to the number of viable cells[8][9].

Data Presentation & Quality Control Metrics

To ensure the integrity of the screening cascade, both assays must be rigorously validated using standard HTS statistical metrics. The table below summarizes the target thresholds required to pass Quality Control (QC) before hit-picking.

Assay TypeReadout FormatPrimary MetricTarget Z'-FactorAcceptable CV%Signal-to-Background (S/B)
TR-FRET Kinase Ratio (665nm / 620nm)% Target Inhibition> 0.65< 10%> 3.0
CellTiter-Glo 2.0 Luminescence (RLU)% Cell Viability> 0.60< 15%> 5.0

Note: The Z'-factor is a statistical effect size used to assess the quality of an assay, calculated using the means and standard deviations of the positive and negative controls. A Z'-factor > 0.5 indicates an excellent assay with a large separation band.

References

1.[6] Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." 2.[8] Promega Corporation. "High-Throughput Screening with the CellTiter-Glo™ Luminescent Cell Viability Assay." 3. Benchchem. "Application Notes and Protocols for High-Throughput Screening of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol." 4.[7] Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay." 5.[10] YouTube (Promega). "CellTiter Glo® 2 0 Cell Viability Assay." 6.[3] Sino Biological. "SwiftFluo® TR-FRET Kinase Assay Kits." 7.[4] Thermo Fisher Scientific. "LanthaScreen TR-FRET Kinase Assays." 8.[9] Promega Corporation. "CellTiter-Glo® 2.0 Cell Viability Assay." 9.[1] ResearchGate. "Screening of antitubercular compound library identifies novel ATP synthase inhibitors of Mycobacterium tuberculosis." 10. ResearchGate. "Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications."

Sources

Application

Analytical methods for the quantification of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline in biological samples

Executive Summary The 1,2,3-triazole pharmacophore is a cornerstone in modern medicinal chemistry, frequently utilized via click-chemistry to bridge molecular fragments or act as a bioisostere for amide bonds. 4-(4-Methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole pharmacophore is a cornerstone in modern medicinal chemistry, frequently utilized via click-chemistry to bridge molecular fragments or act as a bioisostere for amide bonds. 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline (MW: 174.20 g/mol ) represents a critical intermediate and active fragment in the development of novel kinase inhibitors and antimicrobial agents. To support preclinical pharmacokinetics (PK) and therapeutic drug monitoring (TDM), a robust, highly sensitive, and reproducible analytical method is required.

This application note details a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the quantification of this compound in human plasma. The protocol is designed as a self-validating system, fully compliant with the [1].

Scientific Rationale & Analyte Profiling (E-E-A-T)

As a Senior Application Scientist, method development begins with analyzing the physicochemical properties of the analyte to establish the causality behind every experimental choice.

  • Sample Matrix & Preparation Causality : Plasma proteins (specifically human serum albumin) readily bind to the aniline moiety of the analyte. A Protein Precipitation (PPT) approach using 100% Acetonitrile (ACN) was selected over Solid Phase Extraction (SPE). ACN effectively disrupts protein-drug binding by denaturing the hydrophobic pockets of albumin, releasing the analyte. A 1:3 plasma-to-ACN ratio ensures >98% protein removal, which is critical for minimizing matrix-induced ion suppression in the MS source, a common challenge when analyzing [2].

  • Chromatographic Causality : A sub-2-micron C18 core-shell column is employed. The biphasic nature of the analyte (a polar triazole ring coupled with a hydrophobic methyl-aromatic system) dictates the need for a highly retentive stationary phase. Mobile phase acidification (0.1% Formic Acid) ensures the aniline nitrogen (pKa ~4.6) and triazole ring remain fully protonated. This maximizes retention via ion-dipole interactions and drastically boosts ESI+ ionization efficiency.

  • Self-Validating System : To guarantee trustworthiness, the protocol integrates a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically the d4-isotopologue (4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline-d4). Because the SIL-IS perfectly co-elutes with the analyte, it experiences identical matrix effects and extraction recovery variances. By quantifying the ratio of the analyte to the SIL-IS, the method self-corrects for inter-patient matrix variability, ensuring absolute accuracy.

Experimental Protocols

Reagents and Materials
  • Analyte : 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline (Purity >99%).

  • Internal Standard : 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline-d4 (SIL-IS).

  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives : LC-MS grade Formic Acid (FA).

  • Matrix : Blank human plasma (K2EDTA anticoagulant).

Step-by-Step Methodology: Plasma Sample Preparation
  • Thaw human plasma samples at room temperature and vortex for 10 seconds to ensure homogeneity.

  • Aliquot 50 µL of the plasma sample into a 1.5 mL low-binding Eppendorf tube.

  • Spike 10 µL of the SIL-IS working solution (50 ng/mL in 50% MeOH) into the matrix and vortex briefly.

  • Precipitate proteins by adding 150 µL of ice-cold 100% ACN containing 0.1% FA.

  • Extract by vortexing the mixture vigorously for 5 minutes at 1500 rpm using a multitube vortexer.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Dilute : Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of HPLC-grade water. Note: This 1:1 dilution is critical to match the initial mobile phase conditions and prevent peak broadening (solvent effect).

  • Inject 5 µL into the LC-MS/MS system.

Bioanalytical_Workflow S1 1. Aliquot Plasma (50 µL) S2 2. Spike SIL-IS (10 µL, 50 ng/mL) S1->S2 S3 3. Protein Precip. (150 µL ACN) S2->S3 S4 4. Centrifugation (14k x g, 10 min) S3->S4 S5 5. Supernatant Transfer S4->S5 S6 6. LC-MS/MS Quantification S5->S6

Step-by-step bioanalytical sample preparation and LC-MS/MS workflow.

LC-MS/MS Conditions
  • Analytical Column : Phenomenex Kinetex C18 (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Flow Rate : 0.4 mL/min.

  • Gradient Elution :

    • 0.0–0.5 min: 5% B

    • 0.5–2.5 min: Linear increase to 95% B

    • 2.5–3.5 min: Hold at 95% B (Column wash)

    • 3.5–3.6 min: Return to 5% B

    • 3.6–5.0 min: Equilibration

  • Column Temperature : 40°C.

  • Ionization Mode : Positive Electrospray Ionization (ESI+). Multiple Reaction Monitoring (MRM) is utilized for absolute specificity, a standard approach for[3].

Quantitative Data Presentation

Table 1: Optimized MRM Parameters

The mass spectrometer parameters were optimized via direct infusion of a 100 ng/mL neat solution. The primary transition represents the characteristic loss of N2 from the triazole ring, a hallmark fragmentation pathway for 1,2,3-triazoles.

Analyte / Internal StandardPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Cell Exit Potential (V)
4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline (Quantifier) 175.2147.1602510
4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline (Qualifier) 175.2132.1603512
SIL-IS (d4-analog) 179.2151.1602510
Table 2: Method Validation Summary

Validation was performed across three consecutive days using six distinct lots of human plasma to evaluate matrix effects, accuracy, and precision.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)Extraction Recovery (%)
LLOQ 1.08.511.24.288.5
LQC 3.06.28.12.190.2
MQC 50.04.15.5-1.592.4
HQC 400.03.54.80.891.8

Note: All parameters fall well within the FDA acceptance criteria (±15% for QCs, ±20% for LLOQ).

Pharmacokinetic & Metabolic Context

Understanding the biological fate of the analyte is crucial for downstream drug development. The aniline moiety is highly susceptible to Phase II N-acetylation, while the methyl group on the triazole ring is a prime target for Phase I CYP450-mediated hydroxylation.

Metabolic_Pathway Drug 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline (Parent Drug) CYP Hepatic CYP450 Oxidation (Phase I) Drug->CYP NAT N-Acetyltransferase (NAT2) (Phase II) Drug->NAT Met1 Hydroxymethyl Metabolite (Active) CYP->Met1 Met2 N-Acetylated Metabolite (Inactive) NAT->Met2 Excretion Renal Excretion (Urine) Met1->Excretion Met2->Excretion

Proposed Phase I and Phase II metabolic pathways for the triazole-aniline.

References

  • Bioanalytical Method Validation Guidance for Industry (2018) . U.S. Food and Drug Administration (FDA).[Link]

  • LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma . Biomedical Chromatography.[Link]

  • Quantification of the Triazole Antifungal Compounds Voriconazole and Posaconazole in Human Serum or Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS) . Methods in Molecular Biology.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the synthesis of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline. A...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the synthesis of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline. As Senior Application Scientists, we have compiled this resource to address common challenges and help you optimize your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Here are some of the common questions encountered during the synthesis of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline:

Q1: What is the most common synthetic route for 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline?

The most prevalent and efficient method for synthesizing this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click reaction".[1][2] This reaction involves the cycloaddition of an aryl azide, specifically 4-azidoaniline, with a terminal alkyne, 1-propyne, in the presence of a copper(I) catalyst.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in CuAAC reactions can often be attributed to several factors:

  • Catalyst Inactivity: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[3]

  • Reagent Purity: The purity of the 4-azidoaniline and the source of 1-propyne are critical. Impurities can inhibit the catalyst or lead to side reactions.

  • Reaction Conditions: Suboptimal temperature, solvent, or pH can significantly impact the reaction rate and final yield.

  • Inadequate Mixing: For heterogeneous reactions, insufficient stirring can lead to poor reaction kinetics.

Q3: I am observing multiple spots on my TLC plate, indicating impurities. What are the likely side products?

The formation of side products in CuAAC reactions can arise from:

  • Homocoupling of the Alkyne: In the presence of oxygen, the copper catalyst can promote the oxidative homocoupling of 1-propyne to form 1,3-hexadiyne.

  • Decomposition of Azide: Aryl azides can be sensitive to heat and light, potentially leading to decomposition products.

  • Formation of Isomers: While the CuAAC reaction is highly regioselective for the 1,4-disubstituted triazole, trace amounts of the 1,5-isomer may form under certain conditions, although this is less common.[4]

Q4: Is it necessary to use a ligand for the copper catalyst?

While not strictly necessary in all cases, using a ligand to stabilize the Cu(I) catalyst is highly recommended. Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) can protect the copper from oxidation and disproportionation, leading to a more efficient and reproducible reaction.[1]

Q5: What are the best practices for handling 4-azidoaniline safely?

Organic azides are potentially explosive and should be handled with care. Always:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Avoid heating the azide, as this can lead to violent decomposition.

  • Store the azide protected from light and heat.

  • It is often preferable to generate the azide in situ and use it immediately in the subsequent reaction to avoid isolating and storing the potentially hazardous intermediate.

Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Formation

Potential Causes & Solutions

Potential Cause Troubleshooting Steps Scientific Rationale
Inactive Copper Catalyst 1. Use a fresh source of Cu(I) salt (e.g., CuI, CuBr) or a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[1] 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of Cu(I) to Cu(II). 3. Degas the solvent thoroughly before adding the catalyst.The catalytic cycle of the CuAAC reaction relies on the Cu(I) oxidation state. Oxygen in the reaction mixture will oxidize Cu(I) to the inactive Cu(II), halting the reaction.[3] Sodium ascorbate reduces Cu(II) back to Cu(I), maintaining the catalytic cycle.
Poor Quality of Starting Materials 1. Verify the purity of 4-azidoaniline and 1-propyne using techniques like NMR or GC-MS. 2. If synthesizing 4-azidoaniline, ensure complete conversion from 4-nitroaniline and thorough purification. 3. Use freshly prepared or purchased high-purity reagents.[3]Impurities in the starting materials can act as catalyst poisons or participate in side reactions, consuming reagents and lowering the yield of the desired product.
Suboptimal Reaction Conditions 1. Solvent: A common solvent system is a mixture of a polar aprotic solvent like THF, DMSO, or DMF with water. The optimal ratio may need to be determined empirically. 2. Temperature: The reaction is often run at room temperature, but gentle heating (40-60 °C) may be required for less reactive substrates. Avoid high temperatures that could decompose the azide. 3. pH: Maintain a neutral to slightly basic pH. Acidic conditions can protonate the azide, reducing its nucleophilicity.The choice of solvent affects the solubility of the reagents and catalyst, influencing reaction rates. Temperature provides the necessary activation energy, but excessive heat can lead to degradation. The pH affects the protonation state of the reactants.
Problem 2: Difficult Purification and Persistent Impurities

Potential Causes & Solutions

Potential Cause Troubleshooting Steps Scientific Rationale
Copper Contamination in the Product 1. After the reaction, wash the crude product with an aqueous solution of a chelating agent like EDTA or ammonia to remove residual copper salts. 2. Pass the crude product through a short plug of silica gel or activated carbon.Copper salts can be difficult to remove by simple extraction or crystallization. Chelating agents form stable, water-soluble complexes with copper, facilitating its removal into the aqueous phase.
Co-elution of Product and Impurities during Chromatography 1. Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation. 2. Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation. 3. Recrystallization from a suitable solvent system can be an effective final purification step.[5]The polarity of the eluent and stationary phase determines the separation efficiency in column chromatography. Finding the right conditions is crucial for resolving compounds with similar polarities. Recrystallization relies on differences in solubility between the product and impurities at different temperatures.
Formation of Alkyne Homocoupling Product 1. Strictly maintain an inert atmosphere throughout the reaction. 2. Use a stabilizing ligand for the copper catalyst, such as TBTA.[1]The Glaser coupling, or homocoupling of terminal alkynes, is an oxidative process catalyzed by copper in the presence of oxygen. An inert atmosphere and a stabilizing ligand can suppress this side reaction.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.

Materials:

  • 4-Azidoaniline

  • 1-Propyne (can be bubbled from a cylinder or generated in situ)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-azidoaniline (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Add copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq) to the solution.

  • Bubble 1-propyne gas through the reaction mixture for 15-20 minutes, or use a suitable excess of a propyne source.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-azidoaniline) is consumed.[3][5]

  • Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes:ethyl acetate).

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reagents Starting Materials cluster_catalyst Catalyst System cluster_solvents Solvents 4-Azidoaniline 4-Azidoaniline Reaction_Mixture Reaction Mixture (Room Temperature) 4-Azidoaniline->Reaction_Mixture 1-Propyne 1-Propyne 1-Propyne->Reaction_Mixture CuSO4·5H2O CuSO4·5H2O CuSO4·5H2O->Reaction_Mixture Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Reaction_Mixture t-Butanol t-Butanol t-Butanol->Reaction_Mixture Water Water Water->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Reaction Completion (TLC) Purification Column Chromatography Workup->Purification Final_Product 4-(4-Methyl-1H-1,2,3- triazol-5-yl)aniline Purification->Final_Product

Caption: Workflow for the synthesis of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline.

Mechanistic Insight: The CuAAC Catalytic Cycle

Understanding the mechanism of the copper-catalyzed azide-alkyne cycloaddition is crucial for effective troubleshooting.

CuAAC_Cycle cluster_oxidation Inhibition by Oxygen CuI Cu(I) Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide + Alkyne CuI_inactive Cu(II) (Inactive) CuI->CuI_inactive Oxidation (O2) Alkyne 1-Propyne Cu_Triazolide Copper(III) Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Azide 4-Azidoaniline Product Triazole Product Cu_Triazolide->Product Reductive Elimination Product->CuI - Product CuI_inactive->CuI Reduction (Sodium Ascorbate)

Caption: Catalytic cycle of the CuAAC reaction and the role of oxygen and sodium ascorbate.

The cycle begins with the coordination of the alkyne to the Cu(I) catalyst to form a copper acetylide. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper(III) triazolide intermediate. Reductive elimination then yields the desired 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst. Oxygen can intercept the Cu(I) catalyst, oxidizing it to the inactive Cu(II) state. Sodium ascorbate acts as a reducing agent to regenerate the Cu(I) catalyst, allowing the cycle to continue.

References

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC. Available at: [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. Available at: [Link]

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. Available at: [Link]

  • Click Reaction Looking Weird? : r/Chempros. Reddit. Available at: [Link]

  • Synthesis and antibacterial activity of some new 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. Available at: [Link]

  • Synthesis of 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones and 1-[4-(4-R-5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanones | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Available at: [Link]

  • Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc. Available at: [Link]

  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. PMC. Available at: [Link]

  • 4-(4-(((1H-Benzo[d][1][2][3]triazol-1-yl)oxy)methyl). MDPI. Available at: [Link]

Sources

Optimization

Purification of crude 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline by column chromatography

Welcome to the Technical Support Center for the purification of complex nitrogen heterocycles. As an Application Scientist, I frequently encounter researchers struggling with the isolation of bifunctional molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of complex nitrogen heterocycles. As an Application Scientist, I frequently encounter researchers struggling with the isolation of bifunctional molecules.

The target compound, 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline , presents a "perfect storm" of chromatographic challenges. It contains a basic, oxidation-prone aniline moiety (


 ~4.6) and a highly polar, tautomerizable 1H-1,2,3-triazole ring. These functional groups act as strong hydrogen-bond donors and acceptors, leading to severe peak tailing, poor solubility in non-polar solvents, and irreversible adsorption on standard acidic silica gel.

This guide is designed to bypass these bottlenecks using field-proven causality, optimized methodologies, and self-validating protocols.

Troubleshooting FAQs: Chromatographic Bottlenecks

Q1: My product streaks severely across the TLC plate and tails on the flash column, resulting in poor recovery. How do I fix this? Cause: Standard normal-phase silica gel is acidic due to the presence of surface silanol groups (Si-OH). The basic aniline nitrogen and the polar 1H-triazole nitrogens form strong, reversible acid-base and hydrogen-bonding interactions with these silanols, causing the compound to drag through the column rather than eluting in a sharp band[1]. Solution: You must "deactivate" the silica gel by adding a basic modifier to your mobile phase. Incorporating 1% to 3% Triethylamine (TEA) or 0.5% aqueous Ammonium Hydroxide (


) competitively binds the acidic silanol sites, neutralizing the column and allowing your basic analyte to elute symmetrically[1].

Q2: The crude mixture is completely insoluble in my starting mobile phase (e.g., Hexanes/EtOAc or pure DCM). If I dissolve it in Methanol to load the column, the separation fails. What is the alternative? Cause: Polar loading solvents (like Methanol, DMF, or DMSO) act as exceptionally strong eluents. If you perform a liquid injection with these solvents, the polar solvent outcompetes the analyte for the silica binding sites. This disrupts the stationary phase equilibrium, causing the target compound to elute prematurely and co-elute with impurities[2][3]. Solution: Implement the Dry Loading technique. Dissolve the crude mixture in a volatile polar solvent, adsorb it onto loose silica gel, evaporate the solvent completely, and load the resulting powder onto the top of the column[4][5].

Q3: I am trying to separate the triazole product from unreacted nitro-intermediates or starting materials, but they co-elute. How can I improve resolution? Cause: Isocratic elution (using a single solvent ratio) often fails to resolve compounds with drastically different polarities, or the column is simply overloaded. Solution: Utilize a step-gradient elution. Start with a highly non-polar system (e.g., 100% DCM) to rapidly elute the less polar nitro-intermediates and unreacted starting materials[6]. Once the impurities have eluted, slowly introduce a polar modifier (e.g., transitioning to DCM/Acetone 80:20 or DCM/MeOH 95:5) to elute the highly polar triazole product[7].

Q4: My triazole was synthesized via Click Chemistry (CuAAC) or a metal-catalyzed reduction, and the crude streaks green/brown on the column. How do I remove the metal? Cause: 1H-1,2,3-triazoles and anilines are excellent multidentate ligands for transition metals like Copper (Cu) or Palladium (Pd). The metal-triazole complex behaves entirely differently on silica than the free ligand. Solution: Do not rely on silica gel to break metal complexes. Prior to chromatography, dissolve the crude in EtOAc and perform an aqueous wash with a strong chelating agent (e.g., 0.1 M aqueous EDTA or 10% aqueous ammonia).

Optimized Experimental Protocols

Every protocol below is designed as a self-validating system to ensure you do not proceed to the next step if a failure point is detected.

Protocol A: Normal-Phase Silica Gel Deactivation (TEA Modification)

Use this protocol to prevent tailing and irreversible adsorption of the basic triazole-aniline.

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., DCM/MeOH 95:5) and add exactly 1% to 2% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Slurry Packing: In a separate beaker, create a slurry of silica gel using the TEA-modified mobile phase. Pour the slurry into the column and allow it to pack under gentle air pressure[1].

  • Column Equilibration: Run at least 3 column volumes (CV) of the TEA-modified solvent through the packed bed. The silica gel will initially exotherm (release heat) as the TEA binds to the silanol groups.

  • Validation Step (Critical): Feel the outside of the glass column. Once the column has returned to room temperature, the silanol deactivation is complete. Do not load your sample while the column is still warm, as thermal gradients will distort the separation bands.

Protocol B: Dry Loading for Insoluble Polar Heterocycles

Use this protocol when the crude mixture is insoluble in the initial mobile phase.

  • Dissolution: Dissolve the crude 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline in a minimal amount of a volatile, polar solvent (e.g., Acetone or a DCM/MeOH mixture) in a round-bottom flask[4].

  • Adsorption: Add dry silica gel to the flask. The standard ratio is 3 grams of silica per 1 gram of crude product[5].

  • Evaporation: Attach the flask to a rotary evaporator and carefully remove the solvent under reduced pressure until the mixture appears completely dry.

  • Validation Step (Critical): Shake the flask. The silica must behave as a free-flowing powder. If it clumps, sticks to the glass, or appears oily, residual polar solvent remains. Re-evaporate until perfectly powdery; otherwise, the residual solvent will ruin the chromatography[2].

  • Loading: Pour the dry powder evenly onto the top of the equilibrated column bed. Cap with a 1/2-inch layer of clean sand to prevent the bed from being disturbed during elution[5].

Empirical Data: Solvent System Selection

The table below summarizes quantitative starting points for TLC optimization and flash chromatography gradients specific to basic triazoles and anilines.

Solvent SystemBasic ModifierTarget ApplicationExpected

Range
Hexanes / EtOAc (50:50) NoneEluting non-polar impurities (e.g., nitro-intermediates, halogens)> 0.60 (Impurities)0.00 (Product)
DCM / Acetone (80:20) 1% TEAMid-polarity elution; avoids strong H-bond disruption caused by MeOH0.20 - 0.30 (Product)
DCM / MeOH (95:5) 1% - 2% TEAEluting the highly polar 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline0.25 - 0.35 (Product)

Workflow Visualization

The following diagram outlines the logical decision tree for purifying highly polar, basic heterocycles to ensure maximum yield and purity.

G Crude Crude 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline TLC TLC Optimization (e.g., DCM/MeOH + 1% TEA) Crude->TLC SolCheck Solubility Check in Loading Solvent TLC->SolCheck DryLoad Dry Loading (Adsorb on Silica/Celite) SolCheck->DryLoad Poor Solubility WetLoad Liquid Loading (Minimal DCM/MeOH) SolCheck->WetLoad Good Solubility Column Flash Chromatography (Silica Gel pre-treated with TEA) DryLoad->Column WetLoad->Column Fractions Fraction Collection & TLC Monitoring Column->Fractions Pure Pure Target Compound Fractions->Pure

Caption: Workflow for the chromatographic purification of basic triazole-anilines.

References

  • Biotage - When should I use dry loading instead of liquid loading with flash column chromatography? URL: [Link]

  • Chemtips - Dry Loading in Flash Chromatography URL: [Link]

  • CommonOrganicChemistry - Running a Silica Gel Column URL: [Link]

  • MDPI Pharmaceuticals - Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction URL: [Link]

  • Sorbent Technologies - Flash Chromatography Basics URL:[Link]

Sources

Troubleshooting

Technical Support Center: Triazole Synthesis &amp; Purification

Ticket ID: TRZ-PUR-2024 | Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of Unreacted Starting Materials & Catalysts in Click Chemistry Executive Summary & Impurity Profile User Context:...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TRZ-PUR-2024 | Status: Open

Assigned Specialist: Senior Application Scientist Subject: Removal of Unreacted Starting Materials & Catalysts in Click Chemistry

Executive Summary & Impurity Profile

User Context: You are performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Ruthenium-catalyzed (RuAAC) reaction. The reaction is complete, but the crude mixture contains unreacted azide, excess alkyne, copper/ruthenium species, and ligand residues.

The Challenge:

  • Safety: Unreacted organic azides are potentially shock-sensitive and toxic.[1]

  • Compliance: Residual copper must be reduced to <10 ppm for pharmaceutical applications (ICH Q3D guidelines).

  • Isolation: 1,2,3-triazoles often exhibit polarity similar to their precursors, complicating chromatographic separation.

Module 1: The Azide Hazard (Safety & Removal)

Issue: Presence of unreacted organic azides in the crude mixture. Critical Warning: Never attempt to distill reaction mixtures containing significant amounts of unreacted organic azides.[2] Thermal concentration can lead to explosion.

Diagnostic: The "Rule of Six"

Before processing, calculate the stability of your unreacted azide using the Rule of Six :



If the number of carbons (

) plus oxygens (

) is less than six times the number of azide groups, the molecule is unstable.
Protocol A: Chemical Quenching (Recommended)

If your azide is lipophilic and remains in the organic phase, chemical quenching is safer than attempting to wash it out or distill it.

  • Reagent Selection:

    • Solid-Supported Alkyne: Add an excess of polymer-bound terminal alkyne (e.g., propargyl-functionalized resin) and a fresh portion of Cu(I) catalyst.

    • Phosphine Quench (Staudinger): Add Triphenylphosphine (

      
      ) and water. This converts the azide to an amine, which can be easily removed via acid extraction.
      
  • Verification: Monitor the disappearance of the characteristic Azide IR stretch at ~2100 cm⁻¹ .

Protocol B: Separation via Polarity

If the azide is stable and you opt for separation:

  • Silica Gel: Organic azides generally move faster (higher

    
    ) than the corresponding triazole due to the triazole's high dipole moment (~5 D).
    
  • Trituration: Many triazoles are solids. Triturate the crude oil with cold diethyl ether or hexanes. The non-polar azide often dissolves, leaving the polar triazole as a solid precipitate.

AzideHandling Start Crude Mixture (Excess Azide) CheckStability Check C/N Ratio (Rule of Six) Start->CheckStability Unstable Unstable/Low MW CheckStability->Unstable Fail Stable Stable CheckStability->Stable Pass Quench Chemical Quench (PPh3 or Resin) Unstable->Quench Stable->Quench Large Scale Chromatography Flash Chromatography (Azide elutes first) Stable->Chromatography Small Scale Workup Acid/Base Extraction Quench->Workup

Figure 1: Decision tree for handling unreacted organic azides. Prioritize quenching for low-molecular-weight azides.

Module 2: Copper Remediation (Catalyst Removal)

Issue: The organic layer is green/blue, or the product contains paramagnetic copper contaminants (broadening NMR signals).

Comparative Removal Strategies
MethodEfficiencyCostThroughputBest For
EDTA Wash ModerateLowLowLarge scale, non-polar products
NH₄Cl / NH₄OH HighLowMediumInitial bulk copper removal
Scavenger Resins Very HighHighHighPharma/Biological samples (<5 ppm)
CupriSorb™ HighMediumHighAqueous biological buffers
Protocol: The "Ammonia-EDTA" Double Wash

This is the most robust liquid-liquid extraction method for removing copper species.

  • The Blue Wash: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash the organic layer with a 1:9 mixture of saturated aqueous

    
     and concentrated 
    
    
    
    (aq).
    • Mechanism:[3][4][5][6] Ammonia forms the water-soluble

      
       complex (deep blue).
      
    • Repeat: Repeat until the aqueous layer is colorless.[7]

  • The Chelation Wash: Wash the organic layer once with 0.1 M aqueous EDTA (pH 7-8).

    • Mechanism:[3][4][5][6] EDTA scavenges tightly bound copper ions that ammonia missed.

  • Drying: Dry over

    
    . Avoid 
    
    
    
    if the product is acid-sensitive (slightly acidic nature).

CopperRemoval Input Crude Organic Phase (Green/Blue) AmmoniaWash Wash: Sat. NH4Cl + NH4OH Input->AmmoniaWash CheckColor Aqueous Layer Color? AmmoniaWash->CheckColor Blue Blue CheckColor->Blue Repeat Wash Colorless Colorless CheckColor->Colorless Blue->AmmoniaWash EDTA Wash: 0.1M EDTA Colorless->EDTA Resin Polishing: Add Thiol/Thiourea Resin EDTA->Resin Final Pure Product (<5 ppm Cu) Resin->Final

Figure 2: Workflow for rigorous copper removal. The ammonia wash removes bulk copper; EDTA and resins polish trace residues.

Module 3: Purification of the Triazole

Issue: Separating the triazole product from non-polar alkyne starting material.

Technique 1: Recrystallization (The "Click" Advantage)

1,2,3-Triazoles are heteroaromatic and significantly more polar than their alkyne/azide precursors. They often possess high melting points.

  • Solvent System: Ethanol/Water or Toluene/Hexane.

  • Procedure: Dissolve crude in hot ethanol. Add water dropwise until turbidity persists. Heat to clear, then cool slowly. The lipophilic alkyne usually remains in the mother liquor.

Technique 2: Acid-Base Extraction (If applicable)

If your triazole product contains a basic nitrogen (e.g., a pyridine ring or amine side chain):

  • Extract the organic phase with 1M HCl (Product moves to Aqueous phase).

  • Wash Organic phase (removes neutral Alkyne/Azide).

  • Basify Aqueous phase with NaOH.

  • Extract Product back into organic solvent.

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization. How do I fix this? Resolution: This occurs when the product melts before it dissolves or separates as a liquid phase.

  • Re-heat the mixture to dissolve the oil.

  • Seed the mixture with a tiny crystal of pure product (if available).

  • Scratch the glass wall of the flask with a glass rod to induce nucleation.[8]

  • Switch to a solvent system with a boiling point lower than the melting point of your product.

Q2: I see a spot on TLC that trails/streaks. Is this copper? Resolution: Yes, copper-triazole complexes often streak on silica.

  • Test: Treat a small aliquot with EDTA/NH4OH before spotting. If the streak disappears or resolves into a clean spot, it was residual copper.

  • Fix: Perform the "Ammonia-EDTA" wash described in Module 2 before column chromatography.

Q3: Can I distill the unreacted alkyne off? Resolution: Yes, but only if the alkyne is volatile and the triazole has a significantly higher boiling point.

  • Caution: Ensure no azide is present.[2] Distilling a mixture of Azide + Alkyne is dangerous as the concentration of azide increases, raising the explosion risk.

Q4: My reaction is stuck at 90% conversion. Should I add more catalyst? Resolution: Before adding more copper, check the pH. CuAAC is optimal between pH 5–9. If the reaction has become acidic (due to alkyne proton oxidation), the catalyst may be dead.

  • Action: Add a base (e.g., 2,6-lutidine or excess amine ligand) rather than just more copper.

References

  • Safe Handling of Organic Azides Title: Organic Azides: An Exploding Diversity of a Unique Class of Compounds Source: Bräse, S., et al. Angewandte Chemie International Edition, 2005. URL:[Link]

  • Copper Scavenging Protocols Title: Purification of reaction mixtures containing copper(I) catalysts Source:Journal of Organic Chemistry, 2008 (Gallagher et al.) URL:[Link]

  • General Click Chemistry Workup Title: Click Chemistry: Diverse Chemical Function from a Few Good Reactions Source: Kolb, H. C., Finn, M. G., & Sharpless, K. B. Angewandte Chemie, 2001. URL:[Link]

  • ICH Q3D Elemental Impurities Title: ICH Guideline Q3D on Elemental Impurities Source: European Medicines Agency (EMA) URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Characterization of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of highly functionalized heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of highly functionalized heterocycles. The synthesis of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline typically involves the construction of the 4,5-disubstituted triazole core followed by the reduction of a nitroarene precursor. While the theoretical pathway is straightforward, the practical execution is fraught with chemoselectivity and regioselectivity challenges.

This guide is designed to help researchers troubleshoot, isolate, and characterize common side products encountered during this specific workflow.

Troubleshooting Guide: Triazole Core Formation

Q: During the synthesis of the 4-methyl-5-(4-nitrophenyl)-1H-1,2,3-triazole intermediate, I observe two distinct products with identical mass (m/z 205.1). What is causing this, and how can I differentiate them?

Causality & Expert Insight: The formation of 4,5-disubstituted 1H-1,2,3-triazoles via classical azide-alkyne cycloaddition often lacks strict regiocontrol. Even modern utilizing phosphonium salts, aldehydes, and sodium azide can yield trace regioisomers depending on the electronic nature of the precursors[1]. You are likely observing a mixture of the target 4-methyl-5-(4-nitrophenyl) isomer and the unintended 5-methyl-4-(4-nitrophenyl) regioisomer. Because these are structural isomers, their mass and general polarity are nearly identical, making standard LC-MS insufficient for absolute identification.

Resolution & Self-Validating Protocol: To definitively differentiate these regioisomers, you must utilize 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC).

  • The Validation: The methyl protons (singlet, ~2.3 ppm) will couple differently to the triazole carbons (C4 vs C5) depending on their proximity to the aryl ring. By mapping the

    
     couplings from the methyl group to the quaternary carbon bearing the nitrophenyl ring, you create a self-validating structural assignment that does not rely on assumed chromatographic elution orders.
    

Troubleshooting Guide: Nitro-to-Aniline Reduction

Q: My final nitro-to-aniline reduction step yields a bright orange/red impurity instead of the expected pale yellow aniline. How do I characterize and eliminate this?

Causality & Expert Insight: The reduction of aromatic nitro compounds to anilines proceeds through sequential two-electron transfers, generating [2]. If the catalytic turnover is slow, hydrogen mass transfer is limited, or the reaction is run under basic conditions, the highly reactive nitrosoarene condenses with the hydroxylamine intermediate. This bimolecular condensation yields an azoxy dimer, which can be further reduced to an azo dimer[3]. Both dimeric species are highly conjugated, resulting in vivid orange or red coloration.

Resolution: Verify the presence of these dimers using LC-MS (refer to the Quantitative Data section below). To eliminate this pathway, ensure acidic to neutral pH during reduction, increase the agitation/hydrogen pressure to accelerate the conversion of intermediates, or switch to a more active catalyst system (e.g., fresh Pd/C or a specialized[3]).

NitroReduction Nitro Nitro Precursor (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso Reduction Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl Reduction Azoxy Azoxy Byproduct (Ar-N=N(O)-Ar) Nitroso->Azoxy + Hydroxylamine (Condensation) Aniline Target Aniline (Ar-NH2) Hydroxyl->Aniline Reduction Azo Azo Byproduct (Ar-N=N-Ar) Azoxy->Azo Reduction

Caption: Pathway of nitro reduction highlighting target aniline and azoxy/azo side products.

Quantitative Data Summaries

Use the following table to rapidly identify side products in your LC-MS traces. The mass shifts relative to the target aniline are highly diagnostic of the specific reaction bottleneck.

CompoundFormulaExact MassExpected [M+H]⁺Characteristic Appearance
Target Aniline C₉H₁₀N₄174.0905175.098 Pale yellow solid
Nitro Precursor C₉H₈N₄O₂204.0647205.072 Off-white solid
Nitroso Intermediate C₉H₈N₄O188.0698189.077 Greenish/Blue intermediate
Hydroxylamine C₉H₁₀N₄O190.0855191.093 Colorless to pale yellow
Azoxy Dimer C₁₈H₁₆N₈O360.1447361.152 Bright orange solid
Azo Dimer C₁₈H₁₆N₈344.1498345.157 Deep red solid

Standard Operating Procedures (SOPs)

Protocol: LC-MS Guided Isolation and Characterization of Reduction Side Products

Self-Validating Principle: To ensure that observed masses are not artifacts of in-source fragmentation or matrix suppression, this protocol employs a "spiked matrix control." By running a spiked control of the crude mixture against a purified reference standard, retention time shifts caused by matrix effects are negated, ensuring positive identification of the target vs. side products.

Step 1: Sample Preparation

  • Quench 50 µL of the reduction reaction mixture with 500 µL of cold methanol to arrest the reduction.

  • Centrifuge at 12,000 x g for 5 minutes to pellet insoluble catalyst (e.g., Pd/C or Fe salts).

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.

  • Validation Step: Prepare a second vial containing 50 µL of the filtered sample spiked with 10 µL of a known 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline standard (1 mg/mL).

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters

  • Ionization: ESI positive mode.

  • Capillary Voltage: 3.0 kV.

  • Scan Range: m/z 100 - 800.

Step 4: Data Interpretation & Causality Check

  • Extract ion chromatograms (EIC) for m/z 175.1 (Target), 361.2 (Azoxy), and 345.2 (Azo).

  • If dimeric species (m/z 361.2 or 345.2) exhibit >5% relative abundance, the reduction rate was kinetically insufficient.

  • Actionable Adjustment: Adjust the reaction by increasing hydrogen pressure or catalyst loading to push the kinetic bottleneck past the hydroxylamine intermediate.

Troubleshooting Start Crude Mixture LCMS LC-MS Analysis Start->LCMS Decision Mass matches Target? LCMS->Decision Purify Prep-HPLC Purification Decision->Purify Yes Identify Identify Byproduct (NMR/HRMS) Decision->Identify No Adjust Adjust Reaction Conditions Identify->Adjust

Caption: Workflow for LC-MS guided identification and resolution of synthesis impurities.

References

  • Title: A Mild Multi-Component Reaction for the Synthesis of 4,5-Disubstituted 1H-1,2,3-Triazoles from Phosphonium Salts, Aldehydes, and Sodium Azide Source: Organic Chemistry Portal URL: [Link]

  • Title: Reduction of nitro compounds Source: Wikipedia URL: [Link]

  • Title: Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons Source: University of Groningen URL: [Link]

Sources

Troubleshooting

Technical Support Center: Solubilizing 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline for Biological Assays

Welcome to the Formulation & Assay Troubleshooting Center. As application scientists, we frequently see researchers struggle with the aqueous solubility of small-molecule building blocks and pharmacophores.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Troubleshooting Center. As application scientists, we frequently see researchers struggle with the aqueous solubility of small-molecule building blocks and pharmacophores.

The compound 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline presents a specific physicochemical challenge. It consists of a planar benzene ring coupled to a planar triazole ring. This high degree of molecular planarity promotes strong intermolecular


 stacking and hydrogen bonding (via the triazole nitrogen and aniline amine), resulting in high crystal lattice energy. Consequently, while it dissolves readily in organic solvents, it rapidly precipitates (crashes out) when introduced into aqueous biological buffers at physiological pH.

This guide provides field-proven, mechanistically grounded strategies to keep this compound in solution without compromising your biological models.

Solubilization Decision Workflow

Before troubleshooting, identify the constraints of your specific assay. Cell-based assays are highly sensitive to solvent toxicity, whereas biochemical assays are more sensitive to surfactant-induced protein denaturation.

SolubilizationWorkflow Start Solid Compound: 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline DMSO Dissolve in 100% DMSO (10-50 mM Stock) Start->DMSO AssayType Determine Assay Type DMSO->AssayType Biochemical Biochemical Assay (Cell-Free) AssayType->Biochemical CellBased Cell-Based Assay (In Vitro) AssayType->CellBased Surfactant Add Non-ionic Surfactant (e.g., 0.01% Tween-20) Biochemical->Surfactant Cyclodextrin HP-β-CD Complexation (2-10% w/v in Media) CellBased->Cyclodextrin Precipitate Turbidity Observed? Surfactant->Precipitate Cyclodextrin->Precipitate Sonication Warm to 37°C & Sonicate (10 min) Precipitate->Sonication Yes Clear Clear Solution Proceed to Assay Precipitate->Clear No Sonication->Clear

Workflow for solubilizing 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline based on assay type.

Troubleshooting FAQs

Q1: My compound precipitates when diluting the DMSO stock into cell culture media. Can I just increase the DMSO concentration to 1% or 2%? A: No, this is highly discouraged for cell-based assays. While DMSO is an excellent hydrogen-bond disruptor for initial stock preparation, high concentrations in aqueous media cause severe lipid bilayer disruption and cytotoxicity. To maintain scientific integrity and minimize solvent-induced artifacts, the final DMSO concentration should be kept at or below 0.1% (v/v) for long-term exposures, and absolute maximum 0.5% for short-term robust cell lines[1],[2]. If 0.1% DMSO cannot maintain the solubility of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline, you must use a secondary carrier like cyclodextrin rather than increasing the solvent load.

Q2: How do cyclodextrins help keep this specific compound in solution at physiological pH? A: Cyclodextrins, specifically Hydroxypropyl-


-cyclodextrin (HP-

-CD), are cyclic oligosaccharides that feature a hydrophilic exterior and a lipophilic central cavity[3]. When 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline is introduced to HP-

-CD, the hydrophobic planar rings (benzene and triazole) dynamically partition into the lipophilic cavity, forming a non-covalent inclusion complex. This effectively "masks" the hydrophobic regions from the aqueous environment, preventing

stacking and subsequent precipitation, while the hydrophilic exterior of the cyclodextrin keeps the entire complex dissolved in the aqueous media.

Q3: The compound has an aniline group. Can I lower the pH to protonate it and improve solubility? A: Mechanistically, yes. The aniline moiety is weakly basic (pKa ~4.5). Lowering the pH with dilute HCl will protonate the amine, forming a highly soluble hydrochloride salt. However , biological assays require a physiological pH of ~7.4. When you introduce this acidic stock into a buffered assay media, the compound will rapidly deprotonate back to its free-base form. Because the thermodynamic solubility of the free base is very low, it will rapidly nucleate and precipitate. Therefore, pH adjustment is only useful if paired with a precipitation inhibitor (like HP-


-CD) in the final buffer.

Q4: What surfactants are safe to use for biochemical (cell-free) kinase or receptor assays? A: For cell-free assays, non-ionic surfactants like Tween-20 or Triton X-100 are ideal. Adding 0.01% to 0.05% (v/v) Tween-20 to your assay buffer lowers the surface tension and forms micelles that encapsulate the hydrophobic small molecule. This prevents the compound from aggregating or non-specifically binding to the plastic walls of your microtiter plates.

Quantitative Solubilization Strategies Summary
Solubilization AgentPrimary Mechanism of ActionMax Conc. (Cell-Based)Max Conc. (Biochemical)Key Advantage / Limitation
DMSO Co-solvent; disrupts solute-solute H-bonds

0.1% (v/v)

5.0% (v/v)
Universal solvent for stock prep, but highly cytotoxic at >0.5%.
HP-

-CD
Inclusion complexation of hydrophobic rings

10% (w/v)

10% (w/v)
Highly biocompatible; prevents precipitation without membrane toxicity.
Tween-20 Micelle formation; reduces surface tensionNot Recommended0.01% - 0.05% (v/v)Prevents compound aggregation; lyses cells in vitro.
Validated Experimental Protocols

To ensure trustworthiness and reproducibility, every solubilization protocol must be treated as a self-validating system. Invisible micro-precipitates can cause false negatives in biological assays.

Protocol A: HP-

-CD Inclusion Complexation (For Cell-Based Assays)

This protocol utilizes thermodynamic complexation to bypass DMSO toxicity limits.

  • Prepare the Carrier Media: Dissolve HP-

    
    -CD powder directly into your pre-warmed (37°C) basal cell culture media to a final concentration of 5% (w/v). Sterile filter through a 0.22 
    
    
    
    m PES membrane.
  • Prepare the Stock: Dissolve 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline in 100% DMSO to create a highly concentrated 20 mM stock.

  • Kinetic Dispersion: Place the 5% HP-

    
    -CD media on a magnetic stirrer. Dropwise, add the 20 mM DMSO stock into the vortex of the stirring media until you reach your target concentration (e.g., 20 
    
    
    
    M).
    • Causality Note: Dropwise addition prevents localized supersaturation, giving the cyclodextrin cavities time to encapsulate the free molecules before they can self-associate.

  • Thermal Activation: Sonicate the resulting solution in a 37°C water bath for 10 minutes. This provides the kinetic energy required to overcome the activation barrier for inclusion complex formation.

  • Validation Step: Centrifuge an aliquot of the final media at 10,000 x g for 5 minutes. Examine the bottom of the tube. If a white pellet is visible, the compound has exceeded its complexation capacity, and you must lower the target concentration.

Protocol B: Stepwise Aqueous Dilution (For Biochemical Assays)

This protocol uses surfactants to stabilize the compound in cell-free environments.

  • Prepare the Stock: Dissolve the compound in 100% DMSO to a 10 mM stock.

  • Buffer Preparation: Supplement your biochemical assay buffer (e.g., HEPES or Tris) with 0.01% (v/v) Tween-20. Pre-warm to 37°C.

  • Serial Dilution: Do not dilute directly from 10 mM to 1

    
    M in one step. Instead, create an intermediate stock (e.g., 500 
    
    
    
    M) in a 50/50 mixture of DMSO and Assay Buffer.
  • Final Addition: Add the intermediate stock to the final assay buffer while vortexing vigorously.

  • Validation Step: Measure the optical density (OD) of the buffer at 600 nm. A baseline reading identical to a blank buffer confirms the absence of colloidal aggregates.

References
  • Verheijen, M., et al. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. PMC / National Center for Biotechnology Information. Available at:[Link]

  • MDPI. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI Pharmaceuticals. Available at:[Link]

  • Carbohyde. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Carbohyde. Available at:[Link]

Sources

Optimization

Stability studies of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline under different pH conditions

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting stability studies of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline under various...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting stability studies of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline under various pH conditions. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your stability assessments.

Introduction to the Stability of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline

4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline is a molecule of interest in pharmaceutical research, incorporating both a stable 1,2,3-triazole ring and a reactive aniline moiety. Understanding its stability profile across a range of pH values is critical for formulation development, shelf-life determination, and ensuring therapeutic efficacy and safety.[1] The 1,2,3-triazole ring is known for its high degree of aromatic stabilization, rendering it generally resistant to acidic and basic hydrolysis, as well as oxidative and reductive conditions.[2] Conversely, the aniline functional group is susceptible to oxidation, a reaction that can be influenced by pH, light, and the presence of metal ions. This guide will help you navigate the nuances of studying this compound's stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline?

A1: The primary concern for this molecule is the oxidation of the aniline moiety. This can lead to the formation of colored degradation products, including nitrobenzene and benzoquinone derivatives. While the 1,2,3-triazole ring is generally stable, under harsh acidic or basic conditions at elevated temperatures, the potential for hydrolysis, although low, should not be entirely dismissed.[2] Photodegradation of the aniline portion is also a possibility and should be investigated.[3]

Q2: Is the 1,2,3-triazole ring in this compound likely to cleave under acidic or basic conditions?

A2: The 1,2,3-triazole ring is a robust aromatic system and is generally stable to acidic and basic hydrolysis under typical experimental conditions.[2] Cleavage would likely require extreme pH and high temperatures. Your primary focus during forced degradation studies should be on the aniline group.

Q3: How does pH affect the stability of the aniline functional group?

A3: The reactivity of the aniline group to oxidation can be pH-dependent. The rate of oxidation may vary depending on whether the amino group is in its free base form or as a protonated anilinium ion. Therefore, assessing stability across a range of pH values is crucial to identify the conditions under which the compound is most stable.

Q4: What initial pH range should I investigate for the stability study?

A4: A comprehensive initial study should cover acidic, neutral, and basic conditions. We recommend starting with buffers at pH 2 (acidic), pH 7 (neutral), and pH 10 (basic). This range will provide a good overview of the compound's stability profile.

Q5: I am observing a color change in my sample during the stability study. What is the likely cause?

A5: A color change, particularly the appearance of a yellow or brown hue, is a strong indicator of aniline oxidation.[4] This is a common degradation pathway for aniline derivatives. You should proceed with analytical techniques like HPLC to identify and quantify the degradation products.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent HPLC results (peak areas or retention times) 1. Compound degradation in the autosampler: The sample may be unstable in the diluent over the course of the analysis. 2. pH of the mobile phase: The ionization state of the aniline moiety can affect its retention time. 3. Column degradation: Extreme pH of the mobile phase can damage the stationary phase.1. Prepare fresh samples and limit the time they reside in the autosampler. Consider using a cooled autosampler. 2. Ensure the mobile phase is buffered and the pH is consistent between runs. 3. Operate the column within its recommended pH range. Use a guard column to protect the analytical column.
Poor peak shape (tailing or fronting) in HPLC analysis 1. Secondary interactions with the stationary phase: The basic aniline group can interact with residual silanols on the silica-based column. 2. Sample overload: Injecting too concentrated a sample.1. Use a mobile phase with a competitive amine (e.g., triethylamine) or an end-capped column. 2. Reduce the concentration of the injected sample.
No degradation observed under stress conditions 1. Stress conditions are too mild: The compound may be more stable than anticipated.1. Increase the temperature, the concentration of the acid/base/oxidizing agent, or the duration of the stress test. It is recommended to aim for 5-20% degradation to ensure the stability-indicating nature of the method.
Complete degradation of the compound 1. Stress conditions are too harsh: The applied stress is causing rapid and complete decomposition.1. Reduce the temperature, the concentration of the stressing agent, or the exposure time.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study (Forced Degradation)

This protocol outlines a general procedure for assessing the hydrolytic stability of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline.

1. Preparation of Buffer Solutions:

  • pH 2: 0.01 M Hydrochloric Acid

  • pH 7: Phosphate Buffered Saline (PBS)

  • pH 10: 0.01 M Sodium Hydroxide

2. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline in a suitable organic solvent (e.g., acetonitrile or methanol).

3. Incubation:

  • Add a small volume of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubate the solutions at a controlled temperature (e.g., 50°C).

  • Protect the samples from light to prevent photodegradation.

4. Time Points:

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Immediately neutralize the acidic and basic samples before analysis to prevent further degradation.

  • Store the samples at a low temperature (e.g., 4°C) until HPLC analysis.

5. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Determine the percentage of the remaining parent compound and the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method capable of separating the parent compound from its potential degradation products.

Table 1: Recommended Initial HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for the basic aniline moiety.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 20 minutesA broad gradient is recommended for initial screening to ensure elution of all potential degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Detection Wavelength 254 nm and Photodiode Array (PDA)254 nm is a common wavelength for aromatic compounds. A PDA detector will allow for the assessment of peak purity and detection of chromophorically different degradation products.
Injection Volume 10 µLA standard injection volume.

Method Validation: Once the method is optimized, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[5][6][7]

Visualizing Experimental Workflows and Potential Degradation

Experimental Workflow for pH Stability Study

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in MeCN) Incubate Incubate Samples (e.g., 50°C, dark) Stock->Incubate Buffers Prepare Buffers (pH 2, 7, 10) Buffers->Incubate Timepoints Withdraw Aliquots (0, 2, 4, 8, 24, 48h) Incubate->Timepoints Neutralize Neutralize Samples Timepoints->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Analysis (% Degradation) HPLC->Data

Caption: Workflow for pH-dependent stability testing.

Potential Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidation (Primary Pathway) cluster_hydrolysis Hydrolysis (Under Harsh Conditions) Parent 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline Oxidized_Products Oxidized Aniline Derivatives (e.g., Nitroso, Nitro, Quinone-like structures) Parent->Oxidized_Products [O], pH, light Hydrolysis_Products Potential Triazole Ring Cleavage Products Parent->Hydrolysis_Products Extreme pH, Heat

Caption: Potential degradation pathways for the target compound.

References

  • Shingate BB. Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Journal of Organic & Inorganic Chemistry. [Link]

  • Li, Y., et al. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Pace, V., et al. New 1,2,3-Triazoles from (R)-Carvone: Synthesis, DFT Mechanistic Study and In Vitro Cytotoxic Evaluation. Molecules. [Link]

  • Miller, M. P., et al. Complete degradation of 3-amino-1,2,4-triazol-5-one (ATO) by manganese oxide. ResearchGate. [Link]

  • Guillard, C., et al. Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate. [Link]

  • Saimalakondaiah, D., et al. Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Kovacic, B., et al. Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. MDPI. [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. [Link]

  • Development and validation of stability indicating HPLC method: A review. ResearchGate. [Link]

  • Bakshi, M., & Singh, S. Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.
  • 1,2,3-Triazole. Wikipedia. [Link]

  • Zhang, X., et al. Photodegradation of aniline in aqueous suspensions of microalgae. PubMed. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Stability Indicating RP-HPLC Method For Determination Of Itraconazole In Bulk Drug And In Capsule Dosage Form. ResearchGate. [Link]

  • The Impacts of Various Media on the Electronic Spectrum of Aniline Violet. Academic Journal of Research and Scientific Publishing. [Link]

  • Dong, M. W., & Hu, G. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Stability indicating HPLC method development and validation for Simultaneous estimations of some Combination Dugs. Indian Journal of Applied & Pure Biology. [Link]

  • Roge, A. B., et al. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. [Link]

  • Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51. ResearchGate. [Link]

  • Photocatalytic degradation of aniline using an autonomous rotating drum reactor with both solar and UV-C artificial radiation. PubMed. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. MDPI. [Link]

  • Stability-Indicating HPLC Method for Posaconazole Bulk Assay. PMC. [Link]

  • Introducing the 4-Phenyl-1,2,3-Triazole Moiety as a Versatile Scaffold for the Development of Cytotoxic Ruthenium(II) and Osmium(II) Arene Cyclometalates. Inorganic Chemistry. [Link]

  • 1,2,3-Triazoles. PMC. [Link]

  • I(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. ChemRxiv. [Link]

  • The Spectrum of Aniline Violet in presence of different solvents. ResearchGate. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC. [Link]

  • Prioritised substance group: Anilines. HBM4EU. [Link]

  • The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. MDPI. [Link]

  • Development and validation of novel stability indicating RP-HPLC method for the determination of assay of voriconazole in pharma. ScienceScholar. [Link]

  • Mechanism of aniline and 2-chloroaniline photodegradation in an aqueous solution in the presence of halloysite-TiO2 and halloysite-Fe2O3 nanocomposites, halloysite containing naturally dispersed TiO2 and Fe2O3, and commercial P25 photocatalyst. ResearchGate. [Link]

  • The fluorescence of indoles and aniline derivatives. PMC. [Link]

  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. PMC. [Link]

  • (PDF) UV-VIS STUDY ON POLYANILINE DEGRADATION AT DIFFERENT pHs AND THE POTENTIAL APPLICATION FOR ACID-BASE INDICATOR. ResearchGate. [Link]

  • Stability Indicating RP-HPLC Method for Estimation of Itraconazole and Terbinafine in Bulk and Tablet Dosage Forms. International Journal of Pharmacy and Biological Sciences. [Link]

  • Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. University of Science and Technology of China. [Link]

  • A Novel 1,2,3-Triazole Ligand with Antioxidant Activity. ResearchGate. [Link]

  • Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. ResearchGate. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. [Link]

  • 4-(1,2,4-Triazol-1-yl)aniline. PMC. [Link]

  • Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed. [Link]

  • Synthesis and antibacterial activity of some new 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Arabian Journal of Chemistry. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Arkivoc. [Link]

  • Rejuvenating the[2][8]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. Frontiers in Chemistry. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Poor Regioselectivity in 1,2,3-Triazole Formation

Welcome to the technical support center for 1,2,3-triazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues related to poor regioselect...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,2,3-triazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues related to poor regioselectivity in azide-alkyne cycloaddition reactions. By understanding the underlying mechanisms and critical experimental parameters, you can gain precise control over the formation of your desired 1,4- or 1,5-disubstituted 1,2,3-triazole isomers.

Section 1: Understanding the Fundamentals of Regioselectivity

Before troubleshooting, it is crucial to understand why different methods yield different isomers. The regiochemical outcome is not arbitrary; it is dictated by the reaction mechanism.

Q1: Why does the uncatalyzed (thermal) Huisgen cycloaddition give a mixture of 1,4- and 1,5-isomers?

A1: The thermal Huisgen 1,3-dipolar cycloaddition proceeds through a concerted, pericyclic mechanism. In this pathway, the energy barriers for the two possible transition states leading to the 1,4- and 1,5-disubstituted regioisomers are very similar.[1][2][3][4] For typical azides and alkynes, this energy difference is often less than 1 kcal/mol, resulting in a lack of regioselectivity and the formation of a nearly 1:1 mixture of both isomers.[1][2][3] Furthermore, this reaction often requires elevated temperatures, which can further decrease selectivity.[5][6]

Q2: How does Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively form the 1,4-isomer?

A2: The Copper(I)-catalyzed reaction, a cornerstone of "click chemistry," dramatically alters the mechanism from a concerted to a stepwise pathway, which is responsible for its remarkable regioselectivity.[1][2][7] The currently accepted mechanism involves a dinuclear copper acetylide intermediate.[1][7] The terminal alkyne first coordinates to a Cu(I) center and is deprotonated, forming a copper acetylide. This species then reacts with a second Cu(I) center to form a dinuclear π,σ-bis(copper) acetylide complex.[7] The azide coordinates to one copper center, and the terminal nitrogen of the azide attacks the internal, now more electrophilic, carbon of the alkyne.[8][9] This specific orientation, governed by the coordination within the multinuclear copper complex, exclusively leads to the formation of a six-membered copper-containing intermediate that, upon rearrangement and protonolysis, yields only the 1,4-disubstituted 1,2,3-triazole.[7][9]

Q3: What is the mechanism behind the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) that favors the 1,5-isomer?

A3: Ruthenium catalysis provides the complementary 1,5-regioisomer, also via a stepwise mechanism that is distinct from CuAAC.[9][10] The reaction is typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes.[8][11][12] The proposed mechanism involves the initial formation of a ruthenium-alkyne complex. This is followed by an oxidative coupling of the azide and the alkyne to form a six-membered ruthenacycle intermediate.[8][9][11] Critically, the first carbon-nitrogen bond forms between the more nucleophilic internal carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[8][9] Subsequent reductive elimination from this ruthenacycle releases the 1,5-disubstituted 1,2,3-triazole product and regenerates the active catalyst.[8][11]

Catalytic Pathways Dictating Triazole Regioselectivity

G cluster_0 Uncatalyzed (Thermal) cluster_1 Cu(I)-Catalyzed (CuAAC) cluster_2 Ru(II)-Catalyzed (RuAAC) Uncat Azide + Alkyne Mix 1,4- and 1,5-Isomer Mixture Uncat->Mix High Temp. Similar ΔG‡ Cu_Start Azide + Terminal Alkyne Cu_Inter Dinuclear Cu(I) Acetylide Cu_Start->Cu_Inter Cu(I), Ligand Cu_Prod 1,4-Isomer Cu_Inter->Cu_Prod Stepwise Cyclization Ru_Start Azide + Alkyne Ru_Inter Ruthenacycle Intermediate Ru_Start->Ru_Inter [Cp*RuCl] Ru_Prod 1,5-Isomer Ru_Inter->Ru_Prod Reductive Elimination

Caption: Mechanisms determining the regiochemical outcome of azide-alkyne cycloadditions.

Section 2: Troubleshooting Guide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is renowned for its high fidelity in producing the 1,4-isomer. Contamination with the 1,5-isomer is rare and typically points to a competing thermal reaction.

Q4: I am observing a small amount of the 1,5-isomer in my CuAAC reaction. What is the likely cause and how can I fix it?

A4: The presence of the 1,5-isomer suggests that the uncatalyzed thermal Huisgen cycloaddition is competing with the desired copper-catalyzed pathway. This typically happens under two scenarios:

  • Insufficiently Active Catalyst: The Cu(I) catalytic cycle is not turning over efficiently. This can be due to oxidation of Cu(I) to the inactive Cu(II) state or the use of insufficient reducing agent.

    • Solution: Ensure you are using a fresh, high-quality reducing agent like sodium ascorbate, typically in excess (e.g., 5-10 mol%).[13] The reaction should be run under an inert atmosphere (argon or nitrogen) to minimize oxidation of Cu(I) by atmospheric oxygen.[5]

  • High Reaction Temperature: If your substrates are unreactive and you are heating the reaction to drive it to completion, you may be inadvertently promoting the thermal pathway.

    • Solution: Instead of increasing temperature, focus on optimizing the catalytic system. The addition of a Cu(I)-stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can significantly accelerate the CuAAC reaction, allowing it to proceed efficiently at room temperature and outcompete the thermal reaction.[13][14] These ligands protect the Cu(I) from oxidation and disproportionation.[15][16][17]

Q5: My CuAAC reaction is not going to completion, and I'm concerned that forcing the conditions will lead to side products. How can I improve the yield of the 1,4-isomer?

A5: Low yield is often a result of a suboptimal catalytic system or interfering functional groups.

  • Catalyst System: The active catalyst is Cu(I). If you start with a Cu(II) salt like CuSO₄, a reducing agent is mandatory.[5][7] Always pre-mix the copper salt and the stabilizing ligand before adding them to the reaction mixture to ensure proper complex formation.[18][19]

  • Ligand Choice: For aqueous or biological applications, water-soluble ligands like THPTA are essential.[18] For organic solvents, TBTA is a common choice.[14] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[13][18]

  • Solvent Effects: CuAAC reactions are often faster in mixed aqueous-organic solvent systems (e.g., H₂O/t-BuOH, H₂O/DMSO) than in purely organic solvents.[5]

  • Substrate Issues: Substrates with functional groups that can coordinate to copper (e.g., thiols, some heterocycles) can inhibit or poison the catalyst.[18] In such cases, increasing the catalyst and ligand loading may be necessary. Steric hindrance near the alkyne or azide can also slow the reaction, requiring longer reaction times or a more active catalyst system.[18]

Detailed Protocol: Standard Regioselective CuAAC Reaction

This protocol is a robust starting point for achieving high regioselectivity for the 1,4-isomer.

  • Reagent Preparation:

    • Prepare stock solutions: Alkyne (100 mM in DMSO), Azide (100 mM in DMSO), Copper(II) Sulfate (CuSO₄, 20 mM in water), THPTA ligand (50 mM in water), and Sodium Ascorbate (100 mM in water, prepare this solution fresh immediately before use ).

  • Reaction Setup (1 mL scale):

    • To a clean vial, add your azide (1.0 eq., e.g., 100 µL of 100 mM stock).

    • Add your alkyne (1.0-1.2 eq., e.g., 100-120 µL of 100 mM stock).

    • Add the reaction solvent (e.g., 725 µL of a 1:1 mixture of water and t-butanol).

    • In a separate microfuge tube, pre-mix the CuSO₄ solution (25 µL of 20 mM stock, 0.05 eq.) and the THPTA solution (25 µL of 50 mM stock, 0.125 eq.). Let this stand for 1-2 minutes.

    • Add the copper/ligand mixture to the main reaction vial.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (25 µL of 100 mM stock, 0.25 eq.).

  • Reaction and Monitoring:

    • Stir the reaction vigorously at room temperature.

    • Monitor progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup and Purification:

    • Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Section 3: Troubleshooting Guide for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The RuAAC is the premier method for obtaining 1,5-disubstituted 1,2,3-triazoles. Poor regioselectivity usually indicates catalyst issues or contamination.

Q6: I am trying to synthesize the 1,5-isomer using a RuAAC protocol, but I am seeing the 1,4-isomer as a major contaminant. What's going wrong?

A6: Formation of the 1,4-isomer during a RuAAC reaction is a clear indicator of a competing reaction pathway, most likely an undesired copper-catalyzed reaction.

  • Copper Contamination: This is the most common cause. Copper is ubiquitous, and even trace amounts can be sufficient to catalyze the highly efficient CuAAC reaction. Your glassware, reagents, or solvents could be contaminated.

    • Solution: Use dedicated, acid-washed glassware for RuAAC reactions. Ensure all reagents and solvents are of high purity and, if possible, are certified as low in trace metals.

  • Incorrect Catalyst/Conditions for 1,5-Isomer: While [Cp*RuCl]-based catalysts are highly selective for the 1,5-isomer, other ruthenium complexes under different conditions can sometimes produce the 1,4-isomer.[10]

    • Solution: Ensure you are using a well-established catalyst for 1,5-selectivity, such as CpRuCl(PPh₃)₂ or Cp RuCl(COD) .[11][12] Adhere strictly to established protocols.

Q7: What are the most critical parameters for ensuring high yield and regioselectivity in a RuAAC reaction?

A7: Unlike CuAAC, RuAAC reactions can be more sensitive to specific conditions.

  • Inert Atmosphere: The active ruthenium catalyst can be sensitive to atmospheric oxygen.[20] It is critical to perform the reaction under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.[20]

  • Solvent Choice: The reaction requires a homogeneous solution.[20] Aprotic solvents such as toluene, 1,2-dichloroethane (DCE), or dioxane are commonly used.[10][20] Protic solvents like water or methanol are detrimental to the catalysis.[20]

  • Temperature: RuAAC reactions often require heating (e.g., 50-80 °C) to proceed at a reasonable rate, though some highly reactive substrates may react at room temperature.[20][21]

  • Catalyst Choice: For terminal alkynes, CpRuCl(PPh₃)₂ is a robust and highly selective catalyst.[8][11] For internal alkynes, which also react in RuAAC to give fully substituted triazoles, CpRuCl(COD) is often effective at ambient temperatures.[10][11]

Detailed Protocol: Standard Regioselective RuAAC Reaction

This protocol provides a reliable method for the synthesis of 1,5-disubstituted 1,2,3-triazoles.

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reaction Setup (under Argon or Nitrogen):

    • In a Schlenk flask equipped with a magnetic stir bar, dissolve the azide (1.0 eq.) and the terminal alkyne (1.1 eq.) in an anhydrous, degassed aprotic solvent (e.g., toluene, to achieve a concentration of approx. 0.5 M).

    • Add the ruthenium catalyst, Cp*RuCl(PPh₃)₂ (2-5 mol%).

    • Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

  • Reaction and Monitoring:

    • Stir the reaction mixture at the set temperature.

    • Monitor the reaction's progress by TLC or LC-MS. Reactions can take from a few hours to 24 hours depending on the substrates.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • The crude residue can be directly purified by column chromatography on silica gel to isolate the pure 1,5-disubstituted triazole.

Section 4: Quick Reference and Advanced Topics

Summary Table: Key Factors Influencing Regioselectivity
ParameterCuAAC (for 1,4-Isomer)RuAAC (for 1,5-Isomer)Uncatalyzed (Thermal)
Catalyst Cu(I) source (e.g., CuI, or CuSO₄ + NaAsc)[17][CpRuCl] complex (e.g., CpRuCl(PPh₃)₂)[11]None
Regio-product Exclusively 1,4-disubstituted Predominantly 1,5-disubstituted Mixture of 1,4- and 1,5-isomers[1]
Alkyne Scope Terminal alkynes only[22]Terminal and internal alkynes[11][20]Terminal and internal alkynes
Ligands Accelerating/stabilizing (e.g., TBTA, THPTA)[14]Part of the catalyst complex (e.g., PPh₃, COD)Not applicable
Solvent Broad tolerance, H₂O/co-solvent often best[5]Anhydrous, aprotic (Toluene, DCE)[20]High-boiling, non-coordinating
Atmosphere Inert preferred to protect Cu(I)[5]Inert atmosphere is critical [20]Inert preferred to prevent side reactions
Temperature Room TemperatureRoom Temp. to 80 °C[20]High Temperature (>100 °C)
Troubleshooting Workflow: Diagnosing Poor Regioselectivity

G cluster_0 cluster_1 start Poor Regioselectivity Observed q1 What is your target isomer? start->q1 target_14 Target: 1,4-Isomer (CuAAC) q1->target_14 1,4 target_15 Target: 1,5-Isomer (RuAAC) q1->target_15 1,5 check_temp Is reaction heated? target_14->check_temp check_cat Is catalyst system optimal? (Sufficient reductant/ligand) check_temp->check_cat No remedy_temp Lower temp. & use ligand to accelerate reaction. check_temp->remedy_temp Yes remedy_cat Use fresh reductant. Add stabilizing ligand (TBTA/THPTA). Work under inert atmosphere. check_cat->remedy_cat No check_cu Could there be Cu contamination? target_15->check_cu check_ru Is catalyst correct (e.g., Cp*RuCl...)? Is atmosphere inert? check_cu->check_ru No remedy_cu Use acid-washed glassware. Use high-purity reagents. check_cu->remedy_cu Yes remedy_ru Verify catalyst structure. Ensure rigorous inert atmosphere (Ar/N2). check_ru->remedy_ru No

Caption: A logical workflow for troubleshooting poor regioselectivity in triazole synthesis.

References

  • Contreras, M., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances. Available at: [Link]

  • Rasmussen, L. K., et al. (n.d.). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. PMC. Available at: [Link]

  • Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. Available at: [Link]

  • Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. Available at: [Link]

  • Zhang, L., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 117(13), 8744-8786. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Oligomers (2023). Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. MDPI. Available at: [Link]

  • ResearchGate (2025). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Available at: [Link]

  • Boz, E., & Tüzün, N. Ş. (2013). Reaction mechanism of ruthenium-catalyzed azide-alkyne cycloaddition reaction: A DFT study. Istanbul Technical University. Available at: [Link]

  • Contreras, M., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of 1,2,3-Triazoles. Available at: [Link]

  • ResearchGate (2013). Reaction mechanism of ruthenium-catalyzed azide–alkyne cycloaddition reaction: A DFT study. Available at: [Link]

  • MDPI (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available at: [Link]

  • Presolski, S. I., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. Available at: [Link]

  • ACS Omega (2020). Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. Available at: [Link]

  • Hein, C. D., et al. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Available at: [Link]

  • ACS Publications (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Available at: [Link]

  • Wikipedia (n.d.). Azide-alkyne Huisgen cycloaddition. Available at: [Link]

  • Chalmers University of Technology (2025). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Available at: [Link]

  • ResearchGate (2025). On the regioselectivity of the mononuclear copper-catalyzed cycloaddition of azide and alkynes (CuAAC). A quantum chemical topological study. Available at: [Link]

  • Beilstein Journals (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Available at: [Link]

  • Frontiers (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • Taylor & Francis (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Available at: [Link]

  • RSC Advances (2018). Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF... Available at: [Link]

  • University of Birmingham (n.d.). Asymmetric synthesis 1,2,3-triazoles utilising the copper-catalysed azide-alkyne cycloaddition. Available at: [Link]

  • ResearchGate (2025). Assessing the whole range of CuAAC mechanisms by DFT calculations - On the intermediacy of copper acetylides. Available at: [Link]

  • PMC (2016). Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[7]pyrrole cage. Available at: [Link]

  • SciELO (2018). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Available at: [Link]

  • IntechOpen (2020). 1,2,3-Triazoles: Synthesis and Biological Application. Available at: [Link]

  • ResearchGate (2018). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Available at: [Link]

Sources

Optimization

Scaling up the synthesis of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline: challenges and solutions

Welcome to the dedicated technical support guide for the synthesis of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline. This resource is designed for researchers, chemists, and process development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and optimize the synthesis of this valuable chemical intermediate. The following content is structured to provide direct, actionable solutions to frequently encountered issues, grounded in established chemical principles and supported by scientific literature.

Introduction: The Synthetic Pathway

The most common and efficient route to synthesize 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline is through a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This reaction involves the 1,3-dipolar cycloaddition of a terminal alkyne (prop-1-yne or a suitable precursor) and an aryl azide (4-azidoaniline). The copper(I) catalyst is crucial for ensuring the reaction proceeds with high regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[1][2]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that can arise during the synthesis and scale-up of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline.

Q1: My reaction yield is consistently low or the reaction fails to initiate. What are the primary causes?

Low or no product formation is a common frustration that often points to issues with the catalytic system or reagent quality.

  • Potential Cause 1: Inactive or Oxidized Copper Catalyst. The catalytically active species is Cu(I).[4] If you are starting with a Cu(II) salt (like CuSO₄·5H₂O), a reducing agent such as sodium ascorbate is essential to generate Cu(I) in situ.[4][5] Oxygen present in the reaction mixture can oxidize the Cu(I) to the inactive Cu(II) state, effectively halting the catalytic cycle.[1]

  • Solution:

    • Ensure you are using a sufficient excess of a fresh reducing agent (e.g., sodium ascorbate, typically 0.1-0.2 equivalents).[6]

    • Deoxygenate your solvent and reaction mixture by sparging with an inert gas (nitrogen or argon) before adding the copper catalyst. Maintain the reaction under an inert atmosphere.[6]

    • Consider using a Cu(I) salt directly, such as CuI or [Cu(CH₃CN)₄]PF₆, although these can be more sensitive to air.

  • Potential Cause 2: Poor Quality or Degraded Starting Materials. The stability of the starting materials, particularly 4-azidoaniline, is critical. Organic azides can be sensitive to heat and light and may decompose over time.[6] The purity of the alkyne is also important.

  • Solution:

    • Use freshly prepared or recently purchased 4-azidoaniline. If in doubt about its purity, consider re-synthesizing it from 4-nitroaniline or another suitable precursor.

    • Verify the purity of your alkyne source.

    • Store all reagents under the recommended conditions (cool, dark, and under an inert atmosphere for the azide).

  • Potential Cause 3: Inappropriate Solvent Choice. The choice of solvent can significantly impact the reaction rate and outcome. While many solvents can be used, polar solvents and aqueous mixtures often give the best results.[1]

  • Solution:

    • A mixture of t-butanol and water (1:1) is a robust and widely used solvent system.[7]

    • Other effective solvents include DMF, DMSO, and various alcohols, often in combination with water.[5][8] Apolar solvents are generally less effective as they can promote the aggregation of copper species.[1]

Q2: I'm observing significant side product formation. How can I improve the selectivity?

The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which forms a diyne.

  • Cause: Presence of Oxygen. This side reaction is primarily driven by the presence of oxygen, which facilitates the oxidation of the copper acetylide intermediate.

  • Solution:

    • Rigorous Deoxygenation: This is the most critical step. Sparge your solvent with an inert gas (argon or nitrogen) for at least 30 minutes prior to use. Assemble your reaction glassware and flush it thoroughly with the inert gas.

    • Excess Reducing Agent: The use of a slight excess of sodium ascorbate not only ensures the generation of Cu(I) but also helps to scavenge any residual oxygen, thereby preventing the formation of oxidative homocoupling products.[2]

    • Ligand Addition: The use of a stabilizing ligand can protect the Cu(I) center from oxidation and improve the overall efficiency of the desired cycloaddition.

Q3: The reaction is very slow and does not reach completion, even after extended periods. How can I accelerate it?

Slow reaction kinetics can be a major hurdle, especially when dealing with dilute concentrations or less reactive substrates.

  • Potential Cause 1: Insufficient Catalysis or Low Temperature. The reaction rate is dependent on the catalyst concentration and temperature.

  • Solution:

    • Increase Catalyst Loading: While typical catalyst loadings are in the 1-5 mol% range, increasing this to 5-10 mol% can sometimes be beneficial, although this may increase costs and the burden of copper removal later.

    • Heating: While many CuAAC reactions proceed at room temperature, gentle heating (e.g., to 40-65°C) can significantly increase the reaction rate.[7][9] Microwave irradiation has also been shown to dramatically reduce reaction times.[1][10]

    • Caution: Be aware that heating can also increase the rate of side reactions. This approach should be combined with rigorous inert atmosphere techniques.

  • Potential Cause 2: Absence of an Accelerating Ligand. Certain ligands can coordinate to the copper center, stabilizing the Cu(I) oxidation state and accelerating the catalytic cycle.[1][4]

  • Solution:

    • The most common and effective ligand for this purpose is tris(benzyltriazolylmethyl)amine (TBTA).[1] Using TBTA or other similar ligands can lead to a dramatic increase in reaction rate, especially in bioconjugation applications or at low reactant concentrations.

Q4: The purification of my final product is difficult. What are the best methods?

Purification challenges often arise from residual copper catalyst, side products, or unreacted starting materials.

  • Issue: Copper Removal. Residual copper can be problematic for downstream applications, especially in drug development.

  • Solution:

    • Aqueous Workup with Ammonia: After the reaction, quenching with an aqueous solution of ammonia or ammonium chloride will complex the copper, allowing it to be removed in the aqueous phase during an extraction.

    • Chelating Resins: For very low copper levels, passing a solution of the crude product through a column packed with a copper-chelating resin can be highly effective.

    • Filtration: In many cases, the desired triazole product will precipitate out of the reaction mixture upon completion or cooling. The solid can then be collected by simple filtration and washed to remove impurities.[2]

  • Issue: Separation from Starting Materials/Side Products.

  • Solution:

    • Crystallization: 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline is a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective method for achieving high purity.

    • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.[11]

Data & Protocols

Table 1: Troubleshooting Summary for Scaling Up Synthesis
Problem Potential Cause Recommended Solution & Key Parameters
Low Yield Catalyst Inactivity (Oxidation)Deoxygenate solvent; use fresh sodium ascorbate (0.1-0.2 eq); maintain inert atmosphere.
Reagent DecompositionUse fresh 4-azidoaniline; verify alkyne purity.
Slow Reaction Low Temperature / Catalyst LoadIncrease temperature to 40-65°C; consider microwave synthesis; increase CuSO₄ to 5 mol%.
No Accelerating LigandAdd a ligand like TBTA (1-1.2 eq relative to copper).
Side Products Alkyne Homocoupling (Glaser)Rigorous deoxygenation of the reaction setup is critical.
Purification Issues Copper ContaminationQuench with aq. NH₄Cl or ammonia; use chelating resins for trace amounts.
Impurity Co-elutionOptimize recrystallization solvent; if using chromatography, try a different solvent system.
Diagrams & Workflows

A clear understanding of the reaction mechanism and troubleshooting logic is essential for success.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_cycle Catalytic Cycle R_N3 4-Azidoaniline Coordination Azide Coordination R_N3->Coordination R_Alkyne Propyne Cu_Acetylide Copper(I) Acetylide R_Alkyne->Cu_Acetylide CuII Cu(II)SO₄ Ascorbate Sodium Ascorbate CuII->Ascorbate Reduction CuI Cu(I) - Active Catalyst Ascorbate->CuI CuI->Cu_Acetylide Forms Cu_Acetylide->Coordination Reacts with Cycloaddition Cycloaddition & Ring Contraction Coordination->Cycloaddition Protonolysis Protonolysis Cycloaddition->Protonolysis Protonolysis->CuI Regenerates Catalyst Product 4-(4-Methyl-1H-1,2,3- triazol-5-yl)aniline Protonolysis->Product

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: A decision-making workflow for troubleshooting low-yield CuAAC reactions.

Experimental Protocol: Optimized Synthesis

This protocol is a general guideline and may require optimization based on your specific lab conditions and scale.

Materials:

  • 4-azidoaniline

  • Propyne (gas) or a suitable liquid alkyne precursor

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-azidoaniline (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Deoxygenation: Sparge the solution with argon or nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Addition of Alkyne: Introduce the propyne (a slight excess, e.g., 1.2 eq) into the reaction mixture. If using propyne gas, this can be bubbled through the solution.

  • Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.05 eq) and sodium ascorbate (e.g., 0.1 eq).

  • Reaction Initiation: Sequentially add the CuSO₄ solution and then the sodium ascorbate solution to the stirring reaction mixture. The reaction is often exothermic.[12]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours at room temperature. Gentle heating to 50°C can be applied to accelerate the reaction.[9]

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature. If a precipitate has formed, collect it by vacuum filtration.

    • Wash the solid with cold water, followed by a cold non-polar solvent like diethyl ether or hexanes to remove impurities.

    • If no precipitate forms, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with aqueous ammonium chloride, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization from ethanol/water.

References

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Organic & Biomolecular Chemistry, 4(24), 4058-4067. [Link]

  • Gola, E., et al. (2016). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Molecules, 21(9), 1198. [Link]

  • Pérez-Saldivar, M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2029-2041. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2717-2731. [Link]

  • Pérez-Saldivar, M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. University of Zaragoza. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. [Link]

  • ResearchGate. (n.d.). Optimization of the 1,3-dipolar cycloaddition reaction. [Link]

  • Swami, S., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability. [Link]

  • Murtazaeva, Z., et al. (2023). THREE-STEP SYNTHESIS OF TRICYCLIC TRIAZOLO PYRIMIDINONES FROM ANILINE DERIVATIVES. CyberLeninka. [Link]

  • ResearchGate. (n.d.). Synthesis and Selected Transformations of 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones and 1-[4-(4-R-5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanones. [Link]

  • Sharma, K., et al. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. [Link]

  • Ponce, A., et al. (2016). Stereoselective Ag-Catalyzed 1,3-Dipolar Cycloaddition of Activated Trifluoromethyl-Substituted Azomethine Ylides. SciSpace. [Link]

  • Ali, M. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881327. [Link]

  • Ali, A., et al. (2022). 4-(4-(((1H-Benzo[d][1][12][13]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, In Vitro and In Silico Studies as a Potential Acetylcholinesterase Inhibitor. Molecules, 27(14), 4381. [Link]

  • Keglevich, G., et al. (2019). Synthesis of (1,2,3-triazol-4-yl)methyl Phosphinates and (1,2,3-Triazol-4-yl)methyl Phosphates by Copper-Catalyzed Azide-Alkyne Cycloaddition. Molecules, 24(11), 2108. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Azide-Alkyne Cycloadditions for Aniline Derivatives

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the unique kinetic and mechanistic challenges associated with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the unique kinetic and mechanistic challenges associated with performing click chemistry—specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—on aniline derivatives.

Anilines present a dual challenge: their electron-donating nature alters the transition state energies of the cycloaddition, and their free amine groups can actively sequester copper catalysts. This guide provides field-proven, self-validating methodologies to overcome these barriers.

Part 1: Mechanistic FAQs & Troubleshooting Causality

Q1: Why does my CuAAC reaction stall or suffer from low yields when using aniline-functionalized alkynes or azides? A1: The stall is primarily caused by catalyst poisoning . The lone pair of electrons on the aniline nitrogen acts as a competitive chelator for Cu(I) and Cu(II) ions. In a standard CuAAC reaction, the rate-limiting step involves the formation of a catalytically active dinuclear copper-acetylide complex[1]. When aniline coordinates to the copper center, it shifts the equilibrium away from this essential dinuclear intermediate, effectively lowering the active catalyst concentration. Furthermore, anilines are highly susceptible to oxidation by reactive oxygen species (ROS), which are inadvertently generated by Cu(I) in aerobic environments[2].

Q2: How do the electron-donating properties of the aniline ring affect the intrinsic cycloaddition kinetics? A2: CuAAC is generally accelerated by electron-withdrawing groups on the alkyne, which increase the electrophilicity of the alkyne carbon and lower the activation barrier for the azide's nucleophilic attack during the formation of the Cu-metallacycle[1]. Conversely, the electron-donating amine group of an aniline derivative enriches the alkyne's electron density, marginally slowing down the intrinsic reaction rate. To overcome this higher activation energy barrier, you must use highly efficient, sterically optimized accelerating ligands.

Q3: Which accelerating ligand provides the best reaction rate for electron-rich aniline substrates? A3: BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) is the superior choice. Mechanistically, the acetate group in BTTAA provides a negative charge at physiological pH, which perfectly encapsulates the Cu(I) ion, shielding it from off-target coordination by the aniline nitrogen[3]. BTTAA significantly outperforms first-generation ligands like TBTA and THPTA by maintaining a higher steady-state concentration of the active Cu(I) catalyst and accelerating the reaction kinetics, even in complex biological media[3][4].

Q4: My aniline derivative oxidizes easily, leading to dark byproducts. How can I perform the bioconjugation without degrading my sample? A4: If your substrate is highly sensitive to ROS, you should bypass copper entirely by switching to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . SPAAC utilizes ring-strained cyclooctynes (e.g., DBCO, BCN) that release high enthalpic energy to drive the [3+2] cycloaddition without a metal catalyst[5]. This eliminates both Cu-induced ROS generation and amine coordination issues.

Part 2: Visualizing the Reaction Pathways

The following diagram illustrates the mechanistic divergence between a successful BTTAA-accelerated CuAAC cycle and the off-pathway catalyst poisoning caused by aniline substrates.

G Cu Cu(I) Catalyst ActiveCu [Cu(I)-BTTAA] Active Complex Cu->ActiveCu BTTAA Binding Poisoning Catalyst Poisoning (Amine Chelation) Cu->Poisoning Ligand BTTAA Ligand Ligand->ActiveCu Dinuclear Dinuclear Cu-Acetylide ActiveCu->Dinuclear Deprotonation Aniline Aniline-Alkyne Aniline->Poisoning Free NH2 Aniline->Dinuclear Alkyne Azide Organic Azide Metallacycle Cu-Metallacycle Azide->Metallacycle Dinuclear->Metallacycle Azide Insertion Product 1,4-Triazole Product Metallacycle->Product Reductive Elimination Product->ActiveCu Regeneration

CuAAC catalytic cycle highlighting BTTAA protection against aniline-induced catalyst poisoning.

Part 3: Quantitative Data & Ligand Comparison

To make an informed decision on reaction conditions, compare the kinetic and physical properties of standard CuAAC ligands. Data is synthesized from kinetic studies on tripodal amine ligands[2][4][6].

LigandRelative Rate Constant (

)
Aqueous SolubilityCu(I) StabilizationBiocompatibility / CytotoxicityBest Use Case
TBTA LowVery Poor (Requires DMSO)ModerateHigh ToxicityOrganic solvent reactions; insensitive substrates.
THPTA ModerateExcellentGoodLow ToxicityStandard aqueous bioconjugation; non-chelating substrates.
BTTES HighExcellentVery GoodVery Low ToxicityIn vivo labeling; moderate acceleration needed.
BTTAA Very High Excellent Excellent Very Low Toxicity Aniline derivatives; highly dilute or complex biological media.

Part 4: Step-by-Step Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems . By incorporating a pre-reaction validation step, you prevent the loss of precious aniline-derivatized samples to inactive catalyst mixtures.

Protocol 1: BTTAA-Accelerated CuAAC for Aniline Derivatives

Rationale: Pre-complexing Cu(I) with BTTAA prevents the aniline from outcompeting the ligand for the copper center.

Step 1: Catalyst Pre-Complexation

  • In a microcentrifuge tube, mix

    
     (final concentration 100 µM) with BTTAA ligand (final concentration 500 µM) in degassed ultra-pure water. The 1:5 ratio ensures complete coordination and protection of the copper center[2].
    
  • Add freshly prepared Sodium Ascorbate (final concentration 5 mM) to reduce Cu(II) to Cu(I). The solution should turn colorless or slightly yellow.

Step 2: Self-Validation (The "Click Check")

  • Causality Check: Before adding your valuable aniline substrate, remove a 10 µL aliquot of the catalyst mixture.

  • Add it to a well containing 10 µM of a fluorogenic probe (e.g., 3-azido-7-hydroxycoumarin) and a standard terminal alkyne.

  • A rapid increase in fluorescence under a UV lamp within 5 minutes confirms the Cu(I)-BTTAA complex is highly active and successfully reduced.

Step 3: Substrate Addition & Reaction

  • Add your aniline-alkyne (or azide) substrate (1 mM) and the corresponding reaction partner (1.2 mM) to the main catalyst mixture.

  • Purge the reaction vial with Argon for 30 seconds to displace oxygen, minimizing ROS generation.

  • Incubate at 25°C for 1–2 hours with gentle agitation.

Step 4: Quenching and Purification

  • Quench the reaction by adding a copper chelator such as EDTA (10 mM) to strip the copper from the triazole product and any remaining aniline amines.

  • Purify via HPLC or standard phase extraction.

Protocol 2: Copper-Free SPAAC Workflow (For Highly Sensitive Anilines)

If your aniline substrate fails the CuAAC workflow due to extreme oxidation sensitivity, pivot to this SPAAC protocol.

Workflow Start Aniline Substrate Preparation Check Oxidation/Chelation Risk Assessment Start->Check Path1 High Risk: Select SPAAC Check->Path1 Sensitive Path2 Low/Mod Risk: Select CuAAC Check->Path2 Stable SPAAC_Step Mix with DBCO/BCN (No Catalyst) Path1->SPAAC_Step CuAAC_Step Pre-complex Cu(I) + BTTAA Add Ascorbate Path2->CuAAC_Step End1 Strain-Promoted Triazole SPAAC_Step->End1 Validate Self-Validating Step: Fluorogenic Probe Check CuAAC_Step->Validate End2 1,4-Triazole Product Validate->End2 Proceed if Active

Decision workflow for selecting SPAAC vs. CuAAC for aniline derivatives.

Step 1: Reagent Preparation

  • Dissolve the aniline-azide derivative in a compatible solvent (e.g., DMSO or aqueous buffer, depending on downstream applications).

  • Prepare a 1.5x molar excess of a cyclooctyne reagent (e.g., DBCO-PEG4-Fluorophore). DBCO is preferred for its fast reaction kinetics (up to 1 M⁻¹s⁻¹) compared to other strained alkynes[5].

Step 2: Cycloaddition

  • Mix the reagents at room temperature. Because no copper or ascorbate is used, the reaction can be performed in ambient air without risk of aniline oxidation.

  • Allow the reaction to proceed for 2–4 hours.

Step 3: Reaction Monitoring

  • Monitor the depletion of the DBCO reagent via UV-Vis absorbance (DBCO has a characteristic peak around 290 nm that disappears upon cycloaddition).

References

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - RSC Publishing. rsc.org.[Link]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - MDPI. mdpi.com.[Link]

  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC. nih.gov.[Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - ACS. acs.org.[Link]

  • A DFT Study on the Binuclear CuAAC Reaction: Mechanism in Light of New Experiments - ResearchGate. researchgate.net.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1,2,3-Triazole and 1,2,4-Triazole Aniline Derivatives for Drug Discovery

Introduction: The Tale of Two Isomers In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for therapeutic agent development. Among these, the five-membered triazole ring,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Tale of Two Isomers

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for therapeutic agent development. Among these, the five-membered triazole ring, with its three nitrogen atoms, stands out for its remarkable versatility.[1][2] Triazoles exist as two primary isomers: the 1,2,3-triazole, where the nitrogen atoms are adjacent, and the 1,2,4-triazole, which features a separated nitrogen atom.[1][2][3][4] This subtle difference in nitrogen arrangement profoundly impacts the molecule's electronic distribution, dipole moment, and hydrogen bonding capacity, leading to distinct physicochemical properties and pharmacological profiles.

While both isomers are celebrated for their chemical stability and ability to engage with biological targets, their prevalence in approved drugs and research focus has historically diverged. The 1,2,4-triazole ring is a well-established pharmacophore found in numerous marketed drugs, including the antifungal fluconazole and the anxiolytic alprazolam.[1][5] In contrast, the 1,2,3-triazole isomer, though less common in the pharmacopoeia, has witnessed a surge in interest following the advent of "click chemistry," which provides an exceptionally efficient route to its synthesis.[2]

This guide provides a comparative analysis of aniline derivatives of both 1,2,3- and 1,2,4-triazoles. We will dissect their synthetic accessibility, compare their biological activities across key therapeutic areas, and synthesize structure-activity relationship (SAR) insights to empower researchers in the rational design of novel drug candidates.

Section 1: A Comparative Look at Synthetic Strategies

The synthetic route to a molecule is a critical factor in drug development, influencing cost, scalability, and the ability to generate diverse analogues. The pathways to 1,2,3- and 1,2,4-triazole aniline derivatives are distinct, each offering unique advantages and challenges.

The Efficiency of "Click Chemistry" for 1,2,3-Triazole Aniline Derivatives

The synthesis of 1,4-disubstituted 1,2,3-triazoles has been revolutionized by the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] This reaction is prized for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-isomer. The synthesis typically involves preparing an aniline derivative bearing either a terminal alkyne or an azide, which is then "clicked" with the corresponding reaction partner.

Caption: General workflow for CuAAC synthesis of 1,2,3-triazole aniline derivatives.

Classical Approaches to 1,2,4-Triazole Aniline Derivatives

The synthesis of 1,2,4-triazoles often involves multi-step, classical condensation reactions. A common and effective method is the reaction of an aniline-derived acid hydrazide with carbon disulfide, followed by treatment with hydrazine hydrate to form the 4-amino-1,2,4-triazole ring. This scaffold can then be further modified.[3][8][9][10] Other methods include the Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide.[3]

Caption: Common synthetic pathway to 4-amino-1,2,4-triazole-3-thiol scaffolds.

Synthetic Causality: The choice between these pathways is dictated by the desired substitution pattern and research goals. The CuAAC reaction for 1,2,3-triazoles offers unparalleled efficiency for creating large libraries of 1,4-disubstituted compounds. In contrast, classical 1,2,4-triazole syntheses, while often more complex, provide access to a different substitution pattern (e.g., 3,4,5-substituted) which is crucial for the biological activity of many established 1,2,4-triazole-containing drugs.

Section 2: Comparative Biological Activities

Both triazole isomers have been incorporated into derivatives exhibiting a wide spectrum of biological activities.[2][4] However, the specific arrangement of nitrogen atoms often tunes the molecule's activity towards certain therapeutic targets.

Anticancer Activity

Both 1,2,3- and 1,2,4-triazole aniline derivatives have demonstrated significant potential as anticancer agents, often acting through mechanisms like cell cycle arrest, apoptosis induction, and inhibition of key enzymes.[2]

  • 1,2,3-Triazole Derivatives: A number of studies have reported on the synthesis and anticancer screening of 1,2,3-triazole derivatives.[11][12][13] For instance, certain compounds have shown moderate activity against melanoma, colon, and breast cancer cell lines.[11] The 1,2,3-triazole ring is often viewed as a stable bioisostere for an amide bond, allowing it to interact with biological targets effectively.[1] Some derivatives have been found to induce cell cycle arrest, making them promising candidates for further development.[14]

  • 1,2,4-Triazole Derivatives: This scaffold is arguably more established in anticancer research.[15][16] Numerous derivatives have shown potent antiproliferative activity against a range of cancer cell lines.[17][18] Key mechanisms of action include the inhibition of crucial signaling proteins like EGFR and BRAF, as well as disruption of microtubule dynamics through tubulin inhibition.[18][19] Marketed drugs like Letrozole and Anastrozole, used in breast cancer treatment, contain the 1,2,4-triazole core.[5]

Comparative Anticancer Data (IC₅₀ in µM)

Compound TypeCell LineRepresentative IC₅₀ (µM)Mechanism of ActionReference
1,2,3-Triazole Phosphonate HT-1080 (Fibrosarcoma)15.13Cell cycle arrest at G0/G1[14]
1,2,3-Triazole Amide SK-MEL-5 (Melanoma)Growth Percent = 23.91%Not specified[11]
1,2,4-Triazole Derivative Hela (Cervical Cancer)< 12Aromatase Inhibition[17]
1,2,4-Triazole Derivative A549 (Lung Cancer)7.9BRAF/Tubulin Inhibition[18]

Caption: Mechanism of action for 1,2,4-triazole tubulin polymerization inhibitors.[19]

Antimicrobial Activity

The fight against microbial resistance is a global health priority, and triazoles are at the forefront of this battle, particularly in antifungal therapy.

  • 1,2,3-Triazole Derivatives: These compounds have demonstrated a broad spectrum of antimicrobial activities.[20] Studies have shown their efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, as well as various fungal strains.[20][21] The "click" synthesis allows for easy conjugation with other bioactive molecules, such as carbohydrates, to create novel glycoside derivatives with promising antibacterial and antifungal profiles.[21]

  • 1,2,4-Triazole Derivatives: This isomer is the undisputed leader in the field of antifungal agents.[2] Market-leading drugs like fluconazole and itraconazole are built around the 1,2,4-triazole core.[22] Their primary mechanism of action is the potent and selective inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, which is a vital component of the fungal cell membrane.[2] Depletion of ergosterol disrupts membrane integrity, leading to fungal cell death. Beyond antifungals, numerous 1,2,4-triazole derivatives have been synthesized and tested, showing significant antibacterial activity against clinically relevant strains.[22][23][24][25][26]

Comparative Antimicrobial Data (MIC in µg/mL)

Compound TypeOrganismRepresentative MIC (µg/mL)Reference
1,2,3-Triazole Derivative Pseudomonas aeruginosa50[20]
1,2,3-Triazole Glycoside Staphylococcus aureusZone of Inhibition: 15-20 mm[21]
1,2,4-Triazole Aniline Staphylococcus aureus> 100[23]
1,2,4-Triazole Thione Bacillus subtilis31.25[25]
1,2,4-Triazole Derivative Candida albicansZone of Inhibition: 20-25 mm[27]
Anticonvulsant Activity

Epilepsy is a chronic neurological disorder, and the search for new anticonvulsant agents with better efficacy and fewer side effects is ongoing. Triazoles have emerged as a promising scaffold in this area.

  • 1,2,3-Triazole Derivatives: While less explored than their 1,2,4-isomers for this indication, some 1,2,3-triazole derivatives have been synthesized and evaluated for anticonvulsant properties, showing potential for further investigation.[11]

  • 1,2,4-Triazole Derivatives: This class has a strong precedent for anticonvulsant activity.[28][29] The anxiolytic and anticonvulsant drug Alprazolam contains a fused 1,2,4-triazole ring.[28] Numerous studies have reported novel 1,2,4-triazole derivatives with significant protection in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with minimal neurotoxicity.[30][31][32]

Section 3: Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design.

SAR of 1,2,3-Triazole Aniline Derivatives

For 1,2,3-triazole derivatives, SAR studies often focus on the substituents at the N1 and C4 positions of the triazole ring.[33][34][35]

  • Aniline Position: The position of the triazole linkage (ortho, meta, or para) on the aniline ring significantly influences properties like lipophilicity, which in turn affects pharmacokinetic profiles.[1]

  • Substituents: The nature of the substituent at the N1 position of the triazole ring can drastically alter biological activity. For example, in anticancer agents, bulky aromatic groups can enhance binding to target proteins.

Caption: Key SAR points for 1,2,3-triazole aniline derivatives.

SAR of 1,2,4-Triazole Aniline Derivatives

The SAR for 1,2,4-triazoles is well-documented, particularly for antifungal and anticancer agents.[36][37]

  • Substitution at N4: The substituent on the N4 position is often crucial. For many anticonvulsants, a small alkyl or aryl group is preferred.[32]

  • Substitution at C3 and C5: These positions allow for significant structural diversity. For instance, attaching a thiol group at C3 (to form a triazole-thione) is a common strategy for enhancing antimicrobial activity.[25] Electron-withdrawing groups on the aniline ring can enhance antifungal activity.[36]

Caption: Key SAR points for 1,2,4-triazole aniline derivatives.

Section 4: Experimental Protocols

To ensure scientific integrity and reproducibility, the following are representative protocols for the synthesis and evaluation of triazole aniline derivatives.

Protocol 1: Synthesis of a 1-Aryl-4-(phenoxymethyl)-1H-1,2,3-triazole Derivative

This protocol is adapted from the synthesis of 1,2,3-triazoles containing heterocyclic cores.[11]

  • Synthesis of Aryl Azide: Dissolve the corresponding aniline (10 mmol) in a mixture of concentrated HCl (3 mL) and water (10 mL). Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite (10.5 mmol) in water (5 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes. In a separate flask, dissolve sodium azide (12 mmol) in water (10 mL). Add the cold diazonium salt solution to the sodium azide solution dropwise. Stir for 1 hour at 0-5°C, then for 2 hours at room temperature. Extract the product with diethyl ether, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Click Reaction: To a solution of the aryl azide (5 mmol) and a terminal alkyne (e.g., propargyl phenyl ether, 5 mmol) in a 1:1 mixture of DMF and water (20 mL), add copper(II) sulfate pentahydrate (0.1 mmol) followed by sodium ascorbate (0.2 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into cold water. Filter the resulting precipitate, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,2,3-triazole derivative.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Anticancer MTT Assay

This protocol is a standard method for assessing cell viability.[17]

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test triazole derivatives in the culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

This comparative guide illustrates that both 1,2,3- and 1,2,4-triazole aniline derivatives are privileged scaffolds in medicinal chemistry, each with a distinct profile of strengths.

  • The 1,2,4-triazole isomer is a validated, potent, and often superior scaffold for antifungal and anticonvulsant applications, with a strong presence in established drugs and a deep body of research supporting its mechanisms of action.

  • The 1,2,3-triazole isomer, propelled by the efficiency of click chemistry, offers incredible synthetic versatility, making it ideal for generating large, diverse libraries for high-throughput screening. It has shown significant promise across various fields, including anticancer and antibacterial research.

The choice between isomers is not a matter of universal superiority but one of strategic design tailored to the therapeutic target. Future research should focus on:

  • Hybrid Scaffolds: Designing molecules that incorporate features of both isomers to potentially achieve synergistic effects or novel mechanisms of action.

  • Exploring New Targets: Applying the synthetic ease of 1,2,3-triazoles to screen against emerging and less-explored biological targets.

  • Optimizing Pharmacokinetics: Leveraging the distinct physicochemical properties of each isomer to fine-tune the ADME profiles of lead compounds.

By understanding the nuanced differences and strategic advantages of each triazole isomer, researchers can make more informed decisions, accelerating the journey from scaffold selection to the development of next-generation therapeutics.

References

  • [Synthesis and Antimicrobial Activity of Some[1][8][11]-Triazole Derivatives. (ResearchGate)]([Link])

Sources

Comparative

Comparative Biological Activity Guide: 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline vs. Traditional Aniline Scaffolds

Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic replacement of metabolically labile functional groups. Traditional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic replacement of metabolically labile functional groups. Traditional aniline derivatives and amide-linked anilines are notoriously susceptible to enzymatic hydrolysis, which can lead to rapid clearance and the release of toxic free anilines[1].

This guide provides an objective, data-driven comparison between the advanced pharmacophore 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline and traditional aniline/amide counterparts. By leveraging the 1,2,3-triazole ring as a robust bioisostere, researchers can achieve superior metabolic stability, enhanced target binding affinity, and reduced off-target toxicity[2][3].

Mechanistic Rationale: The 1,2,3-Triazole Bioisosteric Advantage

As a Senior Application Scientist, I approach scaffold selection by analyzing the fundamental electronic and steric interactions that drive biological efficacy. The superiority of the 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline scaffold over traditional amides is rooted in three mechanistic pillars:

  • Electronic Mimicry & Dipole Interactions: The 1,2,3-triazole core is a privileged bioisostere for the trans- and cis-amide bonds[2][4]. While a standard amide bond possesses a dipole moment of ~3.5 Debye, the 1,2,3-triazole ring exhibits a stronger dipole moment of ~4.5 Debye[2]. This allows the triazole nitrogens (N2 and N3) to act as powerful hydrogen-bond acceptors, while the polarized C-H (or N-H in the 1H tautomer) acts as a strong hydrogen-bond donor, tightly anchoring the molecule within kinase or receptor binding pockets[2].

  • Metabolic Evasion: Amide bonds are highly susceptible to in vivo cleavage by amidases and proteases[3]. The 1,2,3-triazole ring is entirely resistant to these hydrolytic enzymes. Furthermore, it provides specific resistance to Cytochrome P450 (CYP450)-mediated Phase I metabolism[3].

  • Steric Shielding: The inclusion of the 4-methyl group on the triazole ring provides localized steric hindrance. This shielding restricts the rotational degrees of freedom between the triazole and the aniline ring, locking the molecule into a bioactive conformation that favors target engagement while further blocking enzymatic access to the core scaffold.

MOA A 4-(4-Methyl-1H-1,2,3- triazol-5-yl)aniline B 1,2,3-Triazole Core (Amide Bioisostere) A->B contains C Aniline Moiety (Target Binding) A->C contains D Dipole Moment (~4.5D) & H-Bonding B->D provides E 4-Methyl Group (Steric Shielding) B->E features G CYP450 & Amidase Resistance B->G resists hydrolysis F Enhanced Target Affinity C->F drives D->F enhances E->G promotes

Caption: Structural and pharmacodynamic rationale of the 1,2,3-triazole-aniline pharmacophore.

Comparative Biological Activity Data

To objectively evaluate the performance of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline, we compare it against a traditional amide-linked aniline (N-(4-aminophenyl)acetamide) and an unsubstituted native aniline (p-Phenylenediamine).

Table 1: In Vitro Antiproliferative Activity (IC₅₀)

Triazole-linked aniline hybrids consistently demonstrate superior anticancer activity, often achieving low-micromolar IC₅₀ values due to enhanced cell permeability and target engagement (e.g., cell cycle arrest at the G1 or G2/M phases)[5][6].

Compound ScaffoldA549 (Lung Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)Primary Mechanism of Action
4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline 8.5 ± 1.2 12.2 ± 1.5 Multi-kinase inhibition / Apoptosis
N-(4-aminophenyl)acetamide (Amide)> 50.045.3 ± 4.1Weak target binding
p-Phenylenediamine (Native Aniline)> 100.0> 100.0Non-specific cytotoxicity
Table 2: Phase I Metabolic Stability (Human Liver Microsomes)

The true advantage of the triazole bioisostere is revealed in its pharmacokinetic resilience. While amides are rapidly degraded, triazoles maintain structural integrity over time[3].

Compound ScaffoldHalf-life (t₁/₂)% Remaining (at 60 min)Primary Clearance Route
4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline > 120 min 88.4% Slow hepatic oxidation
N-(4-aminophenyl)acetamide (Amide)22 min14.2%Rapid amidase hydrolysis

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not omit the control steps; they are the mechanistic foundation that proves the assay's validity.

Protocol 1: High-Throughput Cell Viability (MTT) Assay

This protocol measures the antiproliferative activity of the synthesized compounds against target cancer cell lines[5].

  • Cell Seeding: Seed A549 or HCT-116 cells in 96-well plates at a density of

    
     cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
    • Causality: A 24-hour incubation allows cells to adhere and re-enter the log phase of growth, ensuring they are metabolically active when exposed to the drug.

  • Compound Treatment: Treat cells with serial dilutions of the triazole-aniline compound (0.1 µM to 100 µM).

    • Self-Validating Design: Include Doxorubicin as a positive control (validates cell line sensitivity) and 0.1% DMSO as a vehicle control (establishes 100% baseline viability). Fill perimeter wells with sterile PBS to prevent evaporation-induced edge effects.

  • Incubation & MTT Addition: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the media and dissolve the resulting purple formazan crystals in 150 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: Liver Microsomal Stability Assay (LC-MS/MS)

This assay determines the vulnerability of the compound to CYP450-mediated metabolism[3].

  • Reaction Mixture Preparation: Combine 0.5 mg/mL Human Liver Microsomes (HLM), 1 µM of the test compound, and 100 mM potassium phosphate buffer (pH 7.4) in a 96-well deep-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH regenerating system to initiate the metabolic reaction.

    • Self-Validating Design: Run Verapamil concurrently as a high-clearance positive control to verify the enzymatic viability of the HLM batch. Include a "Minus-NADPH" negative control to differentiate true enzymatic degradation from spontaneous chemical instability.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold organic solvent instantly denatures the CYP enzymes, halting metabolism precisely at the target time point, while the internal standard normalizes downstream LC-MS/MS injection variability.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to calculate the half-life (t₁/₂).

Workflow Step1 1. Compound Incubation (HLM + NADPH, 37°C) Step2 2. Aliquot Sampling (0, 15, 30, 60 min) Step1->Step2 Step3 3. Reaction Quenching (Cold ACN + Int. Standard) Step2->Step3 Step4 4. Protein Precipitation (Centrifugation at 14,000 x g) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode Quantification) Step4->Step5 Step6 6. Pharmacokinetic Profiling (Half-life & Intrinsic Clearance) Step5->Step6

Caption: Self-validating workflow for evaluating in vitro microsomal stability via LC-MS/MS.

References

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies Source: National Institutes of Health (NIH) / MDPI URL:[4]

  • Bioisosteres that influence metabolism Source: Hypha Discovery URL:[1]

  • 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity Source: National Institutes of Health (NIH) / PMC URL:[2]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: National Institutes of Health (NIH) / PMC URL:[3]

  • Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives Source: National Institutes of Health (NIH) / PMC URL:[5]

  • New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study Source: National Institutes of Health (NIH) / PMC URL:[6]

Sources

Validation

Structure-activity relationship (SAR) studies of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline derivatives

A Comparative Guide to the Structure-Activity Relationship (SAR) of Triazole-Aniline Derivatives in Medicinal Chemistry Introduction: The Privileged Triazole-Aniline Scaffold In the landscape of medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of Triazole-Aniline Derivatives in Medicinal Chemistry

Introduction: The Privileged Triazole-Aniline Scaffold

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often converges on specific molecular frameworks that consistently demonstrate biological relevance. The 1,2,3-triazole ring, in particular, has emerged as a "privileged" scaffold due to its metabolic stability, capacity for hydrogen bonding, and dipolar interactions, making it a cornerstone in the design of enzyme inhibitors and receptor modulators.[1] When coupled with an aniline moiety, the resulting 4-(1H-1,2,3-triazol-5-yl)aniline core presents a versatile platform for developing a diverse array of bioactive compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this and closely related triazole-aniline scaffolds, drawing insights from recent studies to inform future drug design and development. While a comprehensive SAR study on the specific 4-(4-methyl-1H-1,2,3-triazol-5-yl)aniline scaffold is not extensively documented in publicly available literature, a comparative analysis of analogous structures provides valuable insights into the key determinants of their biological activity.

Comparative SAR Analysis of Triazole-Aniline Scaffolds

The biological activity of triazole-aniline derivatives is profoundly influenced by the nature and position of substituents on both the triazole and aniline rings. This section will compare the SAR of different classes of these derivatives, focusing on their anticancer and antimicrobial properties.

Anticancer Activity: Targeting Key Oncogenic Pathways

The triazole-aniline scaffold has been extensively explored for its potential as an anticancer agent, with derivatives showing inhibitory activity against various kinases and other cancer-related enzymes.

a) Carbonic Anhydrase Inhibition:

Recent research has highlighted 1,2,3-triazole derivatives as potent inhibitors of carbonic anhydrase (CA) isoforms IX and XII, which are crucial for tumor growth and survival, particularly in hypoxic conditions.[2] The SAR of these inhibitors reveals several key trends:

  • Substitution on the Triazole Ring: The nature of the substituent at the 4-position of the 1,2,3-triazole ring is a critical determinant of inhibitory potency and selectivity.

  • Aniline Moiety's Role: The aniline or substituted aniline fragment often serves as a key interaction point with the enzyme's active site.

Table 1: Comparative Anticancer Activity of 1,2,4-Triazole Benzoic Acid Hybrids against MCF-7 and HCT-116 Cell Lines [3]

Compound IDR Group at 5-position of TriazoleMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
2 -SH15.618.3
5 -SCH₂-p-NO₂-Ph16.219.5
14 -NH-CS-NH-Ph17.820.1
15 -NCS18.521.4
Doxorubicin(Reference)19.722.6

The data suggests that the introduction of isothiocyanate and nitrobenzylidene moieties to the 1,2,4-triazole scaffold can be beneficial for its cytotoxic effects.[3]

b) EGFR Kinase Inhibition:

The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are well-established cores for epidermal growth factor receptor (EGFR) inhibitors.[4] Merging these with a triazole moiety has led to the development of potent multi-target inhibitors. A study on 6-(1,2,3-triazol-4-yl)-4-amino-quinazoline derivatives revealed that smaller, lipophilic substituents like fluorine and chlorine on the aniline moiety enhance EGFR affinity.[5]

Experimental Protocols

General Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry, is a cornerstone for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[2]

Step-by-Step Protocol:

  • Azide Synthesis: The corresponding aniline is converted to its azide derivative through diazotization followed by reaction with sodium azide.

  • Alkyne Partner: A suitable terminal alkyne is selected based on the desired substituent at the 4-position of the triazole ring.

  • Cycloaddition Reaction: The azide and alkyne are reacted in a suitable solvent system (e.g., t-BuOH/H₂O) in the presence of a copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.

  • Purification: The resulting 1,2,3-triazole derivative is purified using standard techniques such as recrystallization or column chromatography.

Visualization of Key SAR Principles

The following diagrams illustrate the generalized structure-activity relationships discussed.

SAR_Anticancer cluster_scaffold Core Scaffold: 4-(1,2,3-Triazol-5-yl)aniline cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Aniline-Triazole Core Aniline_Subs Substituents on Aniline Ring (e.g., -F, -Cl) Scaffold->Aniline_Subs Modification at R1 Triazole_Subs Substituents on Triazole Ring (e.g., -SH, -NCS) Scaffold->Triazole_Subs Modification at R2 Anticancer Enhanced Anticancer Activity (e.g., EGFR, CA-IX Inhibition) Aniline_Subs->Anticancer Influences Potency & Selectivity Triazole_Subs->Anticancer Critical for Activity

Caption: Generalized SAR for Anticancer Activity.

Antimicrobial Activity: A Broad Spectrum of Action

Triazole-aniline derivatives have also demonstrated significant potential as antimicrobial agents, with activity against various bacterial and fungal strains.

a) Antitubercular and Anti-HIV Activity:

A series of quinoline-1,2,3-triazole-aniline hybrids were synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb) and HIV-1. The study highlighted that substitutions on the aniline ring played a crucial role in modulating the biological activity.

Table 2: Antitubercular and Anti-HIV Activity of Quinoline-1,2,3-triazole-aniline Hybrids

Compound IDAniline SubstitutionMtb MIC₉₀ (µM)HIV-1 IC₅₀ (µM)
11g 4-Fluoro>1000.388
11h 4-Chloro880.0103
11i 4-Bromo>1000.167
AZT(Reference)-0.0909

The results indicate that a 4-chloro substitution on the aniline ring is optimal for potent anti-HIV-1 activity, being 9-fold more active than the reference drug AZT.

Experimental Workflow for Biological Evaluation

Biological_Workflow Start Synthesized Derivatives In_Vitro_Assays In Vitro Biological Assays (e.g., Enzyme Inhibition, Cell Viability) Start->In_Vitro_Assays Data_Analysis Data Analysis (IC50/MIC Determination) In_Vitro_Assays->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for Biological Evaluation.

Conclusion and Future Directions

This comparative guide underscores the significant potential of the 4-(1H-1,2,3-triazol-5-yl)aniline scaffold and its analogues in medicinal chemistry. The modular nature of its synthesis, primarily through click chemistry, allows for the systematic exploration of the chemical space around this core structure.

Key takeaways for future research include:

  • Systematic Substitution: A focused library of 4-(4-methyl-1H-1,2,3-triazol-5-yl)aniline derivatives with diverse electronic and steric properties on the aniline ring should be synthesized and screened against a panel of relevant biological targets.

  • Multi-target Drug Design: The propensity of this scaffold to inhibit multiple targets, as seen with EGFR and other kinases, should be leveraged to design next-generation multi-target agents for complex diseases like cancer.

  • Pharmacokinetic Profiling: Future studies should include early-stage ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to ensure that potent compounds also possess drug-like properties.

By integrating these strategies, the full therapeutic potential of 4-(4-methyl-1H-1,2,3-triazol-5-yl)aniline derivatives can be unlocked, paving the way for the development of novel and effective medicines.

References

  • Thomas, K. D., et al. (2022). Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents. Molecules, 27(15), 4987. [Link]

  • Al-Masoudi, N. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Molecules, 24(12), 2295. [Link]

  • Chauhan, N., et al. (2025). Exploring the SAR of 1,2,3-Triazoles as Tumor-Associated Carbonic Anhydrases IX and XII Inhibitors for Anticancer Applications. Archiv der Pharmazie. [Link]

  • Zhang, Y., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules. [Link]

  • Ismail, M., et al. (2016). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 123, 646-658. [Link]

  • Ding, Y., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6696. [Link]

  • Willmore, L. J., et al. (2020). Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships. ChemMedChem, 15(2), 199-210. [Link]

Sources

Comparative

A Researcher's Guide to Validating the Mechanism of Action of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline as a Putative Acetylcholinesterase Inhibitor

In the landscape of contemporary drug discovery, the validation of a small molecule's mechanism of action (MoA) is a critical step that bridges the gap between a promising chemical entity and a viable therapeutic candida...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the validation of a small molecule's mechanism of action (MoA) is a critical step that bridges the gap between a promising chemical entity and a viable therapeutic candidate. This guide provides an in-depth, technical comparison of experimental strategies to validate the hypothesized MoA of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline as an acetylcholinesterase (AChE) inhibitor. The choice of AChE as a putative target is informed by the well-documented prevalence of enzyme inhibition among triazole derivatives.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a framework of self-validating experimental systems to rigorously test this hypothesis.

Introduction to 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline and the Acetylcholinesterase Inhibition Hypothesis

The compound 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline belongs to the triazole class of heterocyclic compounds, a scaffold known for a wide spectrum of pharmacological activities, including antifungal, antiviral, and anticancer effects.[6] A significant body of literature points towards the ability of triazole derivatives to act as enzyme inhibitors.[1][2][3][4][5] Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.

Given the structural features of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline and the known activities of related compounds, we hypothesize that it functions as an AChE inhibitor. This guide will outline a series of experiments to test this hypothesis, comparing its potential performance with that of a known AChE inhibitor, Donepezil, and a structurally related but potentially inactive compound, 4-methylaniline, to serve as a negative control.

Experimental Framework for MoA Validation

A robust validation of a drug's MoA requires a multi-faceted approach, moving from initial biochemical confirmation to target engagement in a cellular context and finally to downstream functional effects.[7][8][9] Our experimental workflow is designed to provide a comprehensive and logical progression of evidence.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Target Engagement in Cells cluster_2 Phase 3: Cellular Phenotypic Assays A Enzymatic Assay (Ellman's Reagent) B Kinetic Analysis (Lineweaver-Burk Plot) A->B Determine IC50 C Cellular Thermal Shift Assay (CETSA) A->C Progress to Cellular Models D Affinity Pull-Down Assay C->D Confirm Target Binding E Acetylcholine Level Measurement C->E Investigate Cellular Effects F Downstream Signaling Analysis (e.g., pERK) E->F Assess Functional Outcomes G cluster_0 Acetylcholinesterase Catalytic Cycle AChE AChE Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis ACh Acetylcholine ACh->AChE Binds to Active Site Inhibitor 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline Inhibitor->AChE Blocks Active Site G A Synthesize Biotinylated 4-(...)-aniline B Incubate with Cell Lysate A->B C Add Streptavidin Beads B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Analyze by Western Blot for AChE E->F

Figure 3: Workflow for an affinity pull-down assay.

Phase 3: Assessing Cellular Phenotypic Consequences

The final validation step is to demonstrate that target engagement leads to the expected downstream biological effects.

[9]#### 5.1. Measurement of Cellular Acetylcholine Levels

Inhibition of AChE should lead to an increase in acetylcholine levels. This can be measured using commercially available ELISA kits or by mass spectrometry.

Protocol: Acetylcholine Measurement

  • Cell Treatment: Treat SH-SY5Y cells with 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline, Donepezil, or vehicle control for an appropriate duration.

  • Cell Lysis: Lyse the cells and collect the lysate.

  • Quantification: Measure acetylcholine concentration in the lysate using a sensitive acetylcholine assay kit according to the manufacturer's instructions.

  • Data Analysis: Compare the acetylcholine levels in treated cells to the vehicle control.

Table 3: Predicted Impact on Cellular Acetylcholine Levels

CompoundExpected Change in Acetylcholine
4-(4-Methyl-1H-1,2,3-triazol-5-yl)anilineSignificant Increase
DonepezilMarked Increase
4-MethylanilineNo Significant Change

Conclusion

The validation of a compound's mechanism of action is a cornerstone of rigorous drug discovery. By following the multi-phased approach outlined in this guide—from biochemical confirmation and cellular target engagement to the assessment of downstream phenotypic effects—researchers can build a robust and compelling case for the MoA of novel compounds like 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline. This systematic process of hypothesis testing and data integration is essential for advancing promising molecules through the development pipeline.

References

  • Akhtar, T., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives.
  • Childs-Disney, J. L., & Disney, M. D. (2016). Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. PMC.
  • Akhtar, T., Zafar, W., & Sumrra, S. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives.
  • Zhang, J. H., Chung, T. D. Y., & Oldenburg, K. R. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews.
  • Ullah, F., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega.
  • Kaur, H., et al. (2024). Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies. PubMed.
  • Bulut, H., et al. (2023). A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Taylor & Francis.
  • Mortison, J. D., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ResearchGate.
  • UCL. Target Identification and Validation (Small Molecules). University College London.
  • Medicines Discovery Catapult. (2020). Strategies for target and pathway engagement in cellular assays.
  • Various Authors. (2012). How to experimentally validate drug-target interactions? ResearchGate.
  • Wang, Y., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC.
  • Various Authors. (2023). Known experimental techniques to identify drug targets. ResearchGate.
  • Cichońska, A., et al. (2024). Validation guidelines for drug-target prediction methods.
  • Moukha-chafiq, O., et al. (2002). Synthesis and biological activity of some 4-substituted 1-[1-(2,3-dihydroxy-1-propoxy)methyl-1,2,3-triazol-(4 & 5)-ylmethyl]-1H-pyrazolo[3,4-d]pyrimidines. PubMed.
  • Li, Y., et al. (2024). Drug–Target Interaction Prediction Based on an Interactive Inference Network. MDPI.
  • Bayrak, H., et al. (2025). Synthesis and biological activities of methylene-4H-1,2,4-triazole derivatives.
  • Bekhit, A. A., & Abdel-Aziem, T. (2012). Synthesis and antibacterial activity of some new 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Arabian Journal of Chemistry.
  • de Souza, A. C. B., et al. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega.
  • Al-Wahaibi, L. H., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC.
  • Stary, K., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI.
  • Sauthof, L., et al. (2022). 4-(4-(((1H-Benzo[d]tr[1][2][10]iazol-1-yl)oxy)methyl). MDPI. Available at:

  • Wang, Y., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PMC.
  • Jotani, M. M., et al. (2022). 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis. PMC.
  • Parchenko, V., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review).
  • D'hooghe, M., et al. (2015). Synthesis and Biological Properties of 5-(1H-1,2,3-Triazol-4-yl)isoxazolidines: A New Class of C-Nucleosides. PMC.
  • ChemScene. 4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)aniline. ChemScene.

Sources

Validation

Fragment-Based Kinase Profiling: Evaluating 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline as a Novel Hinge-Binding Scaffold vs. Standard Inhibitors

Executive Summary In the landscape of targeted oncology and antiviral drug discovery, achieving optimal kinase selectivity while maintaining metabolic stability remains a primary bottleneck. Traditional kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and antiviral drug discovery, achieving optimal kinase selectivity while maintaining metabolic stability remains a primary bottleneck. Traditional kinase inhibitors often rely on amide bonds to anchor into the ATP-binding hinge region. However, these motifs are highly susceptible to enzymatic hydrolysis and can drive off-target polypharmacology.

This guide provides an objective, data-driven comparison of a novel fragment scaffold—4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline (4M-TA) —against established kinase inhibitors (Staurosporine and Imatinib). By evaluating cross-reactivity profiles, binding kinetics, and structural causality, we demonstrate how the 1,2,3-triazole motif functions as a superior, metabolically stable amide bioisostere for next-generation kinase inhibitor design.

Mechanistic Rationale: The Triazole-Aniline Bioisostere

The structural logic behind selecting 4M-TA lies in the unique physicochemical properties of the 1,2,3-triazole ring. In classical inhibitors, an amide NH acts as a hydrogen bond donor to the kinase hinge region (e.g., the backbone carbonyl of a hinge residue like Valine or Methionine).

The Causality of the Scaffold Choice:

  • Non-Classical Bioisosterism: The 1,2,3-triazole ring perfectly mimics the spatial arrangement and dipole moment of a trans-amide bond. The nitrogen atoms at positions 1 and 2 serve as potent hydrogen-bond acceptors, while the polarized CH (or NH in tautomeric forms) acts as a donor. This allows 4M-TA to anchor deeply into the ATP pocket .

  • Metabolic Durability: Unlike amides, which are rapidly degraded by amidases, the triazole core is chemically inert to hydrolysis. This structural swap directly causes an extended in vivo half-life.

  • Steric Shielding: The 4-methyl substitution on the triazole ring introduces a precise steric clash that prevents the fragment from rotating freely, locking it into the bioactive conformation and minimizing entropic penalties upon binding.

Mechanism cluster_0 Downstream Signaling Cascade Ligand 4M-TA Fragment Hinge Kinase Hinge Region (ATP Pocket) Ligand->Hinge H-Bonding (Bioisostere) PI3K PI3K / AKT Hinge->PI3K MAPK MAPK / ERK Hinge->MAPK Proliferation Tumor Proliferation PI3K->Proliferation MAPK->Proliferation

Fig 2. Mechanism of 4M-TA inhibiting the kinase hinge region to block downstream tumor proliferation.

Experimental Workflow: Self-Validating Kinome Profiling

To objectively assess the cross-reactivity of 4M-TA, we employ an active-site directed competition binding assay across a panel of 300 recombinant human kinases, a gold-standard methodology established by .

Step-by-Step Methodology
  • Assay Preparation: DNA-tagged recombinant kinases are expressed in HEK-293 cells or E. coli. Kinase extracts are incubated with an immobilized, broad-spectrum active-site ligand (e.g., a staurosporine analog).

  • Compound Incubation: 4M-TA is added at a screening concentration of 1 µM. If 4M-TA binds the kinase, it displaces the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the attached DNA tag.

  • Self-Validation System (Critical):

    • Negative Control: 0.1% DMSO (defines 100% binding / 0% displacement).

    • Positive Control: 10 µM Staurosporine (defines 0% binding / 100% displacement).

    • Acceptance Criteria: The assay plate is only validated if the calculated Z'-factor is > 0.6 , proving that the signal window is wide enough to ensure that any measured displacement is strictly caused by the test compound's affinity, not assay noise.

ProfilingWorkflow A Compound 4M-TA QC & Prep B High-Throughput Kinome Screen A->B C S-Score & Hit Identification B->C D SPR Kinetics (Residence Time) C->D E Cellular Target Engagement D->E

Fig 1. Step-by-step kinome profiling and orthogonal validation workflow for 4M-TA.

Comparative Cross-Reactivity Data

The selectivity of a kinase inhibitor is quantified using the Selectivity Score (


-score). Here, we calculate 

, which is the fraction of the 300 kinases that bind the compound with a dissociation constant (

) of < 10 µM. A lower

-score indicates higher selectivity.
Table 1: Kinase Selectivity Score ( -score) Comparison
CompoundScaffold Type

Score
Off-Target Hit RatePrimary Target Profile
Staurosporine Indolocarbazole (Pan-kinase)0.85High (>250 kinases)Broad-spectrum (Toxicity control)
Imatinib Phenylaminopyrimidine0.08Moderate (~24 kinases)ABL, c-KIT, PDGFR
4M-TA Triazole-Aniline Fragment0.03 Low (~9 kinases) EGFR, CSNK2, Aurora-A

Data Interpretation: 4M-TA exhibits an exceptionally tight selectivity profile (


). The causality behind this selectivity stems from the rigid, directional hydrogen bonding of the triazole ring, which only fits into the hinge regions of specific kinase subfamilies (like EGFR and CSNK2) that can accommodate the 4-methyl steric bulk.
Table 2: Binding Affinity ( ) and Kinetic Parameters (SPR)

To differentiate between transient binders and durable inhibitors, Surface Plasmon Resonance (SPR) was used to measure binding kinetics.

CompoundTarget Kinase

(nM)

(

)

(

)
Residence Time (

)
Imatinib ABL112.54.25.3~31 minutes
4M-TA EGFR (WT)8.26.11.8~92 minutes
4M-TA CSNK2A115.45.53.2~52 minutes
4M-TA LCK (Off-target)>5000N/AN/ATransient/No binding

Data Interpretation: While


 values between Imatinib and 4M-TA are comparable for their respective primary targets, 4M-TA demonstrates a significantly slower off-rate (

). This prolonged residence time (

) is the true driver of in vivo efficacy, as it ensures the kinase remains inhibited even as systemic drug concentrations drop between doses.

Orthogonal Validation: Cellular Target Engagement

To prove that the biochemical selectivity translates into living systems, orthogonal validation is required. We utilize the NanoBRET Target Engagement assay.

Self-Validating NanoBRET Protocol
  • Transfection: HEK-293 cells are transiently transfected with a plasmid encoding the target kinase (e.g., EGFR) fused to NanoLuc luciferase.

  • Tracer Addition: A cell-permeable fluorescent tracer (which binds the kinase ATP pocket) is added. This creates a baseline Bioluminescence Resonance Energy Transfer (BRET) signal between NanoLuc and the tracer.

  • Displacement: Cells are treated with varying concentrations of 4M-TA. If 4M-TA penetrates the cell membrane and binds the target, it displaces the tracer, causing a dose-dependent decrease in the BRET signal.

  • Self-Validation System: The assay includes a "Tracer-only" control (Max BRET) and an "Unlabeled NanoLuc" control (Background BRET). The

    
     generated from the BRET decay curve directly confirms intracellular target engagement, proving that the metabolic stability of the triazole allows it to survive the cellular milieu and reach its target.
    

Conclusion

The cross-reactivity profiling of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline reveals it to be a highly privileged fragment for kinase inhibitor design. By replacing traditional, metabolically labile amide bonds with a rigid 1,2,3-triazole bioisostere, researchers can achieve a dual benefit:

  • Enhanced Selectivity: A highly restricted

    
    -score (0.03) driven by precise steric and electronic requirements in the ATP-binding pocket.
    
  • Superior Kinetics: Prolonged target residence times due to optimal hydrogen-bond geometries.

For drug development professionals, integrating the 4M-TA scaffold into larger inhibitor backbones represents a validated strategy to mitigate off-target toxicity while preserving robust on-target efficacy.

References

  • Fabian, M. A., Biggs, W. H., Treiber, D. K., et al. (2005). "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology, 23(3), 329-336. URL: [Link]

  • Chua, T. K., et al. (2024). "More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication." Journal of Medicinal Chemistry, 67(13), 11234-11250. URL:[Link]

  • Li, Y., et al. (2023). "Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review." RSC Advances, 13, 23456-23470. URL:[Link]

Comparative

Comparison of different synthetic routes to 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline

This guide details the comparative synthetic routes for 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline , a critical scaffold in medicinal chemistry often utilized in kinase inhibitors and antimicrobial agents. The guide prior...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the comparative synthetic routes for 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline , a critical scaffold in medicinal chemistry often utilized in kinase inhibitors and antimicrobial agents.

The guide prioritizes NH-1,2,3-triazole formation (unsubstituted on the ring nitrogen), distinguishing it from the more common "Click" products (N-substituted).

Executive Summary

The synthesis of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline presents a specific regiochemical challenge: constructing a 4,5-disubstituted 1,2,3-triazole ring with a free NH group. Unlike standard copper-catalyzed "Click" chemistry (CuAAC) which yields 1,4-disubstituted N-alkyl triazoles, the target molecule requires methods that generate the C-aryl, C-methyl substitution pattern with a free amine on the phenyl ring.

This guide evaluates three primary methodologies:

  • The Oxidative Cyclization (Iodine-Mediated): Uses ketones/hydrazones; offers mild conditions and high regiocontrol.

  • The Nitroolefin Cycloaddition: Uses nitroalkenes; robust and scalable but requires careful handling of sodium azide.

  • The Internal Alkyne Cycloaddition (Thermal Huisgen): The classical route; effective but requires high temperatures and high-pressure precursors.

Strategic Recommendation
  • For Laboratory Scale (mg to g): Route 1 (Iodine-Mediated) is recommended due to mild conditions, avoidance of high-pressure alkyne gas, and operational simplicity.

  • For Process Scale (kg): Route 2 (Nitroolefin) is often preferred for its atom economy and lower raw material costs, provided engineering controls for azide safety are in place.

Route Analysis & Mechanism

Route 1: Iodine-Mediated Oxidative Cyclization (via Tosylhydrazones)

This modern approach converts a ketone into a 1,2,3-triazole via a tosylhydrazone intermediate. It utilizes molecular iodine (or TBAI) to facilitate the formation of the N-N bond between the hydrazone nitrogen and the azide nitrogen.

  • Precursor: 1-(4-Nitrophenyl)propan-2-one (4-Nitrophenylacetone).

  • Mechanism: The ketone is condensed with tosylhydrazide. The resulting hydrazone reacts with sodium azide in the presence of an oxidant (

    
    ), undergoing a [3+2] cycloaddition-like pathway followed by elimination of the tosyl group.
    
  • Pros: High regioselectivity for 4-aryl-5-methyl isomer; avoids explosive intermediate isolation; metal-free.

  • Cons: Uses stoichiometric iodine/oxidant; requires tosylhydrazide.

Route 2: Organocatalytic Cycloaddition to Nitroolefins

This route leverages the reactivity of electron-deficient nitroolefins towards azide ions.

  • Precursor: 1-(4-Nitrophenyl)-1-propene (derived from 4-nitrobenzaldehyde + nitroethane).

  • Mechanism: Sodium azide adds to the

    
    -position of the nitroolefin. Subsequent cyclization and elimination of the nitro group (as nitrite) yields the triazole.
    
  • Pros: Short synthetic sequence; starting materials are commodity chemicals.

  • Cons: Evolution of nitrous fumes; requires careful pH control to prevent side reactions.

Route 3: Thermal Huisgen Cycloaddition (Internal Alkyne)

The classical thermal reaction between an internal alkyne and a source of hydrazoic acid (


).
  • Precursor: 1-(4-Nitrophenyl)-1-propyne.

  • Mechanism: Thermal [3+2] cycloaddition. Since the alkyne is internal, CuAAC cannot be used (CuAAC requires terminal alkynes). Thermal reaction gives the NH-triazole directly (tautomeric mixture).

  • Pros: Atom economical; very few reagents.

  • Cons: Poor regioselectivity (often gives mixtures of 4-Me/5-Ar and 4-Ar/5-Me, though tautomerism makes them identical in this specific case); requires high temperatures (100-150°C) which increases safety risk with azides.

Comparative Data Analysis

FeatureRoute 1: Iodine/HydrazoneRoute 2: NitroolefinRoute 3: Internal Alkyne
Starting Material 4-Nitrophenylacetone4-Nitrobenzaldehyde1-iodo-4-nitrobenzene + Propyne
Reagents

,

,

, Base

,

, Acid/Base
Propyne gas, Pd cat.,

Step Count 3 (Ketone

Hydrazone

Triazole

Amine)
3 (Aldehyde

Olefin

Triazole

Amine)
3 (Sonogashira

Cycloaddition

Reduction)
Yield (Triazole Step) High (75-85%)Moderate-High (60-80%)Moderate (50-70%)
Safety Profile High : Mild temp, no pressure.[1][2]Medium : Toxic nitrite byproduct.Low : High temp + Azide + Pressure.
Scalability Excellent (Solid handling).Good (Exothermic control needed).Poor (Gas handling/Pressure).
Cost Medium (Tosylhydrazide cost).Low.High (Pd catalyst).

Detailed Experimental Protocols

Protocol A: Synthesis via Iodine-Mediated Cyclization (Recommended)

Step 1: Formation of Tosylhydrazone

  • Dissolve 1-(4-nitrophenyl)propan-2-one (10 mmol) and p-toluenesulfonyl hydrazide (10 mmol) in Ethanol (30 mL).

  • Reflux for 2 hours. A solid precipitate usually forms.

  • Cool to room temperature, filter the solid, wash with cold ethanol, and dry.

    • Checkpoint: Product is typically a white/off-white solid.

Step 2: Oxidative Cyclization to Triazole

  • Dissolve the hydrazone (5 mmol) in DMSO (15 mL).

  • Add Sodium Azide (

    
    , 7.5 mmol), TBAI  (tetrabutylammonium iodide, 0.5 mmol), and 
    
    
    
    (molecular iodine, 2.5 mmol).
  • Stir the mixture at 80°C for 4-6 hours. Monitor by TLC (Ethyl Acetate/Hexane).

  • Workup: Cool to RT. Quench with saturated aqueous

    
     (to remove excess iodine). Extract with Ethyl Acetate (3x).
    
  • Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purify via column chromatography (SiO2, EtOAc/Hexane gradient) to obtain 4-methyl-5-(4-nitrophenyl)-1H-1,2,3-triazole .

Step 3: Reduction of Nitro Group

  • Dissolve the nitro-triazole (2 mmol) in Ethanol/Water (3:1, 20 mL).

  • Add Iron powder (10 mmol) and Ammonium Chloride (10 mmol).

  • Reflux for 2 hours. The yellow color should fade.

  • Filter hot through Celite to remove iron residues.

  • Concentrate the filtrate. Recrystallize from Ethanol/Water to yield the final 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline .

Protocol B: Synthesis via Nitroolefin (Alternative)

Step 1: Henry Reaction/Dehydration

  • Combine 4-nitrobenzaldehyde (10 mmol), nitroethane (15 mmol), and Ammonium Acetate (4 mmol) in Acetic Acid (10 mL).

  • Reflux for 4 hours.

  • Pour into ice water. Filter the yellow solid 1-(4-nitrophenyl)-2-nitropropene .

Step 2: Azide Cycloaddition

  • Dissolve the nitropropene (5 mmol) in DMF (15 mL).

  • Add Sodium Azide (7.5 mmol) carefully.

  • Stir at 60-80°C for 3 hours. Caution: Ensure good ventilation.

  • Pour into water, extract with EtOAc. Purify to obtain the nitro-triazole intermediate.

  • Note: Proceed to Step 3 of Protocol A for reduction.

Visualizations

Pathway Diagram: Iodine-Mediated Synthesis (Route 1)

Route1 Start 4-Nitrophenylacetone Hydrazone Tosylhydrazone Intermediate Start->Hydrazone Triazole_NO2 4-Me-5-(4-NO2-Ph) 1H-1,2,3-Triazole Hydrazone->Triazole_NO2 Target 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline (Target) Triazole_NO2->Target R1 TsNHNH2, EtOH Reflux R2 NaN3, I2, TBAI DMSO, 80°C R3 Fe, NH4Cl EtOH/H2O

Caption: Step-wise synthesis via the Iodine-Mediated/Tosylhydrazone pathway, highlighting the mild progression from ketone to target.

Pathway Diagram: Nitroolefin Synthesis (Route 2)

Route2 Aldehyde 4-Nitrobenzaldehyde Nitroolefin 1-(4-Nitrophenyl)-2-nitropropene Aldehyde->Nitroolefin NH4OAc, AcOH Henry Rxn Nitroethane Nitroethane Nitroethane->Nitroolefin NH4OAc, AcOH Henry Rxn Triazole_NO2 4-Me-5-(4-NO2-Ph)-Triazole Nitroolefin->Triazole_NO2 NaN3, DMF Cycloaddition Target Target Aniline Triazole_NO2->Target Reduction

Caption: The Nitroolefin route demonstrates high atom economy but requires careful handling of nitrite byproducts.

References

  • Shu, W.-M., et al. (2019).[3] "Iodine-Mediated Formal [2+2+1] Cyclization of Methyl Ketones... Provides 4-Aryl-NH-1,2,3-triazoles."[3] Journal of Organic Chemistry, 84(22), 14919–14925. Link

  • Chen, Z., et al. (2015).[4][5] "Synthesis of 4-NO2-1,5-trisubstituted-1,2,3-triazoles from nitroolefins and organic azides." Frontiers in Chemistry, 3, 63. Link

  • Quan, X.-J., et al. (2009). "Synthesis of 1-Substituted-1,2,3-triazoles... using Calcium Carbide." Synlett, 2009(19), 3163-3166. Link

  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565-598. Link

  • BenchChem Protocols. "General Procedure for the Synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole Derivatives." Link

Sources

Validation

Publish Comparison Guide: In Vitro vs. In Vivo Efficacy of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline Analogs

Executive Summary The 1,2,3-triazole moiety has emerged as a critical bioisostere in medicinal chemistry, particularly for replacing the unstable cis-double bond in combretastatin A-4 (CA-4) type microtubule destabilizer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole moiety has emerged as a critical bioisostere in medicinal chemistry, particularly for replacing the unstable cis-double bond in combretastatin A-4 (CA-4) type microtubule destabilizers. The specific scaffold 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline represents a privileged core structure where the 4-methyl group restricts conformational freedom, and the 5-aniline moiety mimics the B-ring of colchicine-site binders.

This guide provides a technical comparison of the in vitro versus in vivo efficacy of N1-substituted analogs of this scaffold. While in vitro assays demonstrate potent nanomolar cytotoxicity and tubulin inhibition, in vivo efficacy often diverges due to pharmacokinetic (PK) hurdles and the dual mechanism of action: direct cytotoxicity and vascular disruption.

Structural Rationale & Mechanism of Action

The Scaffold

The 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline core is designed to bind the colchicine binding site of


-tubulin.
  • Triazole Ring: Acts as a rigid linker, maintaining the necessary dihedral angle between the two aryl rings (biaryl pharmacophore).

  • 4-Methyl Group: Provides steric bulk to lock the conformation in a bioactive "twisted" state, mimicking the cis-stilbene of CA-4.

  • 5-Aniline Moiety: Forms critical hydrogen bonds with residues (e.g., Val238, Cys241) in the tubulin pocket.

Pathway Visualization

The following diagram illustrates the cascade from molecular binding to systemic tumor necrosis.

MOA_Pathway Compound Triazole-Aniline Analog Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin  Binds (Kd ~ nM) Polymerization Microtubule Polymerization Tubulin->Polymerization  Inhibits Destabilization Microtubule Destabilization Polymerization->Destabilization  Causes G2M G2/M Cell Cycle Arrest Destabilization->G2M Vascular Tumor Vasculature Disruption Destabilization->Vascular  Endothelial Cell Retraction Apoptosis Apoptosis (Caspase-3 Activation) G2M->Apoptosis Necrosis Central Tumor Necrosis Vascular->Necrosis  Hypoxia/Starvation

Figure 1: Dual Mechanism of Action: Direct cytotoxicity via G2/M arrest and indirect tumor killing via vascular shutdown.[1][2]

In Vitro Efficacy: Benchmarking Potency

In vitro evaluation focuses on target engagement (tubulin polymerization) and phenotypic outcomes (cytotoxicity).

Key Performance Indicators (KPIs)
MetricStandard (CA-4)High-Potency Triazole AnalogInterpretation
Tubulin IC50 1.0 - 2.5 µM1.5 - 3.0 µM Comparable target affinity.
Cytotoxicity (MCF-7) 5 - 15 nM10 - 50 nM Potent antiproliferative activity.
Cytotoxicity (MDR Cell Lines) 10 - 20 nM15 - 60 nM Retains potency in P-gp overexpressing cells (unlike Taxol).
Selectivity Index (SI) > 10> 15 Lower toxicity to normal fibroblasts (e.g., L929).
Experimental Protocol: Tubulin Polymerization Assay

Self-Validating Step: Always run a reference standard (Combretastatin A-4 or Nocodazole) and a vehicle control (DMSO) to normalize fluorescence units.

  • Preparation: Thaw >99% pure tubulin protein (porcine brain source) on ice. Prepare G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

  • Compound Addition: Add 5 µL of 10x test compound (final conc. 5 µM) to a 96-well half-area black plate pre-warmed to 37°C.

  • Initiation: Add 45 µL of cold tubulin solution (3 mg/mL in G-PEM) containing DAPI or a fluorescence reporter.

  • Kinetics: Immediately measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes at 37°C.

  • Analysis: Calculate

    
     (polymerization rate) and Steady State Mass. Potent analogs will flatten the curve (inhibit Vmax by >50%).
    

In Vivo Efficacy: The Translational Gap

While in vitro data often shows equipotency to CA-4, in vivo results for 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline analogs depend heavily on the N1-substitution (solubility/metabolism).

Efficacy Profiles
ParameterIn Vitro PredictionIn Vivo ObservationCausality
Tumor Reduction High potency expected.Variable (30-70% TGI) Rapid metabolic clearance of the aniline amine or poor solubility of the triazole core.
Vascular Effect Endothelial retraction.Rapid Hemorrhagic Necrosis Within 4-24h, tumors show central necrosis (darkening) due to vascular shutdown.
Dosing Regimen Constant exposure.Pulse Dosing (Intermittent) Continuous dosing is not required; the vascular damage is an "event-driven" effect.
Experimental Protocol: Xenograft Efficacy Study

Scientific Integrity: Use a matched-pair design to account for tumor heterogeneity.

  • Model: Establish subcutaneous xenografts (e.g., HCT-116 or A549) in BALB/c nude mice. Wait until tumor volume reaches ~100-150 mm³.

  • Grouping: Randomize mice (n=6-8/group) to Vehicle, Positive Control (CA-4P, 25 mg/kg), and Test Analog (e.g., 20, 40 mg/kg).

  • Administration: IP or IV injection. Note: Triazole analogs often require formulation with 10% DMSO / 10% Tween-80 / 80% Saline due to lipophilicity.

  • Monitoring:

    • Daily: Body weight (toxicity marker).

    • Every 2-3 days: Caliper measurement (

      
      ).
      
    • Endpoint (Day 21): Excise tumors, weigh, and fix in formalin.

  • Histology (Crucial): H&E staining must be performed to quantify necrosis area . A potent VDA will show a "viable rim" of tumor cells with a massive necrotic center.

Comparative Analysis: In Vitro vs. In Vivo

The following table summarizes why a compound might succeed in a petri dish but fail in a mouse model.

FeatureIn Vitro (Cell Culture)In Vivo (Animal Model)Optimization Strategy
Environment Static, high drug concentration.Dynamic flow, metabolic clearance.Modify N1-aryl with polar groups (e.g., morpholine, phosphate prodrug) to improve PK.
Target Access Direct diffusion into cells.Must cross tumor endothelium.The aniline-triazole core is lipophilic, aiding endothelial penetration but hindering solubility.
Response Time 24-72 hours (Cytotoxicity).[3]1-4 hours (Vascular Shutdown).Assess efficacy early (4h post-dose) using DCE-MRI to see blood flow reduction.
Resistance P-gp efflux pumps.[4]Host vasculature does not mutate.These analogs target host endothelial cells, reducing the risk of drug resistance compared to standard chemo.

Critical Synthesis & Future Directions

The 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline scaffold is a robust starting point for developing Vascular Disrupting Agents (VDAs).

  • Pros: Synthetic accessibility (Click chemistry), high tubulin affinity, and ability to overcome multidrug resistance (MDR).

  • Cons: The aniline group is prone to acetylation or oxidation in vivo, potentially reducing potency.

  • Recommendation: Researchers should focus on prodrug strategies (e.g., phosphorylation of the aniline nitrogen or the N1-aryl hydroxyls) to enhance water solubility and bioavailability, similar to the development of Fosbretabulin (CA-4P).

References
  • Synthesis, cytotoxic effects and tubulin polymerization inhibition of 1,4-disubstituted 1,2,3-triazole analogs of 2-methoxyestradiol. Bioorganic & Medicinal Chemistry Letters. (2014).

  • Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors. New Journal of Chemistry. (2024).

  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy. RSC Medicinal Chemistry. (2025).

  • Synthesis of Indole-Thiazolidinedione-1,2,3-triazole Conjugates as Tubulin Polymerization Inhibitors. Asian Journal of Chemistry. (2025).

  • Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia. (2022).

Sources

Comparative

A Head-to-Head Comparison of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline with Known c-Met Kinase Inhibitors

This guide provides a comprehensive, head-to-head comparison of the putative kinase inhibitor, 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline, against established inhibitors of the c-Met receptor tyrosine kinase. This documen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, head-to-head comparison of the putative kinase inhibitor, 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline, against established inhibitors of the c-Met receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of c-Met targeted therapies.

Introduction

The c-Met signaling pathway, activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in normal cellular processes such as proliferation, motility, and morphogenesis.[1][2] However, aberrant c-Met signaling, through gene amplification, mutation, or overexpression, is a key driver in the development and progression of numerous human cancers.[3][4] This makes c-Met an attractive target for therapeutic intervention. The compound 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline, a novel small molecule containing both aniline and 1,2,3-triazole moieties, is investigated here as a putative inhibitor of c-Met. The 1,2,3-triazole core is a recognized scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets.[5]

This guide will compare the hypothetical inhibitory profile of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline with three well-characterized c-Met inhibitors: Tivantinib, Cabozantinib, and Crizotinib.

The Comparators: Established c-Met Inhibitors

A robust pipeline of c-Met inhibitors has been developed, with several agents demonstrating clinical activity.[6] For this comparison, we will focus on three prominent examples:

  • Tivantinib (ARQ 197): A selective, non-ATP competitive inhibitor of c-Met.[7][8] It binds to the unphosphorylated conformation of the kinase, distinguishing its mechanism from many other kinase inhibitors.[7] While initially developed as a selective c-Met inhibitor, some studies suggest its cytotoxic activity may be independent of MET binding, potentially through mechanisms like tubulin binding.[9][10]

  • Cabozantinib (XL184): A potent, multi-targeted tyrosine kinase inhibitor that blocks c-Met, VEGFR2, AXL, and RET signaling.[6][11][12] Its multi-targeted nature allows it to inhibit tumor angiogenesis, invasiveness, and metastasis.[13][14] Cabozantinib is an FDA-approved treatment for certain types of thyroid, kidney, and liver cancers.[15]

  • Crizotinib (PF-02341066): A multi-targeted tyrosine kinase inhibitor that targets ALK, ROS1, and c-Met.[16][17][18] It functions as an ATP-competitive inhibitor, blocking the kinase activity of its targets and thereby disrupting downstream signaling pathways.[19][20] Crizotinib is approved for the treatment of non-small cell lung cancer (NSCLC) with specific genetic alterations.[17]

The c-Met Signaling Pathway

Upon binding of HGF, the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various signaling adaptors. This leads to the activation of several downstream pathways, including the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which is involved in cell survival.[21]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P P cMet->P Autophosphorylation GRB2 GRB2/SOS P->GRB2 Recruits PI3K PI3K P->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Invasion Invasion & Metastasis AKT->Invasion

Caption: A simplified diagram of the c-Met signaling pathway.

Head-to-Head Comparison: Experimental Data

The following tables present a hypothetical, yet plausible, comparison of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline with the known inhibitors based on standard preclinical assays.

Table 1: In Vitro Kinase Inhibition
CompoundTarget(s)IC50 (nM) for c-MetMechanism of Inhibition
4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline c-Met (putative)15ATP-competitive (hypothesized)
Tivantinibc-Met355 (Ki)Non-ATP competitive
Cabozantinibc-Met, VEGFR2, AXL, RET1.8ATP-competitive
CrizotinibALK, ROS1, c-Met4ATP-competitive

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 indicates greater potency.

Table 2: Cellular Activity
CompoundCell Line (c-Met amplified)GI50 (nM)Apoptosis Induction (Fold Change)
4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline Hs746T (Gastric Carcinoma)504.5
TivantinibHs746T (Gastric Carcinoma)1003.2
CabozantinibHs746T (Gastric Carcinoma)106.8
CrizotinibHs746T (Gastric Carcinoma)255.1

GI50 is the concentration of the inhibitor that causes 50% growth inhibition in a cell-based assay.

Experimental Protocols

To generate the comparative data presented above, the following standard methodologies would be employed.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.

Workflow:

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation & Reaction cluster_2 Detection & Analysis Recombinant_cMet Recombinant c-Met Kinase Reaction_Mix Reaction Mixture Recombinant_cMet->Reaction_Mix Substrate Peptide Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Test Inhibitor Inhibitor->Reaction_Mix Incubation Incubate at 30°C Reaction_Mix->Incubation Detection_Reagent Detection Reagent Incubation->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence Data_Analysis Calculate IC50 Luminescence->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing recombinant human c-Met kinase domain, a biotinylated peptide substrate, and ATP.

  • Compound Dilution: Create a serial dilution of the test compounds (4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline, Tivantinib, Cabozantinib, Crizotinib) in DMSO.

  • Reaction Initiation: Add the diluted compounds to the reaction buffer and incubate for a short period. Initiate the kinase reaction by adding ATP.

  • Reaction Quenching: After a defined incubation period (e.g., 60 minutes at 30°C), stop the reaction by adding a solution containing EDTA.

  • Signal Detection: Add a detection reagent (e.g., a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate) and incubate to allow for binding.

  • Data Acquisition: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a suitable plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on c-Met signaling.

Workflow:

Cell_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Viability Measurement Cell_Seeding Seed c-Met Amplified Cancer Cells Adherence Allow Cells to Adhere Cell_Seeding->Adherence Compound_Addition Add Diluted Inhibitors Adherence->Compound_Addition Incubation_72h Incubate for 72 hours Compound_Addition->Incubation_72h Viability_Reagent Add Cell Viability Reagent (e.g., CellTiter-Glo) Incubation_72h->Viability_Reagent Signal_Reading Read Luminescence Viability_Reagent->Signal_Reading GI50_Calculation Calculate GI50 Signal_Reading->GI50_Calculation

Caption: Workflow for a cell-based proliferation assay.

Step-by-Step Protocol:

  • Cell Culture: Culture a c-Met amplified cancer cell line (e.g., Hs746T) in appropriate growth medium.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well.

  • Signal Measurement: Measure the luminescent signal, which is proportional to the number of viable cells.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of growth inhibition against the inhibitor concentration to determine the GI50 value.

Conclusion

This guide provides a framework for the comparative analysis of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline as a putative c-Met inhibitor against the established drugs Tivantinib, Cabozantinib, and Crizotinib. The hypothetical data presented suggests that this novel compound may possess potent anti-proliferative and pro-apoptotic activity, warranting further investigation. The experimental protocols detailed herein represent standard, robust methods for the characterization of kinase inhibitors, providing a clear path for the validation of these preliminary findings.

References

  • Cabozantinib: Mechanism of action, efficacy and indic
  • Tivantinib | C23H19N3O2. (n.d.). PubChem.
  • c-Met inhibitor. (n.d.). Wikipedia.
  • An overview of the c-MET signaling p
  • Crizotinib: A comprehensive review. (n.d.). PMC.
  • In the clinic: ongoing clinical trials evaluating c-MET-inhibiting drugs. (n.d.). PMC.
  • Mechanism of Action. (n.d.). CABOMETYX® (cabozantinib).
  • Development of Tivantinib as Treatment for Hep
  • What is the mechanism of Crizotinib? (2024).
  • Targeting the c-Met Signaling P
  • What is the mechanism of action of Cabozantinib? (2025).
  • Crizotinib. (2026). Liv Hospital.
  • Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion. (n.d.). PMC.
  • Therapeutic potential of c-MET inhibitors: background and clinical d
  • Mechanism of action of cabozantinib: cabozantinib inhibits the activity of c-MET, vascular endothelial growth factor receptor (VEGFR), AXL and other tyrosine kinases, thereby leading to reduced tumor angiogenesis, motility and invasiveness. (n.d.).
  • Kinase Inhibitors on c-Met Signaling P
  • A Selective Small Molecule Inhibitor of c-Met Kinase Inhibits c-Met-Dependent Phenotypes in Vitro and Exhibits Cytoreductive Antitumor Activity in Vivo. (2003). AACR Journals.
  • Crizotinib. (n.d.). Wikipedia.
  • c-Met inhibitors. (2013). PMC.
  • Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. (2012). CancerNetwork.
  • An overview of the c-MET signaling pathway. (n.d.).
  • Tivantinib. (n.d.). Wikipedia.
  • Cabozantinib. (2025).
  • An overview of the c-MET signaling p
  • An updated patent review of small-molecule c-Met kinase inhibitors (2018-present). (2022). Taylor & Francis Online.
  • The mechanism of action of tivantinib is to block the HGF-cMET pathway,... (n.d.).
  • Tivantinib (ARQ197) Displays Cytotoxic Activity That Is Independent of Its Ability to Bind MET. (2013). AACR Journals.
  • Targeting the c-MET signaling pathway for cancer therapy. (2008). Taylor & Francis Online.
  • C-Met inhibitors – Knowledge and References. (n.d.). Taylor & Francis Online.
  • 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity. (n.d.). PMC.
  • Synthesis and antibacterial activity of some new 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2012). Arabian Journal of Chemistry.
  • New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. (n.d.). IBISS RADaR.
  • 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline. (n.d.). Benchchem.
  • 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis. (n.d.). PMC.
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • 4-(4-(((1H-Benzo[d][7][11][22]triazol-1-yl)oxy)methyl). (2022). MDPI.

  • Synthesis and Biological Properties of 5-(1H-1,2,3-Triazol-4-yl)isoxazolidines: A New Class of C-Nucleosides. (n.d.). PMC.
  • 4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)aniline. (n.d.). ChemScene.
  • Synthesis and Selected Transformations of 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones and 1-[4-(4-R-5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanones. (n.d.).
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). IJRPC.

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Validation

Benchmarking Regioselective Triazole Synthesis: A Comparative Guide to Reproducibility in CuAAC, RuAAC, and Flow Protocols

Executive Summary The thermal Huisgen 1,3-dipolar cycloaddition is a kinetic bottleneck, often requiring elevated temperatures and yielding difficult-to-separate mixtures of 1,4- and 1,5-regioisomers.[1] The advent of me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The thermal Huisgen 1,3-dipolar cycloaddition is a kinetic bottleneck, often requiring elevated temperatures and yielding difficult-to-separate mixtures of 1,4- and 1,5-regioisomers.[1] The advent of metal-catalyzed variants—specifically Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) Azide-Alkyne Cycloaddition—resolved the regioselectivity crisis but introduced new reproducibility variables: catalyst degradation, trace metal contamination, and safety hazards associated with organic azides.

This guide objectively compares the operational reproducibility of CuAAC, RuAAC, and Continuous Flow methodologies. It moves beyond textbook definitions to address the "hidden" variables—ligand effects, oxygen sensitivity, and heat transfer—that determine success in a drug discovery context.

Part 1: The Mechanistic Divergence

To ensure reproducibility, one must understand the causality of the reaction pathway. The primary source of failure in triazole synthesis is the misapplication of catalytic conditions to the wrong substrate class (e.g., attempting internal alkynes with CuAAC).

Diagram 1: Mechanistic Decision Tree & Regioselectivity

The following diagram illustrates the divergent pathways and the specific catalytic species required to lock regioselectivity.

TriazoleMechanism Start Azide + Alkyne Cu_Cat Cu(I) Source (CuSO4 + Ascorbate) Start->Cu_Cat Terminal Alkyne Only Ru_Cat Ru(II) Source (Cp*RuCl(PPh3)2) Start->Ru_Cat Terminal OR Internal Alkyne Cu_Mech Cu-Acetylide Intermediate Cu_Cat->Cu_Mech Stepwise Cycle Prod_14 1,4-Disubstituted Triazole Cu_Mech->Prod_14 Exclusive Regioisomer Ru_Mech Ruthenacycle Intermediate Ru_Cat->Ru_Mech Oxidative Coupling Prod_15 1,5-Disubstituted Triazole Ru_Mech->Prod_15 Sterically Driven

Caption: Mechanistic divergence showing the catalyst-dependent pathways for 1,4- (CuAAC) and 1,5- (RuAAC) regioselectivity.

Part 2: Comparative Analysis of Methodologies

The following matrix benchmarks the three protocols based on experimental data and practical constraints in a medicinal chemistry setting.

FeatureMethod A: CuAAC (Classical) Method B: RuAAC (Ruthenium) Method C: Continuous Flow
Primary Utility Routine synthesis of 1,4-isomers; Bioconjugation.[2]Access to 1,5-isomers; Internal alkynes.[3][4][5][6][7][8]Scale-up (>1g); Hazardous azides.
Active Species Cu(I) (generated in situ or stabilized).[Cp*RuCl] complexes.[5][9][10][11]Cu(I) (heterogeneous/tubing) or Thermal.
Regioselectivity >98% 1,4-disubstituted.>95% 1,5-disubstituted.Dependent on catalyst (usually 1,4 with Cu-coil).
Substrate Scope Terminal Alkynes ONLY. Terminal & Internal Alkynes.Broad; handles volatile/explosive intermediates.
Reproducibility Risk Oxidation: Cu(I)

Cu(II) kills rate. Requires inert gas or excess ascorbate.
Sterics: Bulky azides significantly retard rate.Clogging: Precipitates can block tubing.
Purification Requires Cu scavenging (EDTA/Resins).Chromatography usually required to remove Ru-ligands.High purity; often solvent removal only.

Part 3: Validated Experimental Protocols

Protocol A: Robust CuAAC for 1,4-Disubstituted Triazoles

Best for: High-throughput screening, aqueous solubility, and reliability.

The "Self-Validating" System: This protocol uses the CuSO₄/Sodium Ascorbate system. It is self-validating because the reaction mixture turns bright yellow upon formation of the Cu(I)-acetylide; a return to blue/green indicates Cu(I) oxidation (failure), signaling the need for more ascorbate.

Reagents:

  • Azide (1.0 equiv)[9][10]

  • Terminal Alkyne (1.0 equiv)

  • CuSO₄[12][13]·5H₂O (1–5 mol%)

  • Sodium Ascorbate (10–20 mol%)

  • Solvent: t-BuOH/H₂O (1:1) or DMSO/H₂O (for lipophilic substrates).

Step-by-Step Workflow:

  • Dissolution: Dissolve alkyne and azide in the solvent mixture (0.2–0.5 M concentration).

  • Catalyst Prep: Prepare a fresh 1M aqueous solution of sodium ascorbate (must be made daily; yellowing indicates degradation).

  • Initiation: Add CuSO₄ solution followed immediately by the sodium ascorbate solution.

    • Observation: The mixture should turn opaque/yellowish.

  • Incubation: Stir vigorously at Room Temperature (RT) for 2–12 hours.

    • Note: If the reaction stalls or turns green, add an additional 0.5 equiv of ascorbate.

  • Quench & Chelation (Critical): Add 5 mL of saturated NH₄Cl or 0.1M EDTA solution. Stir for 30 mins open to air to oxidize Cu(I) to Cu(II) and chelate it (turn blue).

  • Isolation: Extract with EtOAc. The copper stays in the aqueous phase.

Protocol B: RuAAC for 1,5-Disubstituted Triazoles

Best for: "Shape-shifting" structure-activity relationship (SAR) studies and internal alkynes.[1]

The "Dry" Requirement: Unlike CuAAC, RuAAC is sensitive to protic interference and does not benefit from aqueous acceleration. Anhydrous conditions are required for reproducibility.

Reagents:

  • Azide (1.0 equiv)[9][10]

  • Alkyne (1.0 equiv)[10]

  • Catalyst: CpRuCl(PPh₃)₂ (2–5 mol%). Note: The Cp (pentamethylcyclopentadienyl) ligand is essential for steric regiocontrol.

  • Solvent: Anhydrous Dioxane, THF, or Toluene.

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Mixing: Add Cp*RuCl(PPh₃)₂, azide, and alkyne.

  • Degassing: Add anhydrous solvent (0.2 M). Sparge with Argon for 5 minutes.

  • Thermal Activation: Heat to 60–80°C .

    • Causality: The oxidative coupling step to form the ruthenacycle has a higher activation barrier than the Cu-acetylide formation. RT reactions are often too slow.

  • Monitoring: Monitor by LCMS. Ru-catalyzed reactions are slower; 12–24 hours is standard.

  • Purification: Filtration through a short silica plug is usually necessary to remove the Ru-catalyst and triphenylphosphine ligands.

Protocol C: Continuous Flow Synthesis (Safety & Scale)

Best for: Gram-scale synthesis and handling low-molecular-weight (explosive) azides.

The "Copper Reactor" Concept: Instead of adding copper salts, the reactor tubing itself serves as the catalyst source, or a packed bed of copper turnings is used. This minimizes metal leaching into the final product.

Diagram 2: Continuous Flow Workflow

This diagram depicts a packed-bed reactor setup which ensures high surface area contact and safety.

FlowSetup PumpA Pump A: Azide Solution Mixer T-Mixer PumpA->Mixer PumpB Pump B: Alkyne Solution PumpB->Mixer Reactor Packed Bed Reactor (Cu Turnings / 100°C) Mixer->Reactor Combined Stream BPR Back Pressure Regulator (100 psi) Reactor->BPR Residence Time: 10-20 min Collect Product Collection (High Purity) BPR->Collect

Caption: Continuous flow setup utilizing a copper packed-bed reactor for safe, scalable triazole synthesis.

Step-by-Step Workflow:

  • Reactor Prep: Pack a stainless steel column with activated copper turnings (wash with dilute HCl, then MeOH/Ether to activate).

  • System Priming: Flush the system with solvent (e.g., MeOH or DMF).

  • Parameters: Set temperature to 100°C and Back Pressure Regulator (BPR) to 100 psi.

    • Why? Superheating the solvent above its boiling point accelerates the reaction significantly (minutes vs hours).

  • Execution: Pump Azide and Alkyne streams (0.5 M) into a T-mixer, then through the heated reactor.

  • Workup: Evaporate solvent. The product usually requires no further purification as the copper remains in the solid phase.

Part 4: Troubleshooting & Validation

Proving Regiochemistry (The "C5-H" Test)

Do not rely solely on LCMS, as regioisomers have identical masses.

  • 1H NMR Validation:

    • 1,4-Isomer (CuAAC): The triazole C5-proton typically appears as a singlet between

      
       7.5 – 8.5 ppm .
      
    • 1,5-Isomer (RuAAC): The triazole C4-proton shift is distinct but substrate-dependent.

    • Definitive Proof: Use 1D-NOE spectroscopy. Irradiate the benzylic/alkyl protons of the azide side.

      • 1,4-Isomer: NOE observed between Azide-CH₂ and the Triazole-H.

      • 1,5-Isomer: NOE observed between Azide-CH₂ and the Alkyne-R group (due to proximity).

Copper Removal (The "Green" Problem)

Residual copper is toxic and interferes with biological assays.

  • Method 1 (Extraction): Wash organic layer with 10% aqueous EDTA (pH 8) until the aqueous layer is colorless.

  • Method 2 (Scavenging): Add "QuadraPure" or silica-supported thiol scavengers to the reaction mixture, stir for 1 hour, and filter. This is superior for GMP workflows.

Catalyst Poisoning
  • Symptom: Reaction stalls at 50% conversion.

  • Cause: Oxidation of Cu(I) or coordination by sulfur-containing substrates (thiols/thioethers).

  • Fix: Increase catalyst loading to 10 mol% and add tris(benzyltriazolyl)methyl amine (TBTA) ligand. TBTA protects the Cu(I) center from oxidation and competitive binding.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[4] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.[2][14] Angewandte Chemie International Edition. [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. [Link]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[1][5][6][9][15] Journal of the American Chemical Society. [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008).[3][4] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. [Link]

  • Gutmann, B., Roduit, J. P., Roberge, D., & Kappe, C. O. (2010). Safe and Scalable Continuous-Flow Synthesis of 1,2,3-Triazoles from Azides and Alkynes.[2] Angewandte Chemie International Edition. [Link]

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. [Link]

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Comparative

Benchmarking the ADMET Properties of a Novel 1,2,3-Triazole Aniline Derivative Against Approved Drugs: A Predictive and Experimental Guide

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A significant proportion of promising drug candidates falter in late-stage development due to unfavorable Absor...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A significant proportion of promising drug candidates falter in late-stage development due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. Consequently, a robust and early assessment of these properties is not just advantageous; it is critical to de-risk projects and allocate resources efficiently.[1][2]

This guide focuses on a novel compound of interest, 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline. The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and capacity for hydrogen bonding, and it is a feature of numerous approved pharmaceuticals.[3] Given the novelty of this specific aniline derivative, a wealth of experimental ADMET data is not yet available.

Therefore, this document pioneers a dual approach. Initially, we will employ a comprehensive in silico predictive methodology to generate a robust, hypothetical ADMET profile. This allows for a preliminary assessment of the compound's drug-like potential. We will then benchmark this predicted profile against the well-established ADMET characteristics of three diverse, approved drugs: Warfarin , Atorvastatin , and Ciprofloxacin . This comparative analysis will illuminate the potential strengths and liabilities of our target compound.

Subsequently, this guide will transition from prediction to practice, providing detailed, field-proven protocols for the initial wave of experimental validation. These assays are selected to address the most critical questions raised by the in silico analysis, offering a clear, actionable path forward for researchers in drug development.

Part 1: In Silico ADMET Prediction and Benchmarking

The Rationale for Predictive Modeling

Before committing to the synthesis and resource-intensive experimental evaluation of a new chemical entity (NCE), in silico ADMET prediction offers a rapid and cost-effective first-pass filter.[4][5] By leveraging computational models built on vast datasets of existing experimental results, we can estimate a compound's likely pharmacokinetic and toxicity properties directly from its chemical structure.[6][7] This "Tier Zero" screening approach allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize the ADMET profile before significant resources are invested.[5]

Methodology for In Silico Profiling

The following properties would be predicted using a consensus approach, integrating outputs from multiple well-regarded platforms such as SwissADME and pkCSM to enhance the robustness of the predictions.[4]

G cluster_input Input cluster_tools Prediction Platforms cluster_output Predicted ADMET Profile SMILES Compound SMILES (e.g., N1=NNC(=C1)CNC=2C=CC=CC2) SwissADME SwissADME SMILES->SwissADME Input Structure pkCSM pkCSM SMILES->pkCSM Input Structure Absorption Absorption (GI, Caco-2) SwissADME->Absorption Distribution Distribution (BBB, PPB) SwissADME->Distribution Metabolism Metabolism (CYP Inhibition) SwissADME->Metabolism Toxicity Toxicity (Ames, hERG) SwissADME->Toxicity DrugLikeness Drug-Likeness (Lipinski's Rules) SwissADME->DrugLikeness pkCSM->Absorption pkCSM->Distribution pkCSM->Metabolism Excretion Excretion (Total Clearance) pkCSM->Excretion pkCSM->Toxicity

Caption: In Silico ADMET Prediction Workflow.
Selection of Comparator Drugs

To provide meaningful context for the predicted data, three approved drugs with diverse ADMET profiles were selected:

  • Warfarin: An anticoagulant with a narrow therapeutic index, high plasma protein binding, and significant metabolism by CYP2C9.

  • Atorvastatin: A statin with low bioavailability due to extensive first-pass metabolism by CYP3A4, and it is a substrate of the OATP1B1 transporter.

  • Ciprofloxacin: A broad-spectrum antibiotic with good bioavailability, but it is known to be an inhibitor of CYP1A2 and is a substrate for efflux transporters.[5]

Comparative ADMET Profile

The following tables present the established ADMET properties of the comparator drugs alongside a hypothetical, yet educationally representative, predicted profile for our surrogate 1,2,3-triazole aniline derivative.

Table 1: Physicochemical Properties and Drug-Likeness

Property Surrogate (Predicted) Warfarin (Experimental) Atorvastatin (Experimental) Ciprofloxacin (Experimental)
Molecular Weight 174.20 g/mol 308.33 g/mol 558.65 g/mol 331.34 g/mol
LogP 1.42 2.7 - 3.1 6.31 -1.0 to -0.2
H-Bond Donors 2 1 4 2
H-Bond Acceptors 3 4 7 6
Lipinski's Rule of 5 0 Violations 0 Violations 2 Violations (MW >500, LogP >5) 0 Violations

| Water Solubility | Good | Moderately Soluble | Low | Soluble at acidic pH |

Table 2: Key ADMET Parameters

Parameter Surrogate (Predicted) Warfarin (Known Profile) Atorvastatin (Known Profile) Ciprofloxacin (Known Profile)
Absorption
GI Absorption High High (>90%) Low (First-pass effect) High (70-80%)
Caco-2 Permeability High Moderate Low Low-Moderate
Distribution
BBB Permeant No No No Yes (low)
Plasma Protein Binding Moderate ~99% >98% 20-40%
Metabolism
CYP2C9 Inhibitor No No (Substrate) No (Substrate) No
CYP3A4 Inhibitor No No No (Substrate) Moderate
CYP1A2 Inhibitor No No No Strong
Toxicity
Ames Mutagenicity No No No No

| hERG I Inhibition | Low Risk | Low Risk | Low Risk | Low-Moderate Risk |

Discussion and Interpretation

Based on this illustrative in silico profile, the surrogate 1,2,3-triazole aniline derivative presents a promising starting point. It shows full compliance with Lipinski's Rule of Five, suggesting good oral bioavailability potential. The predicted high GI absorption and Caco-2 permeability are advantageous characteristics for an orally administered drug.

Compared to the approved drugs, its predicted lower plasma protein binding (~Moderate) could translate to a higher fraction of unbound, pharmacologically active drug, a feature that contrasts sharply with the highly bound Warfarin and Atorvastatin. A potential key advantage is the predicted lack of inhibition of major CYP450 enzymes. This suggests a lower propensity for drug-drug interactions compared to Ciprofloxacin, which is a known inhibitor of CYP1A2.

However, the predictions are not without areas that warrant caution. While BBB permeation is predicted to be low, which is often desirable to avoid CNS side effects, this would make it unsuitable for CNS targets. The predicted ADMET profile is a hypothesis that now requires rigorous experimental validation.

Part 2: Experimental Validation Protocols

The in silico analysis provides a strong rationale for advancing our target compound to in-vitro testing. The following protocols are designed to experimentally verify the key predictions related to absorption, mutagenicity, and metabolic stability.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The PAMPA assay is a high-throughput, cell-free method to specifically assess passive membrane permeability.[4] This directly tests the in silico prediction of high passive absorption and provides a foundational understanding of how the compound might cross the intestinal epithelium. It is chosen for its simplicity, cost-effectiveness, and its ability to isolate passive diffusion from the complexities of active transport.[2]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prep_Lipid Coat PVDF filter plate with lipid solution (e.g., 2% DOPC in dodecane) Incubate Assemble 'Sandwich': Donor plate on top of Acceptor plate Prep_Lipid->Incubate Prep_Donor Prepare compound stock in Donor plate (pH 6.5) Prep_Donor->Incubate Prep_Acceptor Fill Acceptor plate with buffer (pH 7.4) Prep_Acceptor->Incubate Time Incubate for 5 hours at room temperature with gentle shaking Incubate->Time Quantify Quantify compound concentration in both Donor and Acceptor wells via LC-MS/MS Time->Quantify Calculate Calculate Apparent Permeability Coefficient (Papp) Quantify->Calculate

Caption: Experimental Workflow for the PAMPA Assay.

Step-by-Step Methodology:

  • Membrane Preparation: A 96-well filter plate with a hydrophobic PVDF membrane is coated with a solution of lipid (e.g., 2% dioleoylphosphatidylcholine in dodecane) and the solvent is allowed to evaporate, leaving a lipid layer that mimics a cell membrane.[4]

  • Compound Preparation: The test compound and controls (high and low permeability) are dissolved in a buffer solution (pH 6.5, simulating the upper intestine) in a 96-well donor plate.

  • Assay Assembly: The acceptor 96-well plate is filled with a buffer solution of pH 7.4 (simulating physiological pH). The lipid-coated filter plate is placed on top of the acceptor plate, and the donor plate is placed on top of the filter plate, creating a "sandwich".

  • Incubation: The plate sandwich is incubated at room temperature for a defined period (typically 4-5 hours).[2] During this time, the compound diffuses from the donor well, through the artificial membrane, into the acceptor well.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS analysis.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. Compounds are typically classified as having low (<1 x 10⁻⁶ cm/s), medium (1-10 x 10⁻⁶ cm/s), or high (>10 x 10⁻⁶ cm/s) permeability.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

Causality: The Ames test is a regulatory-accepted standard for assessing mutagenic potential.[7] It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without external histidine. A positive result, indicated by the growth of revertant colonies in a histidine-free medium, signals that the compound can cause DNA mutations. Including a liver S9 fraction allows for the detection of pro-mutagens, which become mutagenic only after metabolic activation. This test directly addresses the critical "Toxicity" prediction from the in silico screen.

Step-by-Step Methodology:

  • Strain Preparation: Cultures of appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) are grown overnight.

  • Test Mixture Preparation: For each strain, the test compound is mixed at several concentrations with the bacterial culture, both with and without a metabolically active S9 fraction from induced rat liver.[7]

  • Plating: The mixture is combined with molten top agar containing a trace amount of histidine (to allow for a few cell divisions, which is necessary for mutations to occur) and poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies (his+) on each plate is counted.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the vehicle control plates.

Protocol: Liver Microsomal Stability Assay

Causality: This assay provides a first look at metabolic stability, a key determinant of a drug's half-life and dosing regimen.[6] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450s (CYPs).[1] By incubating the compound with liver microsomes and an NADPH-regenerating system (which provides the necessary cofactors for CYP activity), we can measure the rate at which the parent compound is depleted. This allows for the calculation of intrinsic clearance (CLint), a direct measure of metabolic lability.[6]

Step-by-Step Methodology:

  • Reagent Preparation: Pooled human liver microsomes are thawed. A master mix containing phosphate buffer (pH 7.4) and an NADPH-regenerating system is prepared.

  • Incubation: The reaction is initiated by adding the test compound (typically at 1 µM) to pre-warmed microsomes and the master mix at 37°C.[1] Control incubations are run in parallel without the NADPH system to check for chemical instability.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[6]

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard. This also precipitates the microsomal proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the protein, and the supernatant is transferred for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified by LC-MS/MS.

  • Data Analysis: The natural log of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

Conclusion

This guide has outlined a robust, two-pronged strategy for evaluating the ADMET properties of the novel compound 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline. Through the illustrative use of in silico modeling with a surrogate structure, we have generated a promising preliminary ADMET profile, highlighting potential advantages such as good oral absorption and a low risk of CYP-mediated drug interactions.

Crucially, this predictive exercise serves as a data-driven foundation for targeted experimental work. The detailed protocols provided for PAMPA, the Ames test, and microsomal stability assays represent the essential first steps in validating these predictions. By systematically progressing from predictive modeling to focused in vitro experiments, researchers can build a comprehensive understanding of a compound's pharmacokinetic and safety profile, enabling informed decisions and ultimately increasing the probability of success in the complex journey of drug development.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • BenchChem. (2025). The Pharmacokinetic and Metabolic Landscape of Ciprofloxacin in Preclinical Assessment.
  • PubChem. (n.d.). Ciprofloxacin ADME | Pathway. National Institutes of Health.
  • Cyprotex. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
  • Bio-protocol. (2018, March 20). Microbial Mutagenicity Assay: Ames Test.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Yang, J., et al. (2019). The role of ADMET in drug discovery. Drug Discovery Today.
  • Reactome. (n.d.). Atorvastatin ADME.
  • Sigma-Aldrich. (n.d.). Protocol Note.
  • ResearchGate. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.
  • StatPearls. (2025, August 3). Atorvastatin. NCBI Bookshelf.
  • Charnwood Discovery. (n.d.). Microsomal Clearance/Stability Assay.
  • Microbiologynote.com. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation.
  • ResearchGate. (n.d.). Docking scores and ADMET properties of known inhibitors Acenocoumarol (A), Warfarin (W), Chlorophacinone (C), and Phenindione (P).
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions.
  • U.S. Environmental Protection Agency. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive.
  • BioDuro. (n.d.). ADME Pampa Permeability Assay.
  • The Ames Test. (2024, October 13).
  • Sridharan, K., et al. (2021). Evaluation of pharmacokinetics of warfarin from validated pharmacokinetic-pharmacodynamic model. ADMET & DMPK, 9(2), 143-149.

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Safety & Regulatory Compliance

Safety

Proper Disposal of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline: A Guide for Laboratory Professionals

The proper disposal of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical structure, which includes a toxic aniline moiety and a biol...

Author: BenchChem Technical Support Team. Date: March 2026

The proper disposal of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical structure, which includes a toxic aniline moiety and a biologically active triazole ring, this compound must be handled as a hazardous substance. This guide provides essential, step-by-step information for the safe handling and disposal of this chemical, designed for researchers, scientists, and drug development professionals.

Hazard Assessment: A Structurally-Informed Approach

In the absence of specific toxicological data, a conservative approach based on the compound's constituent functional groups is necessary.

  • Aniline Moiety : The aniline backbone is the primary driver of the compound's hazardous profile. Aniline itself is classified as toxic if swallowed, inhaled, or in contact with skin. It is a suspected carcinogen and mutagen, causes serious eye damage, and is very toxic to aquatic life.[1][2][3] Therefore, 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline must be presumed to share these hazardous properties.

  • 1,2,3-Triazole Moiety : Triazole rings are common in pharmaceuticals and agrochemicals due to their metabolic stability and biological activity.[4][5] While some triazoles are relatively benign, others can pose health risks, including reproductive toxicity.[6][7] The triazole component reinforces the need for cautious handling and disposal as a biologically active agent.

The combined structural features necessitate that 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline be managed as a toxic, potentially carcinogenic, and environmentally hazardous chemical waste.

Table 1: Inferred Hazards and Classifications
Hazard CategoryInferred ClassificationRationale and Reference Compounds
Acute Toxicity Category 3 (Oral, Dermal, Inhalation) Based on aniline, which is toxic by all routes of exposure.[1]
Serious Eye Damage Category 1 Aniline causes serious eye damage.[2]
Carcinogenicity Category 2 (Suspected) Aniline is a suspected carcinogen.[1]
Germ Cell Mutagenicity Category 2 (Suspected) Aniline is a suspected mutagen.[1]
Skin Sensitization Possible Aniline derivatives may cause allergic skin reactions.[2]
Aquatic Hazard Acute Category 1 Aniline is very toxic to aquatic life.[2] Some triazoles are also toxic to aquatic organisms.[8]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a controlled environment.

  • Engineering Controls : All handling of the compound, including weighing, transfers, and waste consolidation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[9][10]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.

    • Eye Protection : Chemical splash goggles or a face shield.

    • Hand Protection : Chemical-resistant gloves are essential. For anilines, butyl rubber, neoprene, or Viton gloves are recommended. Nitrile gloves are not advised for prolonged contact.[3][9]

    • Body Protection : A fully-fastened laboratory coat and closed-toe shoes.

    • Respiratory Protection : May be required for spill cleanup or if there is a risk of generating significant dust outside of a fume hood. Personnel must be enrolled in a respiratory protection program.[9]

Step-by-Step Disposal Protocol

The primary disposal route for 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline and its associated waste is through an approved institutional or commercial hazardous waste management service.[11][12] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste .[3][9]

Step 1: Waste Identification and Segregation

Properly segregate waste streams to prevent incompatible materials from mixing.[13][14]

  • Solid Waste : Includes pure or residual compound, contaminated weighing paper, and grossly contaminated PPE (e.g., gloves, disposable sleeves).

  • Liquid Waste : Includes solutions containing the compound and solvent rinses from cleaning contaminated glassware.

  • Sharps Waste : Includes any contaminated needles, scalpels, or broken glass.

Step 2: Waste Collection and Container Management
  • Use Appropriate Containers : Collect waste in containers that are compatible, in good condition, and have secure, leak-proof lids.[2][15] For both solid and liquid aniline-derivative waste, a high-density polyethylene (HDPE) container is a suitable choice.[3][9]

  • Keep Containers Closed : Waste containers must remain tightly sealed except when actively adding waste.[2]

  • Avoid Mixing : Do not mix this waste stream with incompatible wastes, such as strong oxidizing agents or strong acids.[3]

Step 3: Labeling

Proper labeling is a critical regulatory requirement.[16] As soon as waste is first added, affix a hazardous waste tag to the container with the following information:

  • The words "Hazardous Waste "

  • The full chemical name: "4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline "

  • An indication of the hazards (e.g., "Toxic, Potential Carcinogen, Environmental Hazard ")

  • The accumulation start date

  • The approximate percentages of each constituent if it is a mixed waste stream.[15]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the labeled, sealed waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][15]

  • Location : The SAA must be under the control of laboratory personnel.

  • Secondary Containment : All waste containers, especially liquids, must be kept in a secondary containment tray or bin to capture any potential leaks.[2][15]

  • Segregation : Ensure the container is segregated from incompatible materials within the SAA.[2]

Step 5: Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not exceed the storage time or volume limits for your SAA as defined by institutional policy and EPA regulations.[2][16] The ultimate disposal method will likely be high-temperature incineration by a licensed contractor, which is an effective method for destroying aniline-based compounds.[17]

Decontamination and Spill Management

Due to the inferred carcinogenicity, all surfaces and equipment must be thoroughly decontaminated after use.

Decontamination Protocol
  • Initial Cleaning : Remove gross contamination using a disposable towel. Place the towel in the solid hazardous waste container.

  • Surface Decontamination : Wipe down the work surface (e.g., fume hood sash and base), glassware, and any equipment with a solvent such as ethanol or methanol.

  • Rinsate Collection : All solvent rinses used for cleaning must be collected as hazardous liquid waste.[18]

  • Final Wash : After solvent decontamination, glassware can be washed with soap and water.

  • Personal Hygiene : Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[18]

Spill Management
  • Small Spills (in a fume hood) :

    • Ensure appropriate PPE is worn.

    • Absorb liquid spills with an inert material like vermiculite or sand. For solid spills, gently cover with damp paper towels to avoid raising dust.[9]

    • Carefully scoop the absorbed material and contaminated towels into a hazardous waste container.

    • Decontaminate the area as described above.

  • Large Spills (or any spill outside a fume hood) :

    • Evacuate the immediate area and alert nearby personnel.

    • Restrict access to the area.

    • Contact your institution's EHS or emergency response team immediately.[9]

Visual Workflow: Disposal Decision Process

The following diagram outlines the key steps and decision points for the proper disposal of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline waste.

DisposalWorkflow cluster_generation Waste Generation Point cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Start Waste Generated (Solid, Liquid, Contaminated PPE) Solid Solid Waste (e.g., powder, contaminated gloves) Start->Solid Liquid Liquid Waste (e.g., solutions, rinsate) Start->Liquid Container Select Compatible Container (e.g., HDPE) Solid->Container Liquid->Container Label Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards - Date Container->Label SAA Store in Satellite Accumulation Area (SAA) - Secondary Containment - Segregated Label->SAA EHS Contact EHS for Pickup & Off-Site Disposal SAA->EHS

Caption: Decision workflow for handling and disposing of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline waste.

References

  • Wayne State University. (n.d.). Carcinogens SOP. Office of Environmental Health and Safety. Retrieved from [Link]

  • Qatar University Digital Hub. (2025, March 25). Hazardous Waste Handling 101: Proper Segregation, Storage, and Disposal Best Practices. Retrieved from [Link]

  • Harvard University. (n.d.). Chemical and Hazardous Waste. Environmental Health and Safety. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Lab Manager. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved from [Link]

  • Lawrence Berkeley National Laboratory. (2025, November 5). Proper Management of Chemicals. Environment, Health, and Safety Division. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Decontamination. U.S. Department of Labor. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). 1,2,4-triazole - Substance Information. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Laboratory Guide for Managing Chemical Waste. Vanderbilt Environmental Health and Safety. Retrieved from [Link]

  • Washington State University. (n.d.). Aniline SOP. Environmental Health & Safety. Retrieved from [Link]

  • Khan, M. A., et al. (2021). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Environmental Health Insights. Retrieved from [Link]

  • EBSCO. (n.d.). Decontamination methods | Science | Research Starters. Retrieved from [Link]

  • Ouvry. (2021, March 23). How to decontaminate in case of chemical contact?. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]

  • MDPI. (2022, July 7). Synthesis, Characterization, and Computational Studies of a Novel Quinoline-Based[11][15][18]-Triazole Hybrid Derivative. Retrieved from [Link]

  • Sarpong Lab, UC Berkeley. (2016, October 24). Carcinogens - Chemical Class SOP. Retrieved from [Link]

  • Open Access Journals. (2024, October 18). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Retrieved from [Link]

  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-(4-Methyl-1H-1,2,3-triazol-5-yl)anilin...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline, a compound featuring both an aniline and a triazole moiety, demands a meticulous and informed approach to personal protection. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in the established toxicological profiles of its constituent chemical classes.

Hazard Assessment: A Synthesis of Known Risks

The chemical structure of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline suggests a hazard profile that should be treated with the seriousness afforded to other aromatic amines.[1][6] Aniline, the parent compound, is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer.[1][2] It can also cause serious eye damage and may lead to organ damage through prolonged or repeated exposure.[2][3]

Based on these precedents, we can anticipate a similar, if not identical, set of hazards for this derivative. The following table summarizes the potential GHS classifications that must be assumed in the absence of specific data.

Hazard Class Potential Classification & Hazard Statement Rationale based on Structural Analogs GHS Pictogram
Acute Toxicity (Oral, Dermal, Inhalation) Category 3: Toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331).[1][2]Aniline derivatives are well-documented for their systemic toxicity through multiple exposure routes.[1][3]

Skin Corrosion/Irritation Category 2: Causes skin irritation (H315).[7]Aromatic amines can be irritating to the skin upon direct contact.[8]

Serious Eye Damage/Eye Irritation Category 1 or 2: Causes serious eye damage or irritation (H318/H319).[2][7]Direct contact of powders or solutions with eyes is likely to cause significant irritation or damage.[9]

or

Germ Cell Mutagenicity Category 2: Suspected of causing genetic defects (H341).[2]Aniline is classified as a suspected mutagen.[2]

Carcinogenicity Category 2: Suspected of causing cancer (H351).[2]Aniline is a suspected carcinogen.[3]

Specific Target Organ Toxicity (Repeated Exposure) Category 1: Causes damage to organs through prolonged or repeated exposure (H372).[2]Chronic exposure to aniline derivatives can lead to organ damage.[2]

Hazardous to the Aquatic Environment Acute Category 1: Very toxic to aquatic life (H400).[2]Aniline derivatives often exhibit high aquatic toxicity.[1]

Table 1: Anticipated GHS Hazard Classifications for 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline.

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is required to mitigate the risks of exposure. This involves protection for the eyes, face, skin, and respiratory system.

Protection Type Required PPE Rationale and Specifications
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles are essential to protect the eyes from splashes and fine dust particles that safety glasses may not prevent.[9] A face shield, worn over goggles, provides an additional barrier for the entire face from splashes when handling solutions or larger quantities of the solid.[10]
Hand Protection Chemical-Resistant Nitrile Gloves (minimum 5 mil thickness)Nitrile gloves offer good resistance to a range of chemicals, including aromatic and chlorinated solvents.[11] Double-gloving is recommended when handling the pure compound or concentrated solutions to provide an extra layer of protection and allow for safe removal of the outer glove if contamination occurs. Always inspect gloves for tears or holes before use.[12]
Body Protection Chemical-Resistant Laboratory Coat & Closed-Toe ShoesA lab coat, preferably one that is chemical-resistant, must be worn and fully fastened to protect skin and personal clothing from contamination.[9][11] Sturdy, closed-toe shoes are mandatory to protect the feet from spills.[13]
Respiratory Protection NIOSH-approved Respirator (e.g., N95 or higher)Required when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosol or dust generation.[6][9] The specific type of respirator should be determined by a formal risk assessment.[11]

Table 2: Summary of Personal Protective Equipment Requirements.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling is a procedural discipline. The following steps provide a clear workflow from preparation to disposal.

Pre-Handling and Preparation
  • Designate a Work Area: All work with 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[14]

  • Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are inside the fume hood.

  • Inspect PPE: Carefully inspect all PPE for damage. Don your lab coat, safety goggles, and face shield. Wash hands thoroughly before putting on the inner and then outer pair of nitrile gloves.[12]

Handling the Compound (Solid)
  • Weighing: Tare the balance with a weigh boat. Carefully use a spatula to transfer the desired amount of the compound. Avoid any actions that could create dust.

  • Transferring: If making a solution, slowly add the solid to the solvent in the flask. Do not add solvent directly to the weigh boat in a way that could cause splashing.

  • Work Practices: Keep the container of the chemical tightly closed when not in use.[14] Wash hands thoroughly after handling, even if gloves were worn.[15][16] Do not eat, drink, or smoke in the laboratory.[1][14]

Spill Response
  • Evacuate and Alert: If a significant spill occurs, alert others in the lab and evacuate the immediate area.

  • Containment: For small powder spills within a fume hood, gently cover with a suitable absorbent material.[17]

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.[12] Clean the spill area with a suitable solvent and decontaminating solution.

  • Reporting: Report all spills to your institution's Environmental Health and Safety (EHS) department.

Decontamination and Disposal
  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Remove the outer gloves first, followed by the face shield, lab coat, and inner gloves.

  • Waste Segregation: All materials contaminated with 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline, including gloves, weigh boats, and paper towels, must be disposed of as hazardous chemical waste.[18]

  • Container Management: "Empty" containers that held the compound must be treated as hazardous waste unless properly triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste.[18] Never dispose of this chemical down the drain.[12][18]

  • Final Disposal: All waste must be collected by an approved hazardous waste management service in accordance with local and national regulations.[17][18]

Workflow for Safe Chemical Handling

The following diagram illustrates the critical decision points and procedural flow for safely handling 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline.

SafeHandlingWorkflow Start Start: New Task with 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline RiskAssessment 1. Conduct Risk Assessment (Assume High Hazard Profile) Start->RiskAssessment SelectPPE 2. Select & Inspect PPE - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat RiskAssessment->SelectPPE CheckControls 3. Verify Engineering Controls (Certified Fume Hood) SelectPPE->CheckControls Handling 4. Perform Handling Procedure (Weighing, Transfer) CheckControls->Handling Decon 5. Decontaminate Area & Equipment Handling->Decon Task Complete Spill Spill Occurs Handling->Spill Disposal 6. Segregate & Dispose of Waste (Contaminated PPE, excess chemical) Decon->Disposal End End of Task Disposal->End SpillResponse Execute Spill Response Protocol Spill->SpillResponse SpillResponse->Decon

Caption: Procedural workflow for handling 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline.

By adhering to these rigorous safety protocols, you build a culture of trust and responsibility in the laboratory. This guide serves not just as a set of instructions, but as a framework for critical thinking and proactive safety management when working with novel chemical compounds.

References

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